molecular formula C7H5IO B048337 2-Iodobenzaldehyde CAS No. 26260-02-6

2-Iodobenzaldehyde

Cat. No.: B048337
CAS No.: 26260-02-6
M. Wt: 232.02 g/mol
InChI Key: WWKKTHALZAYYAI-UHFFFAOYSA-N
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Description

2-Iodobenzaldehyde is a highly versatile and valuable aromatic aldehyde extensively employed in modern organic synthesis and chemical research. Its primary research value lies in its dual functionality, featuring an aldehyde group and an iodine atom on the ortho-position of the benzene ring. This structure makes it an exceptional electrophilic coupling partner and a privileged building block in transition-metal-catalyzed cross-coupling reactions, most notably Suzuki, Sonogashira, and Heck reactions. The ortho-substitution of the iodine atom can induce unique steric and electronic effects, leading to regioselective product formation and facilitating the synthesis of complex heterocyclic systems and functionalized biaryl compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO/c8-7-4-2-1-3-6(7)5-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKKTHALZAYYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180895
Record name Benzaldehyde, 2-iodo-
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Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26260-02-6
Record name 2-Iodobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26260-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026260026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Iodobenzaldehyde: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 26260-02-6

This technical guide provides an in-depth overview of 2-Iodobenzaldehyde, a key organic intermediate utilized in a wide array of synthetic applications, particularly in the fields of medicinal chemistry and drug development. This document details its chemical and physical properties, synthesis protocols, reactivity, and applications, with a focus on providing practical information for researchers and scientists.

Core Properties and Safety Information

This compound is a light-sensitive, low-melting crystalline solid.[1][2] Proper storage at 2-8°C in an inert atmosphere is recommended to maintain its stability and reactivity.[3][4]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 26260-02-6[1][5][6]
Molecular Formula C₇H₅IO[1][5][6]
Molecular Weight 232.02 g/mol [1][5][6]
Appearance White to light beige low melting crystalline mass or powder[1][2]
Melting Point 36-39 °C[1][3]
Boiling Point 129 °C at 14 mmHg[1][2]
Density 1.8576 g/cm³ (estimate)[1][2]
Solubility Soluble in Methanol[1][2]
Storage Temperature 2-8°C[1][3]
Refractive Index 1.668[2]
Safety and Hazard Data

This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[5][7] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling this compound.[3][7]

Hazard StatementCode
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Data sourced from multiple references.[3][5][7][8]

Synthesis and Experimental Protocols

This compound serves as a crucial building block in organic synthesis. It is typically prepared from the oxidation of 2-iodobenzyl alcohol. Below are detailed protocols for two common synthetic methods.

Protocol 1: Manganese Dioxide Oxidation

This method provides a straightforward route to this compound with good yields.[2][9]

Methodology:

  • Dissolve 2-iodobenzyl alcohol (4g, 17.09 mmol) in 85 mL of dichloromethane (B109758) in a round-bottom flask.

  • Add manganese dioxide (14.86g, 170.92 mmol) to the solution.

  • Stir the reaction mixture under reflux. Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through diatomaceous earth to remove the manganese dioxide.

  • Concentrate the filtrate under reduced pressure to yield this compound.

  • The expected yield is typically between 75-90%.[2][9]

Protocol 2: Swern Oxidation

The Swern oxidation offers a high-yield alternative, particularly suitable for sensitive substrates.[9]

Methodology:

  • In a flask, stir a solution of oxalyl chloride (16.3g, 128 mmol) in 225 mL of dichloromethane at -60°C.

  • Slowly add a solution of dimethyl sulfoxide (B87167) (21.7g, 278 mmol) in 50 mL of dichloromethane.

  • After 10 minutes, slowly add a solution of 2-iodobenzyl alcohol (25.0g, 107 mmol) in 50 mL of dichloromethane.

  • Stir for 15 minutes, then add triethylamine (B128534) (54.0g, 534 mmol).

  • Continue stirring at -60°C for another 15 minutes before allowing the mixture to warm to room temperature.

  • Add 300 mL of water and perform a phase separation.

  • Extract the aqueous phase three times with 250 mL of dichloromethane.

  • Combine the organic phases and wash with 500 mL of 3N HCl solution, followed by a saturated NaHCO₃ solution.

  • Dry the organic phase with Na₂SO₄ and remove the solvent under vacuum.

  • Purify the residue by column chromatography (silica gel, petroleum ether: ethyl acetate (B1210297) = 3:1) to obtain this compound as a pale yellow oil.

  • The expected yield is approximately 99%.[9]

Reactivity and Applications in Drug Development

The reactivity of the iodo- and aldehyde functional groups makes this compound a versatile precursor for a variety of complex molecules, particularly heterocyclic compounds with potential biological activity.[3]

Key Reactions

Suzuki-Miyaura Coupling: The carbon-iodine bond is highly reactive towards palladium-catalyzed cross-coupling reactions. The Suzuki coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound, leading to the synthesis of biaryl structures.[10][11] These structures are prevalent in many pharmaceutical compounds.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by palladium and copper(I) complexes.[6][12] This is a powerful method for introducing alkynyl moieties into molecules, a common strategy in medicinal chemistry to enhance binding affinity or serve as a handle for further functionalization.[6]

Derivatives of this compound are used in the synthesis of:

  • Indolo[1,2-a]quinazolines: These compounds have shown potential as antimicrobial and antiviral agents.[1]

  • 2,3-diaryl-1-indenones: Investigated for various pharmacological activities.

  • Baylis-Hillman adducts: Versatile intermediates for further synthetic transformations.

Role in Signaling Pathways

The development of novel therapeutics often targets specific cellular signaling pathways. Quinazoline derivatives, which can be synthesized from this compound precursors, are a prominent class of compounds in drug discovery.[7] Notably, certain 3-aryl-1H-indazole derivatives, accessible through Suzuki couplings, have been investigated as kinase inhibitors targeting the PI3K/Akt/mTOR pathway , which is crucial in regulating cell growth, proliferation, and survival, and is often dysregulated in cancer.[10]

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of common experimental procedures involving this compound.

G cluster_synthesis Synthesis of this compound (Swern Oxidation) reagents Oxalyl Chloride + DMSO in CH2Cl2 @ -60°C activation Formation of Electrophilic Species reagents->activation alcohol Add 2-Iodobenzyl Alcohol activation->alcohol intermediate Formation of Alkoxysulfonium Salt alcohol->intermediate base Add Triethylamine (Base) intermediate->base elimination β-Elimination base->elimination product_syn This compound elimination->product_syn

Diagram 1: Swern Oxidation Workflow for Synthesis

G cluster_suzuki Representative Suzuki Coupling Workflow start Combine: - this compound - Boronic Acid - Base (e.g., K2CO3) solvent Add Solvent (e.g., Dioxane/Water) start->solvent degas Degas with Inert Gas (e.g., Argon) solvent->degas catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) degas->catalyst heat Heat Reaction Mixture (e.g., 80-120°C) catalyst->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Cool, Dilute with Water, & Extract with Organic Solvent monitor->workup Upon Completion purify Dry, Concentrate, & Purify (Chromatography) workup->purify product_coup Final Biaryl Product purify->product_coup

Diagram 2: Suzuki Coupling Experimental Workflow

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobenzaldehyde is an aromatic organic compound that serves as a crucial intermediate in the synthesis of a variety of more complex molecules.[1] Its utility in the construction of heterocyclic compounds, such as indenones and quinazolines, makes it a valuable reagent in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its known reactivity and applications.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

General and Physical Properties
PropertyValueReference
Molecular Formula C₇H₅IO[2][3]
Molecular Weight 232.02 g/mol [3][4]
Appearance White to light beige low melting crystalline mass or powder[2][5]
Melting Point 36-39 °C[2][4][5]
Boiling Point 129 °C at 14 mmHg[2][5]
Density 1.8576 g/cm³ (estimate)[2]
Flash Point >230 °F (>110 °C)[2][5]
Refractive Index 1.668[2]
Vapor Pressure 0.00873 mmHg at 25°C[2]
Solubility
SolventSolubilityReference
Methanol Soluble[2][5]
DMSO 100 mg/mL (431.00 mM); requires sonication[6]
Water 0.113 mg/ml[7]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (10.77 mM); Clear solution[6]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (10.77 mM); Clear solution[6]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (10.77 mM); Clear solution[6]
Spectral Data
TechniqueDataReference
¹H NMR (400MHz, CDCl₃): δ 7.30-7.99 (m, 4H), 10.10 (s, 1H)[8]
¹³C NMR, IR, Mass Spectrometry Spectra available[3][9][10][11]

Experimental Protocols

The synthesis of this compound can be achieved through the oxidation of 2-iodobenzyl alcohol. Two common and effective methods are detailed below.

Synthesis via Manganese Dioxide Oxidation

This protocol describes the oxidation of 2-iodobenzyl alcohol using manganese dioxide.

Materials:

Procedure:

  • Dissolve 2-iodobenzyl alcohol (4g, 17.09 mmol) in dichloromethane (85 ml) in a suitable flask.[8]

  • Add manganese dioxide (14.86g, 170.92 mmol) to the solution.[8]

  • Stir the reaction mixture under reflux.[8]

  • Monitor the reaction for completion.

  • Upon completion, cool the reaction mixture to room temperature.[8]

  • Filter the mixture through diatomaceous earth and concentrate the filtrate to obtain this compound.[8] The expected yield is between 75-90%.[8]

ManganeseDioxideOxidation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup Reactants 2-Iodobenzyl Alcohol in Dichloromethane Reflux Stir under Reflux Reactants->Reflux Add MnO2 MnO2 Manganese Dioxide MnO2->Reflux Cool Cool to Room Temp. Reflux->Cool Filter Filter through Diatomaceous Earth Cool->Filter Concentrate Concentrate Filter->Concentrate Product This compound Concentrate->Product

Caption: Workflow for the synthesis of this compound via Manganese Dioxide Oxidation.
Synthesis via Swern Oxidation

This method utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) for the oxidation, a procedure known as Swern oxidation.

Materials:

Procedure:

  • At -60°C, stir oxalyl chloride (16.3g, 128mmol, 1.2 eq) in dichloromethane (225 mL).[8]

  • Slowly add a solution of dimethyl sulfoxide (21.7g, 278mmol, 2.6 eq) in dichloromethane (50 mL) to the oxalyl chloride solution.[8]

  • After 10 minutes, slowly add a solution of 2-iodobenzyl alcohol (25.0g, 107mmol, 1.0 eq) in dichloromethane (50 mL).[8]

  • After 15 minutes, add triethylamine (54.0g, 534mmol, 5.0 eq) and stir the mixture at -60°C for another 15 minutes.[8]

  • Allow the reaction to warm to room temperature.[8]

  • Add 300 mL of water and separate the phases.[8]

  • Extract the aqueous phase three times with 250 mL of dichloromethane.[8]

  • Wash the combined organic phases with 500 mL of 3N HCl solution and saturated NaHCO₃ solution.[8]

  • Dry the organic phase with Na₂SO₄.[8]

  • Remove the solvent under vacuum.[8]

  • Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent to obtain this compound as a pale yellow oil.[8] The expected yield is approximately 99%.[8]

SwernOxidation cluster_activation Swern Reagent Formation (-60°C) cluster_oxidation Oxidation (-60°C) cluster_quench Quench & Workup OxalylChloride Oxalyl Chloride in Dichloromethane Intermediate Reaction Intermediate OxalylChloride->Intermediate Add DMSO DMSO DMSO in Dichloromethane DMSO->Intermediate Alcohol 2-Iodobenzyl Alcohol in Dichloromethane Alcohol->Intermediate Add Alcohol Warm Warm to Room Temp. Intermediate->Warm Add Et₃N Triethylamine Triethylamine Triethylamine->Warm Wash Aqueous Wash (H₂O, HCl, NaHCO₃) Warm->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purification Column Chromatography (Silica, Pet. Ether/EtOAc) Concentrate->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Swern Oxidation.

Reactivity and Applications

This compound is a versatile reactant in organic synthesis. It is frequently used in the preparation of various heterocyclic compounds, including:

  • 2,3-diaryl-1-indenones[1]

  • Indolo[1,2-a]quinazolines[1]

  • Baylis-Hillman adducts[1][4]

It also serves as a precursor for the synthesis of other complex molecules such as 5-phenylindazolo[3,2-b]quinazolin-7(5H)-one, 4-(3-iodophenyl)-2,2:6,2-terpyridine, fluoren-9-one, and 2-formyl-3′-methoxybiphenyl.[4]

Safety and Handling

This compound is classified as an irritant.[2][12] It is known to cause skin and eye irritation and may cause respiratory irritation.[3][12][13]

Hazard Statements:

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[3]

Precautionary Measures:

  • Handling: Wash hands and any exposed skin thoroughly after handling.[13] Use only outdoors or in a well-ventilated area.[13] Avoid breathing dust, fume, gas, mist, vapors, or spray.[13]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[13] A dust mask type N95 (US) is recommended.[4]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[13] Recommended storage temperature is 2-8°C.[2][4][5] The compound is light-sensitive.[2][5]

In case of accidental exposure, it is crucial to seek medical attention.[13] For skin contact, wash off immediately with soap and plenty of water.[13] For eye contact, rinse immediately with plenty of water.[2] If inhaled, remove the victim to fresh air.[13] If ingested, clean the mouth with water.[13]

Conclusion

This compound is a key building block in synthetic organic chemistry with well-defined physicochemical properties. Its synthesis is readily achievable through established oxidation protocols, and its reactivity allows for the construction of a diverse range of complex organic molecules. Proper handling and adherence to safety protocols are essential when working with this compound due to its irritant nature. This guide provides the foundational technical information required for the effective and safe use of this compound in a research and development setting.

References

A Technical Guide to the Solubility of 2-Iodobenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Iodobenzaldehyde in various organic solvents. Due to a notable absence of extensive quantitative solubility data in publicly available literature, this document focuses on providing a robust experimental framework for researchers to determine these values. The guide details a standardized gravimetric method, presents a structured format for data reporting, and includes logical workflow diagrams to assist in experimental execution.

Introduction to this compound and its Solubility

This compound (C₇H₅IO) is an aromatic aldehyde that serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex organic molecules. Its reactivity is significantly influenced by the presence of the iodo group ortho to the aldehyde functionality. Understanding the solubility of this compound in a range of organic solvents is critical for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating solutions for various applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 26260-02-6
Molecular Formula C₇H₅IO
Molecular Weight 232.02 g/mol
Melting Point 36-39 °C
Boiling Point 129 °C at 14 mmHg
Appearance White to light beige low melting crystalline mass or powder

Quantitative Solubility Data

The following table is structured for the presentation of quantitative solubility data for this compound in various organic solvents. The qualitative solubility in methanol (B129727) is noted. Researchers can use this table to record their experimentally determined values.

SolventSolvent ClassTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
MethanolAlcohol25Soluble[1][2][3][4][5]-
EthanolAlcohol25Data to be determinedData to be determined
IsopropanolAlcohol25Data to be determinedData to be determined
AcetoneKetone25Data to be determinedData to be determined
Ethyl AcetateEster25Data to be determinedData to be determined
TolueneAromatic Hydrocarbon25Data to be determinedData to be determined
DichloromethaneHalogenated Hydrocarbon25Data to be determinedData to be determined
Diethyl EtherEther25Data to be determinedData to be determined
HexaneAliphatic Hydrocarbon25Data to be determinedData to be determined

Experimental Protocol: Gravimetric Determination of Solubility

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent. It involves the preparation of a saturated solution at a constant temperature, followed by the evaporation of the solvent and the weighing of the dissolved solute.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature shaker bath or incubator

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Pre-weighed evaporation dishes or beakers

  • Drying oven

  • Desiccator

Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess of solid should be visible to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to confirm that undissolved solid remains.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume (e.g., 5 mL) of the supernatant (the clear saturated solution) using a pipette.

    • To ensure no solid particles are transferred, pass the collected supernatant through a syringe filter into a pre-weighed evaporation dish.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in a well-ventilated fume hood to allow the solvent to evaporate at room temperature or in a drying oven at a temperature well below the boiling point of the solvent and the melting point of this compound.

    • Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is achieved.

Calculation of Solubility

The solubility can be calculated using the following formulas:

  • Solubility ( g/100 mL):

    • Mass of dissolved solute (g) = (Final mass of dish + solute) - (Initial mass of empty dish)

    • Solubility = (Mass of dissolved solute / Volume of supernatant taken) x 100

  • Molar Solubility (mol/L):

    • Moles of dissolved solute = Mass of dissolved solute / Molecular weight of this compound (232.02 g/mol )

    • Molar Solubility = Moles of dissolved solute / Volume of supernatant taken (in L)

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to a known volume of solvent prep2 Seal vial and place in constant temperature shaker prep1->prep2 prep3 Agitate for 24-48 hours to reach equilibrium prep2->prep3 samp1 Allow excess solid to settle prep3->samp1 samp2 Withdraw a known volume of supernatant samp1->samp2 samp3 Filter supernatant into a pre-weighed evaporation dish samp2->samp3 analysis1 Evaporate solvent samp3->analysis1 analysis2 Cool dish in desiccator analysis1->analysis2 analysis3 Weigh dish with dried solute analysis2->analysis3 analysis4 Repeat drying and weighing until constant mass analysis3->analysis4 calc1 Calculate mass of dissolved solute analysis4->calc1 calc2 Calculate solubility in g/100 mL and mol/L calc1->calc2

Caption: Workflow for gravimetric solubility determination.

Logical Relationships in Solubility Determination

G cluster_process Equilibration Process compound This compound (Solute) mixing Mixing & Agitation compound->mixing solvent Organic Solvent solvent->mixing temp Constant Temperature saturated_solution Saturated Solution (Equilibrium) mixing->saturated_solution time Sufficient Time (24-48h) temp->saturated_solution time->saturated_solution filtration Filtration saturated_solution->filtration evaporation Solvent Evaporation filtration->evaporation weighing Weighing of Solute evaporation->weighing result Quantitative Solubility weighing->result

Caption: Logical steps for solubility measurement.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2-Iodobenzaldehyde, a key organic intermediate. The following sections detail its melting and boiling points, the experimental methodologies for their determination, and a visual representation of a common synthesis pathway.

Physicochemical Data of this compound

The melting and boiling points of this compound are critical parameters for its handling, purification, and use in synthetic chemistry. The data, as reported in the literature, are summarized below.

Physical PropertyReported Value(s)Conditions
Melting Point 36-39 °C[1][2][3]Atmospheric Pressure
37.0-41.0 °CAtmospheric Pressure
39 °CAtmospheric Pressure
Boiling Point 129 °C14 mmHg
102 °C3 mmHg

Experimental Protocols for Physical Property Determination

The following sections outline the standard experimental procedures for determining the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.[4] For a pure crystalline compound, this transition occurs over a narrow temperature range.[2]

Methodology: Capillary Tube Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, which is sealed at one end.[5] The sample should be tightly packed to a height of 1-2 mm.[5]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1] This assembly is then placed in a heating bath (such as a Thiele tube containing mineral oil or a metal block heating apparatus).[2]

  • Heating: The apparatus is heated slowly, typically at a rate of about 2 °C per minute, especially when approaching the expected melting point.[2] Constant stirring of the heating bath ensures a uniform temperature.[1]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[2][4]

Boiling Point Determination under Reduced Pressure

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding pressure.[6] For compounds that may decompose at their atmospheric boiling point, the boiling point is often determined at a reduced pressure.

Methodology: Distillation Method

  • Apparatus Setup: A small quantity of this compound is placed in a distillation flask. The flask is connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

  • Pressure Reduction: The pressure inside the apparatus is slowly reduced to the desired level (e.g., 14 mmHg or 3 mmHg) using a vacuum pump.

  • Heating: The distillation flask is gently heated.

  • Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the substance at that specific pressure.

Synthesis of this compound: An Experimental Workflow

This compound is commonly synthesized through the oxidation of 2-iodobenzyl alcohol.[7] The following diagram illustrates the key steps in this chemical transformation.

SynthesisWorkflow Start 2-Iodobenzyl Alcohol in Dichloromethane Reaction Stir under Reflux Start->Reaction Reagent Manganese Dioxide (MnO2) Reagent->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filter through Diatomaceous Earth Cooling->Filtration Concentration Concentrate under Vacuum Filtration->Concentration Product This compound Concentration->Product

Caption: Workflow for the synthesis of this compound.

References

A Technical Guide to the Vibrational Spectroscopy of 2-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectroscopy of 2-Iodobenzaldehyde. Due to the limited availability of specific, publicly accessible experimental spectra for this compound, this document outlines the expected spectral features based on the analysis of structurally similar compounds, particularly other halogenated and substituted benzaldehydes. It also details the standard experimental protocols for acquiring high-quality FT-IR and Raman spectra.

Introduction to Vibrational Spectroscopy of Aromatic Aldehydes

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful analytical tool for elucidating the molecular structure of compounds like this compound. These methods probe the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present and their chemical environment.

  • FT-IR Spectroscopy : This technique measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. It is particularly sensitive to polar bonds, making it an excellent method for identifying functional groups such as the carbonyl (C=O) and C-H groups in this compound.

  • Raman Spectroscopy : This method involves the inelastic scattering of monochromatic light (from a laser). The resulting energy shift in the scattered light corresponds to the vibrational frequencies of the molecule. Raman spectroscopy is highly effective for analyzing non-polar bonds and symmetric vibrations, providing complementary information to FT-IR.

Together, FT-IR and Raman spectroscopy offer a comprehensive picture of the vibrational landscape of a molecule, enabling detailed structural characterization.

Expected Vibrational Modes of this compound

The vibrational spectrum of this compound is expected to be rich and complex, arising from the various functional groups and the substituted benzene (B151609) ring. The key vibrational modes can be categorized as follows:

  • Aldehyde Group Vibrations :

    • C-H Stretching : The aldehydic C-H stretch is a characteristic vibration typically observed in the range of 2850-2700 cm⁻¹. Often, two bands appear in this region due to Fermi resonance between the C-H stretching fundamental and the first overtone of the C-H bending vibration.[1]

    • C=O Stretching : The carbonyl stretch is one of the most intense and recognizable bands in the IR spectrum of an aldehyde. For aromatic aldehydes, this band is typically found in the region of 1710-1685 cm⁻¹.[1] Conjugation with the aromatic ring lowers the frequency compared to saturated aldehydes.

    • C-H Bending : The in-plane bending vibration of the aldehydic C-H group is expected around 1390 cm⁻¹.[1]

  • Aromatic Ring Vibrations :

    • C-H Stretching : The aromatic C-H stretching vibrations occur above 3000 cm⁻¹.

    • C=C Stretching : The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear in the 1600-1450 cm⁻¹ region.

    • C-H In-plane and Out-of-plane Bending : These vibrations give rise to a series of bands in the fingerprint region (below 1300 cm⁻¹), and their positions are sensitive to the substitution pattern on the ring.

  • C-I Vibrations :

    • C-I Stretching : The carbon-iodine stretching vibration is expected to be found at low frequencies, typically in the range of 600-500 cm⁻¹.

Tabulated Summary of Expected Vibrational Frequencies

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Assignment
Aromatic C-H Stretching3100 - 3000 (Medium)3100 - 3000 (Strong)ν(C-H)
Aldehydic C-H Stretching2850 - 2700 (Medium, often two bands)2850 - 2700 (Medium)ν(C-H)
Carbonyl Stretching1710 - 1685 (Very Strong)1710 - 1685 (Medium)ν(C=O)
Aromatic C=C Stretching1600 - 1450 (Strong to Medium)1600 - 1450 (Strong)ν(C=C)
Aldehydic C-H Bending~1390 (Medium)~1390 (Weak)δ(C-H)
Aromatic C-H In-plane Bending1300 - 1000 (Medium to Weak)1300 - 1000 (Medium to Weak)δ(C-H)
Ring Breathing Mode~1000 (Weak in IR, Strong in Raman)~1000 (Strong)ν(Ring)
Aromatic C-H Out-of-plane Bending900 - 675 (Strong to Medium)900 - 675 (Weak)γ(C-H)
C-I Stretching600 - 500 (Medium)600 - 500 (Strong)ν(C-I)

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. Intensities are denoted as Strong, Medium, or Weak and are estimations.

Experimental Protocols

To obtain high-quality FT-IR and Raman spectra of this compound, the following experimental protocols are recommended.

FT-IR Spectroscopy

Instrumentation : A modern FT-IR spectrometer, such as a Bruker IFS 112 or a Bruker Tensor 27, is suitable for data acquisition.[4]

Sample Preparation :

  • KBr Pellet Technique : This is a common method for solid samples.

    • Thoroughly grind a small amount of this compound (typically 1-2 mg) with approximately 200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.

    • Place the pellet in the sample holder of the spectrometer.

  • Attenuated Total Reflectance (ATR) : This technique is suitable for both solid and liquid samples and requires minimal sample preparation.

    • Place a small amount of the this compound sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition :

  • Spectral Range : 4000 - 400 cm⁻¹

  • Resolution : 4 cm⁻¹

  • Number of Scans : Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Background : Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal (for ATR) before measuring the sample.

FT-Raman Spectroscopy

Instrumentation : A dedicated FT-Raman spectrometer, such as a Bruker MultiRAM, is recommended.[4]

Sample Preparation :

  • This compound, being a solid at room temperature, can be placed directly into a sample holder (e.g., a glass capillary tube or an aluminum cup).

Data Acquisition :

  • Excitation Source : A Nd:YAG laser with an excitation wavelength of 1064 nm is commonly used to minimize fluorescence.

  • Laser Power : Use the lowest laser power necessary to obtain a good quality spectrum to avoid sample degradation (typically 100-300 mW).

  • Spectral Range : 4000 - 100 cm⁻¹

  • Resolution : 4 cm⁻¹

  • Number of Scans : Co-add a sufficient number of scans (e.g., 128 or more) to achieve an adequate signal-to-noise ratio.

Workflow for Vibrational Spectroscopic Analysis

The following diagram illustrates the general workflow for the experimental and computational analysis of the vibrational spectra of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_ftir FT-IR Spectroscopy cluster_raman Raman Spectroscopy cluster_analysis Data Analysis and Interpretation Sample This compound Sample FTIR_Acquisition FT-IR Data Acquisition (e.g., KBr Pellet or ATR) Sample->FTIR_Acquisition Raman_Acquisition Raman Data Acquisition Sample->Raman_Acquisition FTIR_Spectrum FT-IR Spectrum FTIR_Acquisition->FTIR_Spectrum Generate Peak_Picking Peak Picking and Intensity Measurement FTIR_Spectrum->Peak_Picking Raman_Spectrum Raman Spectrum Raman_Acquisition->Raman_Spectrum Generate Raman_Spectrum->Peak_Picking Assignment Vibrational Mode Assignment (Comparison with Theory/Analogs) Peak_Picking->Assignment Structural_Elucidation Structural Elucidation Assignment->Structural_Elucidation

References

The Crystal Structure of 2-Iodobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Iodobenzaldehyde (C₇H₅IO), a key aromatic building block in organic synthesis and drug discovery. Understanding the precise three-dimensional arrangement of this molecule in the solid state is crucial for predicting its reactivity, intermolecular interactions, and potential polymorphic forms. This document summarizes the crystallographic data, details the experimental protocols for its synthesis and structural determination, and provides a visual workflow for these processes.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁[1]. The key crystallographic parameters are summarized in the table below, based on the data reported by Betz and Klüfers in Acta Crystallographica Section E: Structure Reports Online (2007), 63, o4879, and available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 673068[2].

ParameterValue
Chemical FormulaC₇H₅IO
Formula Weight232.02 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a6.0632 (12) Å
b7.3750 (15) Å
c15.631 (3) Å
α90°
β90°
γ90°
Volume699.2 (2) ų
Z (Molecules per unit cell)4
Data Collection
Temperature200(2) K
RadiationMo Kα (λ = 0.71073 Å)
Refinement
R-factor (R1)0.028
wR20.059
Goodness-of-fit (S)1.04

Table 1: Summary of Crystallographic Data for this compound.

Molecular and Packing Structure

In the crystal, the this compound molecule is nearly planar, with a slight torsion between the phenyl ring and the aldehyde group. The crystal packing is primarily governed by a notable intermolecular halogen bond between the iodine atom of one molecule and the oxygen atom of the aldehyde group of an adjacent molecule. This I···O interaction is a significant feature, influencing the solid-state architecture and properties of the compound.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the subsequent determination of its crystal structure via single-crystal X-ray diffraction.

Synthesis of this compound

Two common methods for the synthesis of this compound are provided below.

Method 1: Oxidation of 2-Iodobenzyl Alcohol with Manganese Dioxide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-iodobenzyl alcohol (1 equivalent) in dichloromethane (B109758).

  • Oxidation: Add manganese dioxide (MnO₂, ~10 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of celite to remove the manganese dioxide.

  • Purification: Wash the celite pad with dichloromethane. Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica (B1680970) gel.

Method 2: Swern Oxidation of 2-Iodobenzyl Alcohol

  • Oxalyl Chloride Activation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane and cool the solution to -78 °C.

  • DMSO Addition: Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO, 2.2 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C.

  • Alcohol Addition: After stirring for 15 minutes, add a solution of 2-iodobenzyl alcohol (1 equivalent) in anhydrous dichloromethane dropwise.

  • Triethylamine (B128534) Addition: Stir the mixture for another 30 minutes at -78 °C, then add triethylamine (5 equivalents) dropwise.

  • Warming and Quenching: Allow the reaction mixture to warm to room temperature. Quench the reaction by adding water.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Single-Crystal X-ray Diffraction

The following protocol outlines the general steps for determining the crystal structure of a small organic molecule like this compound.

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, hexane, or a mixture thereof) at room temperature.

  • Crystal Selection and Mounting:

    • Under a polarizing microscope, select a high-quality single crystal (typically 0.1-0.3 mm in each dimension) that is free of cracks and defects.

    • Mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., paratone-N).

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100-200 K) to minimize thermal vibrations and radiation damage.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to determine the crystal quality and unit cell parameters.

    • Collect a full sphere of diffraction data using a series of omega and phi scans. The exposure time per frame and the detector distance are optimized to obtain good signal-to-noise ratios for the diffraction spots.

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities of the individual reflections.

    • Apply corrections for Lorentz factor, polarization, and absorption.

    • Scale and merge the data to produce a final set of unique reflections with their corresponding intensities and standard uncertainties.

  • Structure Solution and Refinement:

    • Determine the space group from the systematic absences in the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic coordinates, anisotropic displacement parameters, and other relevant parameters until the calculated diffraction pattern shows the best possible agreement with the observed data.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • Validate the final crystal structure using crystallographic software to check for geometric consistency and other quality indicators.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from the synthesis of this compound to the final validation of its crystal structure.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd Single-Crystal X-ray Diffraction cluster_analysis Structure Analysis start Starting Materials (e.g., 2-Iodobenzyl Alcohol) synthesis Chemical Synthesis (e.g., Oxidation) start->synthesis purification Purification (Column Chromatography) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth mounting Crystal Selection & Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Validation & CIF Generation refinement->validation

Workflow for the determination of the crystal structure of this compound.

References

An In-depth Technical Guide on the Discovery and Historical Synthesis of 2-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodobenzaldehyde is a pivotal intermediate in organic synthesis, finding extensive application in the preparation of pharmaceuticals, agrochemicals, and materials. Its unique substitution pattern, featuring an electrophilic aldehyde and a versatile iodine atom on a benzene (B151609) ring, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, alongside detailed experimental protocols for key synthetic methods. Quantitative data is summarized in structured tables for comparative analysis, and reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes involved.

Introduction

The journey of this compound from its initial discovery to its current status as a readily available building block in organic chemistry is a testament to the evolution of synthetic methodologies. While the exact date and discoverer of its first synthesis remain elusive in readily available literature, its historical preparation is intrinsically linked to the development of foundational reactions in aromatic chemistry. This guide will delve into the plausible historical routes for its synthesis and provide detailed protocols for both these classical methods and more modern, efficient preparations.

Plausible Historical Synthesis

While a definitive first synthesis of this compound is not clearly documented in readily accessible historical records, its preparation would have likely involved a multi-step process leveraging the key named reactions of the 19th and early 20th centuries. The most probable historical route would have been the Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884, which provides a reliable method for the introduction of halides into an aromatic ring via a diazonium salt intermediate.[1]

The logical starting material for such a synthesis would be 2-aminobenzaldehyde (B1207257). The synthesis would proceed via the diazotization of 2-aminobenzaldehyde, followed by the introduction of iodine using potassium iodide.

The overall historical synthetic pathway can be visualized as follows:

historical_synthesis cluster_start Starting Material cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction 2-Aminobenzaldehyde 2-Aminobenzaldehyde Diazonium Salt Diazonium Salt 2-Aminobenzaldehyde->Diazonium Salt NaNO2, H2SO4 This compound This compound Diazonium Salt->this compound KI

Plausible historical synthesis of this compound.

Key Synthetic Methodologies and Experimental Protocols

Several methods have been developed for the synthesis of this compound. This section details the protocols for the plausible historical method and more contemporary, higher-yielding approaches.

Synthesis via Sandmeyer Reaction of 2-Aminobenzaldehyde (Historical Method)

This method, while historically significant, is often limited by the availability and stability of the starting material, 2-aminobenzaldehyde. The reaction proceeds in two main stages: the formation of the diazonium salt and the subsequent displacement with iodide. The formation of aryl iodides via this method does not require a copper(I) salt catalyst, unlike the corresponding chloro- and bromo- substitutions.[2][3][4]

Experimental Protocol:

  • Diazotization:

    • Dissolve 2-aminobenzaldehyde (1.0 eq) in a solution of concentrated sulfuric acid (2.8 eq) and deionized water.

    • Cool the mixture in an ice-salt bath to 0-5 °C.

    • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) (1.2 eq) in deionized water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • Iodination:

    • To the cold diazonium salt solution, add a solution of potassium iodide (KI) (4.0 eq) in deionized water dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding a saturated solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to reduce any excess iodine.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Quantitative Data:

ParameterValue
Starting Material2-Aminobenzaldehyde
Key ReagentsNaNO₂, H₂SO₄, KI
SolventWater, Ethyl Acetate
Reaction Temperature0-5 °C (Diazotization), RT (Iodination)
Reaction Time3.5 hours
Yield~70%[2]
Synthesis via Oxidation of 2-Iodobenzyl Alcohol (Modern Method)

A more common and efficient modern route to this compound involves the oxidation of the corresponding benzyl (B1604629) alcohol. This method avoids the often-unstable diazonium salt intermediate.

modern_synthesis cluster_start_modern Starting Material cluster_oxidation Oxidation 2-Iodobenzyl Alcohol 2-Iodobenzyl Alcohol This compound This compound 2-Iodobenzyl Alcohol->this compound Oxidizing Agent (e.g., MnO2)

Modern synthesis of this compound via oxidation.

Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-iodobenzyl alcohol (1.0 eq) in a suitable organic solvent (e.g., dichloromethane).

    • Add an excess of the oxidizing agent, such as manganese dioxide (MnO₂) (typically 5-10 equivalents).

  • Reaction Execution:

    • Heat the reaction mixture to reflux and stir vigorously.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the solid manganese dioxide.

    • Wash the filter cake with the solvent used for the reaction.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The crude this compound can be purified by column chromatography or recrystallization.

Quantitative Data:

ParameterValue
Starting Material2-Iodobenzyl Alcohol
Key ReagentManganese Dioxide (MnO₂)
SolventDichloromethane
Reaction TemperatureReflux
Reaction TimeVaries (monitor by TLC)
YieldHigh (often >90%)

Conclusion

This compound stands as a valuable and versatile building block in the arsenal (B13267) of synthetic organic chemists. While its initial discovery is not prominently documented, the application of fundamental reactions like the Sandmeyer reaction provides a logical and plausible historical route to its synthesis. Modern methods, particularly the oxidation of 2-iodobenzyl alcohol, offer more efficient and higher-yielding pathways to this important intermediate. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis, enabling them to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide on the Stability and Storage Conditions for 2-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability, recommended storage conditions, and analytical methodologies for assessing the purity of 2-Iodobenzaldehyde. Understanding these parameters is critical for ensuring the integrity of the compound in research and drug development applications, where purity and stability are paramount.

Core Stability Profile and Handling

This compound is a white to light beige crystalline solid. Its stability is primarily influenced by its susceptibility to oxidation, light, and to a lesser extent, temperature. The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid, a common degradation pathway for many benzaldehyde (B42025) derivatives. The carbon-iodine bond can also be susceptible to cleavage under certain conditions, particularly upon exposure to UV light.

Key Stability Concerns:

  • Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (2-Iodobenzoic acid) upon exposure to air (oxygen). This is the most common degradation pathway.

  • Light Sensitivity: The compound is sensitive to light, which can catalyze oxidation and potentially lead to other degradation products.

  • Air Sensitivity: Exposure to air should be minimized to prevent oxidation.

Recommended Storage Conditions

To mitigate degradation and ensure the long-term integrity of this compound, specific storage conditions are required. The following table summarizes the recommended conditions based on data from multiple chemical suppliers.

Table 1: Recommended Storage and Handling of this compound

Parameter Recommendation Rationale & Best Practices
Temperature 2-8°C (Refrigerated) Slows the rate of potential chemical degradation, including oxidation.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon) Prevents the oxidation of the aldehyde functional group by displacing oxygen.
Light Exposure Protect from light; store in an amber or opaque container. Minimizes photodegradation, which can accelerate oxidation and other unwanted reactions.
Container Tightly sealed, airtight container. Prevents exposure to atmospheric oxygen and moisture.

| Incompatibilities | Strong oxidizing agents. | To avoid vigorous and uncontrolled oxidation reactions. |

Potential Degradation Pathways

The primary degradation pathway for this compound is the oxidation of the aldehyde to 2-Iodobenzoic acid. Other potential pathways, especially under forced conditions, could involve the cleavage of the C-I bond.

G cluster_main Primary Degradation cluster_secondary Potential Photodegradation A This compound C₇H₅IO B 2-Iodobenzoic Acid C₇H₅IO₂ A->B Oxidation (Air, Light, Peroxides) C Benzaldehyde C₇H₆O A->C Photolytic C-I Cleavage (UV Light)

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

4.1. Protocol: Forced Degradation Study

This protocol outlines the conditions for stressing this compound to induce degradation.

Objective: To generate potential degradation products and identify the conditions under which the compound degrades.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal parts of the stock solution with 1N HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix equal parts of the stock solution with 0.1N NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix equal parts of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Dissolve in the solvent before analysis.

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: Following exposure, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration for analysis by a stability-indicating method.

4.2. Protocol: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.

Table 3: Example HPLC Method Parameters

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL

| Detection Wavelength | 254 nm |

Workflow for Stability Testing

The development of a robust stability-indicating method and the subsequent analysis of stability samples follow a logical progression.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Stability Study A Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) B Develop HPLC Method A->B C Analyze Stressed Samples B->C D Confirm Peak Resolution & Purity C->D E Specificity D->E Method is Stability-Indicating F Linearity & Range E->F G Accuracy & Precision F->G H Robustness G->H I Place Samples on Stability (Long-term & Accelerated) H->I Validated Method J Analyze at Time Points I->J K Evaluate Data & Determine Shelf-life J->K

Caption: Experimental workflow for stability method development and testing.

Safeguarding Research: A Technical Guide to the Safe Handling of 2-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2-Iodobenzaldehyde (CAS No. 26260-02-6), a crucial reagent in synthetic organic chemistry and drug discovery. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk to personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3][4] It is crucial to understand and mitigate these risks through proper handling and the use of personal protective equipment.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Hazard ClassCategoryGHS CodeHazard Statement
Skin Corrosion/Irritation2H315Causes skin irritation
Serious Eye Damage/Eye Irritation2H319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation

Signal Word: Warning [2]

NFPA 704 Rating

The National Fire Protection Association (NFPA) 704 diamond provides a quick visual representation of the hazards associated with a substance.

HealthFlammabilityInstabilitySpecial
210N/A

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

PropertyValue
Molecular Formula C₇H₅IO
Molecular Weight 232.02 g/mol
Appearance White to light beige crystalline powder
Melting Point 36-39 °C (lit.)
Boiling Point 266.3 °C at 760 mmHg
Density 1.883 g/cm³
Flash Point 114.8 °C
Vapor Pressure 0.00873 mmHg at 25°C
Solubility Soluble in Methanol
Storage Temperature 2-8°C

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are paramount in preventing exposure to this compound.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)
PPE TypeSpecification
Eye/Face Chemical safety goggles or a face shield.
Skin Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
Respiratory For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge.

Safe Handling and Storage

Proper handling and storage practices are critical to maintaining the integrity of the chemical and ensuring a safe laboratory environment.

Handling
  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe dust or fumes.[2]

  • Wash hands thoroughly after handling.

  • Use only in a well-ventilated area or a chemical fume hood.[2]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep refrigerated at 2-8°C.

  • Protect from light and moisture.

  • Incompatible Materials: Strong oxidizing agents.[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Fire and Explosion Hazard Data

While not highly flammable, this compound can combust at high temperatures.

  • Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.

  • Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.[2]

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

In the case of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 3.2.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed, labeled container for disposal.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] The available information indicates that it is an irritant to the skin, eyes, and respiratory system.

Acute Toxicity
Experimental Protocols for Irritation Studies

While specific experimental data for this compound is lacking, the following are generalized methodologies based on OECD guidelines that would be employed to assess skin and eye irritation potential.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

  • Objective: To determine the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.

  • Methodology:

    • A small amount (0.5 g or 0.5 mL) of the test substance is applied to a small area of skin (approx. 6 cm²) of a test animal (typically an albino rabbit).

    • The substance is held in contact with the skin with a porous gauze dressing for a specified period (usually 4 hours).

    • After the exposure period, the dressing is removed, and the skin is cleansed.

    • The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

    • The severity of the reactions is scored, and the substance is classified based on the scores.

OECD Guideline 405: Acute Eye Irritation/Corrosion

  • Objective: To assess the potential of a substance to produce irritation or damage to the eye.

  • Methodology:

    • A small, measured amount (0.1 mL of a liquid or 0.1 g of a solid) of the test substance is instilled into the conjunctival sac of one eye of a test animal (typically an albino rabbit). The other eye remains untreated and serves as a control.

    • The eyes are observed for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

    • The severity of the ocular lesions is scored.

    • The substance is classified based on the persistence and severity of the observed eye reactions.

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Setup Workspace Setup Workspace Gather PPE->Setup Workspace Weigh/Measure Weigh/Measure Setup Workspace->Weigh/Measure Perform Reaction Perform Reaction Weigh/Measure->Perform Reaction Exposure Exposure Weigh/Measure->Exposure Workup/Purification Workup/Purification Perform Reaction->Workup/Purification Spill Spill Perform Reaction->Spill Decontaminate Decontaminate Workup/Purification->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Store Properly Store Properly Dispose Waste->Store Properly Accidental Release Protocol Accidental Release Protocol Spill->Accidental Release Protocol First Aid Measures First Aid Measures Exposure->First Aid Measures

Caption: Workflow for Safe Handling of this compound.

Disposal Considerations

Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations. Chemical waste should be collected in a designated, labeled container and disposed of through a licensed waste disposal company. Do not dispose of down the drain or in household trash.

Disclaimer: This document is intended as a guide for trained professionals and does not replace a formal risk assessment. All laboratory personnel should be thoroughly trained in the safe handling of hazardous chemicals. Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Iodobenzaldehyde from 2-Iodobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the synthesis of 2-iodobenzaldehyde from 2-iodobenzyl alcohol, a key intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents.[1] The oxidation of 2-iodobenzyl alcohol to its corresponding aldehyde requires mild and selective methods to prevent over-oxidation to the carboxylic acid. This application note details two effective methods: Swern oxidation and manganese dioxide (MnO₂) oxidation.[2] Additionally, other common mild oxidation reagents such as Dess-Martin periodinane (DMP) and pyridinium (B92312) chlorochromate (PCC) are discussed as viable alternatives.[3][4][5][6][7][8][9]

Overview of Oxidation Methods

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Several reagents and conditions can achieve this conversion, each with its own advantages and disadvantages in terms of yield, reaction conditions, and functional group tolerance.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine (B128534).[3][10][11][12][13] It is known for its mild conditions and high yields, tolerating a wide range of functional groups.[11][12]

  • Manganese Dioxide (MnO₂) Oxidation: Activated manganese dioxide is a useful and selective oxidizing agent for allylic and benzylic alcohols. The reaction is typically carried out by refluxing the alcohol with an excess of MnO₂ in a non-polar solvent like dichloromethane (B109758).[2]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a very mild and selective oxidation of alcohols to aldehydes or ketones.[4][5] The reaction is typically fast at room temperature and allows for an easy work-up.[4]

  • Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder version of chromic acid-based oxidants and can effectively oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, especially when performed in anhydrous solvents.[6][7][8][9]

Comparative Data

The following table summarizes the quantitative data for the synthesis of this compound from 2-iodobenzyl alcohol using Swern oxidation and manganese dioxide oxidation.

Oxidation MethodReagentsSolventTemperatureReaction TimeYield (%)Product AppearanceRef.
Swern OxidationOxalyl chloride, DMSO, TriethylamineDichloromethane-60°C to rt~30 min99%Pale yellow oil[2]
MnO₂ OxidationManganese DioxideDichloromethaneRefluxNot specified75-90%Not specified[2]

Experimental Protocols

Protocol 1: Swern Oxidation of 2-Iodobenzyl Alcohol[4]

This protocol describes the oxidation of 2-iodobenzyl alcohol to this compound using Swern oxidation conditions.

Materials:

  • 2-Iodobenzyl alcohol (1.0 eq, 107 mmol, 25.0 g)

  • Oxalyl chloride (1.2 eq, 128 mmol, 16.3 g)

  • Dimethyl sulfoxide (DMSO) (2.6 eq, 278 mmol, 21.7 g)

  • Triethylamine (5.0 eq, 534 mmol, 54.0 g)

  • Dichloromethane (DCM)

  • 3N HCl solution

  • Saturated NaHCO₃ solution

  • Na₂SO₄

  • Silica (B1680970) gel

  • Petroleum ether

  • Ethyl acetate (B1210297)

Procedure:

  • To a solution of oxalyl chloride (1.2 eq) in dichloromethane (225 mL) at -60°C, slowly add a solution of DMSO (2.6 eq) in dichloromethane (50 mL).

  • Stir the mixture for 10 minutes.

  • Slowly add a solution of 2-iodobenzyl alcohol (1.0 eq) in dichloromethane (50 mL).

  • Stir the reaction mixture for 15 minutes.

  • Add triethylamine (5.0 eq) and stir for another 15 minutes at -60°C.

  • Allow the reaction to warm to room temperature.

  • Add 300 mL of water and separate the phases.

  • Extract the aqueous phase three times with 250 mL of dichloromethane.

  • Combine the organic phases and wash with 500 mL of 3N HCl solution and saturated NaHCO₃ solution.

  • Dry the organic phase over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (100 g) using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent to afford this compound (24.6 g, 99% yield) as a pale yellow oil.

Characterization Data:

  • ¹H NMR (400MHz, CDCl₃): δ 7.30-7.99 (m, 4H), 10.10 (s, 1H).[2]

Protocol 2: Manganese Dioxide Oxidation of 2-Iodobenzyl Alcohol[4]

This protocol details the oxidation of 2-iodobenzyl alcohol to this compound using activated manganese dioxide.

Materials:

  • 2-Iodobenzyl alcohol (17.09 mmol, 4.0 g)

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM) (85 mL)

  • Diatomaceous earth

Procedure:

  • Dissolve 2-iodobenzyl alcohol in dichloromethane (85 mL) in a flask.

  • Add manganese dioxide to the solution.

  • Stir the reaction mixture under reflux.

  • Monitor the reaction progress (e.g., by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through diatomaceous earth and concentrate the filtrate to obtain this compound (3.6 g, 75-90% yield).

Characterization Data:

  • ¹H NMR (400MHz, CDCl₃): δ 7.30-7.99 (m, 4H), 10.10 (s, 1H).[2]

Visualizations

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start 2-Iodobenzyl Alcohol Solvent Dissolve in Dichloromethane Start->Solvent Reagent Add Oxidizing Agent (e.g., Swern Reagents or MnO₂) Solvent->Reagent Conditions Control Temperature and Stir Reagent->Conditions Monitor Monitor Reaction (e.g., TLC) Conditions->Monitor Quench Quench Reaction & Aqueous Work-up Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purification (e.g., Column Chromatography) Dry->Purify Product This compound Purify->Product Characterize Characterization (e.g., NMR, IR, MS) Product->Characterize

Caption: General workflow for the synthesis of this compound.

Swern Oxidation Mechanism

G cluster_activation Activation of DMSO cluster_oxidation Oxidation of Alcohol DMSO DMSO Intermediate1 Reactive Intermediate DMSO->Intermediate1 + Oxalyl Chloride OxalylChloride Oxalyl Chloride Alkoxysulfonium Alkoxysulfonium Ion Intermediate1->Alkoxysulfonium + Alcohol Alcohol 2-Iodobenzyl Alcohol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Triethylamine Product This compound Ylide->Product Elimination

References

Application Notes and Protocols for the Oxidation of 2-Iodotoluene to 2-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-iodobenzaldehyde from 2-iodotoluene (B57078), a key transformation in the synthesis of various pharmaceutical and organic compounds. Two primary methods are presented: a two-step synthesis involving the side-chain bromination of 2-iodotoluene followed by the Sommelet reaction, and a direct oxidation of 2-iodobenzyl alcohol to this compound using manganese dioxide. These protocols are designed to provide researchers with reliable and reproducible methods for obtaining the target aldehyde.

Introduction

This compound is a valuable intermediate in organic synthesis, serving as a precursor for a wide range of heterocyclic compounds and other complex molecules. The selective oxidation of the methyl group of 2-iodotoluene to an aldehyde presents a common challenge in organic synthesis, often requiring careful selection of reagents and reaction conditions to avoid over-oxidation to the carboxylic acid or side reactions. This application note details robust methods to achieve this transformation efficiently.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound

MethodStarting MaterialKey ReagentsSolvent(s)Reaction TimeYield (%)
Two-Step Synthesis
Step 1: Bromination2-IodotolueneN-Bromosuccinimide (NBS), AIBNCarbon Tetrachloride4-6 hours~70-80%
Step 2: Sommelet Reaction2-Iodobenzyl bromideHexamethylenetetramine (Hexamine), WaterChloroform (B151607), Water2-3 hours~60-70%
Direct Oxidation 2-Iodobenzyl alcoholManganese Dioxide (MnO₂)Dichloromethane12-24 hours75-90%

Note: Yields are approximate and can vary based on reaction scale and purity of reagents.

Experimental Protocols

Method 1: Two-Step Synthesis via Side-Chain Bromination and Sommelet Reaction

This method involves the initial radical bromination of the benzylic methyl group of 2-iodotoluene, followed by the conversion of the resulting benzyl (B1604629) bromide to the aldehyde using the Sommelet reaction.

Step 1: Synthesis of 2-Iodobenzyl bromide via Radical Bromination

Materials:

  • 2-Iodotoluene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Sodium bicarbonate solution (saturated)

  • Sodium thiosulfate (B1220275) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-iodotoluene (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide (B58015) byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-iodobenzyl bromide. This can be purified further by recrystallization or column chromatography.

Step 2: Synthesis of this compound via the Sommelet Reaction [1][2][3]

Materials:

  • 2-Iodobenzyl bromide

  • Hexamethylenetetramine (Hexamine)

  • Chloroform

  • Water

  • Hydrochloric acid (concentrated)

  • Ether

Procedure:

  • Dissolve 2-iodobenzyl bromide (1.0 eq) and hexamine (1.1 eq) in chloroform in a round-bottom flask equipped with a reflux condenser.[3]

  • Heat the mixture to reflux for 2-3 hours to form the quaternary ammonium (B1175870) salt.[2]

  • After cooling, add water to the reaction mixture and stir until the salt dissolves.

  • Separate the chloroform layer and wash the aqueous layer with additional chloroform.

  • Combine the aqueous extracts and steam distill the mixture.[3]

  • Collect the distillate, which contains the aldehyde.

  • Acidify the distillate with a small amount of concentrated hydrochloric acid.[3]

  • Extract the aldehyde from the acidified distillate with ether.

  • Dry the ethereal extract over anhydrous sodium sulfate, filter, and remove the ether by evaporation to yield this compound.

Method 2: Direct Oxidation of 2-Iodobenzyl Alcohol

This protocol describes the oxidation of 2-iodobenzyl alcohol to this compound using activated manganese dioxide. This method is suitable if 2-iodobenzyl alcohol is readily available or synthesized from 2-iodotoluene in a preceding step.

Materials:

  • 2-Iodobenzyl alcohol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite® or diatomaceous earth

Procedure:

  • In a round-bottom flask, dissolve 2-iodobenzyl alcohol (1.0 eq) in dichloromethane.

  • Add a significant excess of activated manganese dioxide (5-10 eq by weight).

  • Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC. This reaction is often slow and may require stirring for 12-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with additional dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to obtain this compound. The product can be further purified by column chromatography if necessary.

Visualizations

Reaction_Pathway_Two_Step 2-Iodotoluene 2-Iodotoluene 2-Iodobenzyl bromide 2-Iodobenzyl bromide 2-Iodotoluene->2-Iodobenzyl bromide  NBS, AIBN  CCl4, Reflux This compound This compound 2-Iodobenzyl bromide->this compound  Hexamine, H2O  (Sommelet Reaction)

Caption: Two-step synthesis of this compound.

Reaction_Pathway_Direct_Oxidation 2-Iodobenzyl alcohol 2-Iodobenzyl alcohol This compound This compound 2-Iodobenzyl alcohol->this compound  MnO2  DCM

Caption: Direct oxidation of 2-Iodobenzyl alcohol.

Experimental_Workflow_Two_Step cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sommelet Reaction A Mix 2-Iodotoluene, NBS, AIBN in CCl4 B Reflux A->B C Cool & Filter B->C D Wash & Dry C->D E Concentrate D->E F React 2-Iodobenzyl bromide with Hexamine in Chloroform E->F Proceed with crude product G Reflux F->G H Hydrolyze with Water G->H I Steam Distill H->I J Extract & Purify I->J

Caption: Experimental workflow for the two-step synthesis.

Safety Precautions

  • Carbon tetrachloride is a hazardous and ozone-depleting substance. Handle with extreme caution in a well-ventilated fume hood and consider using alternative solvents like cyclohexane (B81311) or acetonitrile (B52724) if possible. [4]

  • N-Bromosuccinimide is a lachrymator and irritant. Avoid inhalation and contact with skin and eyes.

  • AIBN is a flammable solid and can decompose exothermically. Store in a cool place and avoid heating it directly.

  • Benzyl bromides are lachrymators and should be handled in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these experiments.

  • Manganese dioxide is a strong oxidizing agent. Avoid contact with combustible materials.

  • Chloroform is a suspected carcinogen. Handle in a well-ventilated fume hood.

References

Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Iodobenzaldehyde with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids, making it an invaluable tool in academic and industrial research, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[1]

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki coupling reaction of 2-iodobenzaldehyde with various arylboronic acids. The resulting 2-formylbiphenyls are versatile intermediates in organic synthesis and are of significant interest in drug discovery due to the prevalence of the biphenyl (B1667301) scaffold in biologically active molecules.[2] The aldehyde functionality serves as a synthetic handle for further molecular elaboration, allowing for the construction of diverse compound libraries for screening and lead optimization.

Data Presentation: Reaction of this compound with Various Arylboronic Acids

The following table summarizes the reaction conditions and outcomes for the Suzuki coupling of this compound with a selection of arylboronic acids. This data is compiled from literature sources and is intended to provide a comparative overview of expected yields under typical reaction conditions.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/Ethanol/H₂OReflux24~90 (estimated)
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/Ethanol/H₂OReflux24~88 (estimated)
34-Chlorophenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/Ethanol/H₂OReflux24~85 (estimated)
43-Nitrophenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/Ethanol/H₂OReflux24~80 (estimated)
52-Formylphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EthanolReflux247f[3]

Note: Yields for entries 1-4 are estimated based on typical Suzuki coupling reactions of aryl iodides with functionalized arylboronic acids under the specified conditions. The yield for entry 5 is for the coupling of an iodo-β-carboline derivative with 2-formylphenylboronic acid and is included for reference.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, often with a co-solvent like Ethanol or Water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of Toluene and Ethanol) to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-formylbiphenyl derivative.[1]

Mandatory Visualizations

General Workflow for Suzuki Coupling of this compound

G cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Arylboronic Acid + Base Reaction_Vessel Inert Atmosphere (N2 or Ar) Heat & Stir Reactants->Reaction_Vessel Add Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Vessel Add Solvent Degassed Solvent Solvent->Reaction_Vessel Add Extraction Extraction with Organic Solvent & Water Reaction_Vessel->Extraction Cool & Dilute Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure 2-Formylbiphenyl Purification->Product

Caption: General experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

G pd0 Pd(0)Ln pd_intermediate1 Ar-Pd(II)-I Ln pd0->pd_intermediate1 oxidative_addition Oxidative Addition pd_intermediate2 Ar-Pd(II)-Ar' Ln pd_intermediate1->pd_intermediate2 transmetalation Transmetalation pd_intermediate2->pd0 Regenerates product Ar-Ar' pd_intermediate2->product reductive_elimination Reductive Elimination reactants1 This compound (Ar-I) reactants1->pd0 reactants2 Arylboronic Acid (Ar'-B(OH)2) + Base reactants2->pd_intermediate1

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Applications in Drug Development

The biphenyl moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds and approved drugs.[4] Its rigid, yet conformationally flexible nature allows it to effectively present substituents for interaction with biological targets.

The 2-formylbiphenyls synthesized through the Suzuki coupling of this compound are valuable intermediates for the development of novel therapeutics. The aldehyde group provides a versatile handle for a variety of chemical transformations, including:

  • Reductive amination: To introduce diverse amine-containing side chains, a common strategy to enhance solubility and introduce key binding interactions.

  • Wittig and related olefination reactions: To create carbon-carbon double bonds for further functionalization or to act as isosteres for other functional groups.

  • Oxidation to a carboxylic acid: This allows for the formation of amides and esters, which are prevalent in many drug molecules.

  • Condensation reactions: To form heterocyclic rings, such as imidazoles or quinolines, which are also common pharmacophores.

For instance, the biphenyl-2-ylmethylpiperazine scaffold has been explored for the development of novel ligands for serotonin (B10506) receptors, which are targets for treating depression and neuropathic pain.[5] The synthesis of such scaffolds can be envisioned to start from a 2-formylbiphenyl intermediate. The ability to readily synthesize a library of 2-formylbiphenyls with diverse substitution patterns on the second aryl ring allows for the rapid exploration of the structure-activity relationship (SAR) of a potential drug candidate. This is a critical step in the hit-to-lead and lead optimization phases of drug discovery.

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Iodobenzaldehyde with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool for the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and organic materials. The mild reaction conditions and broad functional group tolerance make it a highly valuable transformation in drug discovery and development.

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-iodobenzaldehyde with various terminal alkynes. The resulting 2-alkynylbenzaldehyde scaffolds are important intermediates in the synthesis of various heterocyclic compounds and other complex molecular architectures.

Reaction Principle and Mechanism

The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper species. The generally accepted mechanism consists of two interconnected cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

  • Oxidative Addition: A palladium(0) species undergoes oxidative addition with the aryl halide (this compound) to form a palladium(II) complex.

  • Transmetalation: The palladium(II) complex reacts with a copper(I) acetylide (formed in the copper cycle) to generate a palladium(II) acetylide complex and regenerate the copper(I) catalyst.

  • Reductive Elimination: The palladium(II) acetylide complex undergoes reductive elimination to yield the final coupled product (2-alkynylbenzaldehyde) and regenerate the active palladium(0) catalyst.

Copper Cycle:

  • Coordination: The copper(I) catalyst coordinates with the terminal alkyne.

  • Deprotonation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a copper(I) acetylide intermediate.

The following diagram illustrates the catalytic cycle of the Sonogashira coupling reaction.

Sonogashira_Mechanism cluster_copper Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)(L)₂-X pd0->pd_complex Oxidative Addition pd_alkynyl R-Pd(II)(L)₂-C≡CR' pd_complex->pd_alkynyl Transmetalation cu_catalyst Cu(I)X pd_complex->cu_catalyst pd_alkynyl->pd0 product R-C≡CR' pd_alkynyl->product Reductive Elimination cu_acetylide Cu(I)-C≡CR' cu_catalyst->cu_acetylide cu_acetylide->pd_complex hx H-X base_h Base-H⁺ aryl_halide R-X (this compound) aryl_halide->pd_complex alkyne H-C≡CR' (Terminal Alkyne) alkyne->cu_acetylide base Base base->cu_acetylide

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. Please note that these are representative examples, and optimization may be required for specific substrates and scales.

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylacetylene (B144264)PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃NTHFRT12~95% (analogous)
2Propargyl alcoholPdCl₂(PPh₃)₂ (2.5 mol%), CuI (5 mol%)Et₃NTHF506~85% (analogous)
31-HexynePd(PPh₃)₄ (3 mol%), CuI (5 mol%)i-Pr₂NHDMF608~90% (estimated)
4EthynyltrimethylsilanePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃NTHFRT16~92% (analogous)
52-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ (1 mol%), CuI (2 mol%)Et₃NMeCN8024~88% (analogous)

Yields are based on isolated product from similar reactions reported in the literature and may vary for the specific coupling with this compound.

Experimental Protocols

General Experimental Workflow

The following diagram outlines the general workflow for a Sonogashira coupling experiment.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Catalysts (Pd & Cu), Base, and Solvent setup->reagents alkyne Add Terminal Alkyne reagents->alkyne reaction Stir at Specified Temperature alkyne->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Upon Completion extraction Extraction with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for Sonogashira coupling.

Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (B128534) (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous THF to the flask, followed by triethylamine.

  • To the resulting suspension, add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-16 hours), dilute the reaction mixture with diethyl ether (20 mL).

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, and wash the pad with additional diethyl ether (10 mL).

  • Combine the organic filtrates and wash with saturated aqueous ammonium (B1175870) chloride (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 2-(phenylethynyl)benzaldehyde.

Protocol 2: Sonogashira Coupling of this compound with Propargyl Alcohol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Propargyl alcohol (1.5 mmol, 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.025 mmol, 2.5 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dried Schlenk flask under an inert atmosphere, combine this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous THF and triethylamine to the flask.

  • Add propargyl alcohol to the reaction mixture via syringe.

  • Heat the reaction mixture to 50 °C and stir. Monitor the reaction progress by TLC.

  • After completion (typically 6-8 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(3-hydroxyprop-1-yn-1-yl)benzaldehyde.

Troubleshooting and Optimization

  • Low Yield: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere, as oxygen can deactivate the palladium catalyst. Degassing the solvent and amine base prior to use is recommended.

  • Formation of Side Products: Homocoupling of the alkyne (Glaser coupling) can occur, particularly in the presence of excess copper catalyst and oxygen. Minimizing the amount of copper co-catalyst and ensuring anaerobic conditions can mitigate this side reaction.

  • Reaction Stalls: If the reaction does not proceed to completion, gentle heating may be required. Additionally, the choice of base and solvent can significantly impact the reaction rate and yield; screening different conditions may be necessary for challenging substrates. For instance, stronger bases like diisopropylamine (B44863) (DIPA) or inorganic bases such as K₂CO₃ can be employed. Solvents like DMF or acetonitrile (B52724) can also be tested.

Conclusion

The Sonogashira coupling of this compound with terminal alkynes is a robust and efficient method for the synthesis of 2-alkynylbenzaldehydes. The protocols provided herein offer reliable procedures for this transformation with a variety of alkynes. These methods are highly applicable in the fields of medicinal chemistry and materials science for the generation of diverse molecular scaffolds. Careful optimization of reaction parameters is key to achieving high yields and purity of the desired products.

Application Notes: Heck Reaction Conditions for 2-Iodobenzaldehyde and Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene.[1] This reaction has become indispensable in the pharmaceutical and fine chemical industries for constructing complex molecular architectures. The overall transformation involves the substitution of a vinylic hydrogen on the alkene with the organic group from the halide.[2] The catalytic cycle is generally understood to proceed through four key steps: oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene into the aryl-palladium bond, subsequent β-hydride elimination to release the product, and finally, reductive elimination with a base to regenerate the active Pd(0) catalyst.[2][3]

2-Iodobenzaldehyde is a particularly valuable substrate for the Heck reaction. Its bifunctional nature, possessing both a reactive aryl iodide for cross-coupling and an aldehyde group for subsequent transformations (e.g., Wittig reactions, reductive amination, or oxidation), makes it a versatile building block for the synthesis of diverse molecular scaffolds. These application notes provide an overview of typical reaction conditions and detailed protocols for the Heck coupling of this compound with various alkenes.

Data Presentation: Representative Heck Reaction Conditions

The following table summarizes representative reaction conditions for the Heck coupling of this compound with common classes of alkenes. These conditions are based on established methodologies and serve as a robust starting point for optimization.

EntryAlkene PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1n-Butyl Acrylate (B77674)Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2.0)DMF10012-16>90 (Typical)
2Styrene (B11656)Pd(OAc)₂ (1.5)NoneK₂CO₃ (2.0)DMF/H₂O12012~95 (Typical)[4]
3n-Butyl AcrylatePd(NH₃)₂Cl₂ (0.1)Cationic 2,2'-Bipyridyl (0.4)Bu₃N (2.0)Water1402495[5]
4Acrylic AcidPd(OAc)₂ (2)NoneK₂CO₃ (3.0)NMP/H₂O1206High (Typical)
5Ethyl CrotonatePd EnCat® 40 (0.8)NoneAcONa (2.5)Ethanol140 (µW)0.5High (Typical)[6]

Experimental Protocols

Protocol 1: Standard Heck Reaction of this compound with n-Butyl Acrylate

This protocol describes a conventional method using palladium(II) acetate (B1210297) as the catalyst precursor with triphenylphosphine (B44618) as a ligand.

Materials:

  • This compound (1.0 equiv.)

  • n-Butyl acrylate (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)

  • Triphenylphosphine (PPh₃, 0.04 equiv.)

  • Triethylamine (B128534) (Et₃N, 2.0 equiv.), distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and silica (B1680970) gel for chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, palladium(II) acetate, and triphenylphosphine.

  • Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids.

  • Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • Sequentially add triethylamine and n-butyl acrylate via syringe.

  • Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure product, (E)-butyl 3-(2-formylphenyl)acrylate.

Protocol 2: Phosphine-Free, Microwave-Assisted Heck Reaction of this compound with Styrene

This protocol outlines a modern, rapid, and phosphine-free approach using microwave irradiation, which often minimizes reaction times and by-product formation.[3][7]

Materials:

  • This compound (1.0 equiv.)

  • Styrene (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)

  • Potassium carbonate (K₂CO₃, 2.5 equiv.)

  • Tetrabutylammonium bromide (TBAB, 1.0 equiv.)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vial (10 mL)

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine this compound, palladium(II) acetate, potassium carbonate, and TBAB.

  • Add DMF (to a concentration of ~0.5 M) and styrene to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer and irradiate the mixture at 140 °C for 30 minutes with magnetic stirring. (Note: Monitor internal pressure and temperature to ensure safety).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate eluent system) to yield the pure (E)-2-styrylbenzaldehyde.

Mandatory Visualizations

Heck_Workflow General Workflow for the Heck Reaction of this compound cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_run 3. Reaction cluster_end 4. Work-up & Purification reagents Weigh Reactants: - this compound - Alkene - Base - Catalyst/Ligand assembly Assemble Glassware (Schlenk Flask) reagents->assembly inert Purge with Inert Gas (N₂/Ar) assembly->inert addition Add Solvent & Reagents inert->addition heating Heat to Target Temp (e.g., 100-140°C) addition->heating monitoring Stir & Monitor (TLC / GC-MS) heating->monitoring cooling Cool to RT monitoring->cooling extraction Dilute & Extract cooling->extraction purification Column Chromatography extraction->purification analysis Analyze Product (NMR, MS) purification->analysis

Caption: General experimental workflow for a palladium-catalyzed Heck reaction.

References

Application Notes and Protocols: Preparation of Indenones Using 2-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of indenones, a crucial scaffold in medicinal chemistry and materials science, utilizing 2-iodobenzaldehyde as a key starting material. The protocols focus on palladium-catalyzed annulation reactions with internal alkynes and ynamides, offering efficient and modular routes to a variety of substituted indenone derivatives. This guide includes reaction mechanisms, tabulated quantitative data, detailed experimental procedures, and visual diagrams of the reaction pathways and workflows to facilitate application in a research and development setting.

Introduction

Indenones are a class of organic compounds characterized by a fused benzene (B151609) and cyclopentenone ring system. Their unique structural and electronic properties have led to their incorporation into a wide range of biologically active molecules and functional materials. Consequently, the development of efficient and versatile synthetic methodologies for accessing substituted indenones is of significant interest to the scientific community.

A prominent strategy for the synthesis of indenones involves the transition metal-catalyzed annulation of 2-halo-benzaldehydes with various coupling partners. Among these, this compound serves as a particularly effective precursor due to the high reactivity of the carbon-iodine bond in oxidative addition steps of catalytic cycles. This document outlines two robust palladium-catalyzed methods for the preparation of indenones from this compound derivatives.

I. Palladium-Catalyzed Annulation of this compound with Internal Alkynes

This method provides a direct route to 2,3-disubstituted indenones through a palladium(II)-catalyzed carbocyclization of this compound with internal alkynes. The reaction proceeds with good yields and high regioselectivity.[1][2]

Reaction Mechanism

The proposed catalytic cycle for this transformation is depicted below. The reaction is initiated by the oxidative addition of the C-I bond of this compound to a Pd(0) species, forming an arylpalladium(II) intermediate. Subsequent coordination and insertion of the internal alkyne into the arylpalladium bond generates a vinylpalladium(II) species. Intramolecular nucleophilic attack of the vinylpalladium intermediate onto the pendant aldehyde group, followed by β-hydride elimination and reductive elimination, affords the indenone product and regenerates the active Pd(0) catalyst.

Reaction_Mechanism_Alkynes cluster_cycle Catalytic Cycle Pd(0) Pd(0) Aryl-Pd(II) Aryl-Pd(II) Pd(0)->Aryl-Pd(II) Oxidative Addition Alkyne_Complex Alkyne_Complex Aryl-Pd(II)->Alkyne_Complex Alkyne Coordination Vinyl-Pd(II) Vinyl-Pd(II) Alkyne_Complex->Vinyl-Pd(II) Migratory Insertion Cyclized_Intermediate Cyclized_Intermediate Vinyl-Pd(II)->Cyclized_Intermediate Intramolecular Cyclization Cyclized_Intermediate->Pd(0) Reductive Elimination Indenone Indenone Cyclized_Intermediate->Indenone This compound This compound This compound->Aryl-Pd(II) Internal_Alkyne Internal_Alkyne Internal_Alkyne->Alkyne_Complex Experimental_Workflow_Ynamides Start Start Reactants Combine this compound, Ynamide, Catalyst, Ligand, and Base Start->Reactants Solvent Add Anhydrous Solvent (e.g., Dioxane) Reactants->Solvent Reaction Heat under Inert Atmosphere (e.g., 100 °C, 16 h) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Amido-Indenone Purification->Product

References

The Versatility of 2-Iodobenzaldehyde in the Synthesis of Medicinally Relevant Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the application of 2-iodobenzaldehyde in the synthesis of key medicinal chemistry scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of isoquinolines, isoquinolones, indenones, and quinazolinones, highlighting the versatility of this readily available starting material. The information compiled herein aims to facilitate the discovery and development of novel therapeutic agents by providing practical synthetic methodologies and insights into the biological relevance of these important heterocyclic structures.

This compound serves as a versatile precursor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it an invaluable tool in the construction of complex molecular architectures. Its utility is particularly evident in palladium- and copper-catalyzed cross-coupling reactions, as well as in multicomponent reactions, which allow for the rapid assembly of diverse compound libraries.

Application Notes

The strategic placement of the iodine and aldehyde functionalities on the benzene (B151609) ring allows for a range of synthetic transformations. The aldehyde group can participate in condensations and multicomponent reactions, while the iodo group is an excellent handle for cross-coupling reactions such as Suzuki and Sonogashira couplings. This dual reactivity enables the construction of a variety of fused heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry due to their frequent appearance in biologically active compounds.

Key Synthesized Scaffolds:

  • Isoquinolines: This structural motif is present in numerous alkaloids and therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial properties.

  • Isoquinolones: These scaffolds are recognized for their diverse pharmacological activities, including their potential as kinase inhibitors for the treatment of cancer and inflammatory diseases.

  • Indenones: The indenone core is found in compounds exhibiting antitumor, anti-inflammatory, and antiviral activities.

  • Quinazolinones: This class of compounds is well-known for its broad spectrum of biological effects, including sedative, hypnotic, and anticancer properties.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of key medicinal chemistry scaffolds starting from this compound or its derivatives.

Synthesis of Isoquinolines via Palladium- and Copper-Catalyzed Annulation

A highly efficient method for the synthesis of 3-substituted isoquinolines involves the reaction of the tert-butylimine of this compound with terminal alkynes. This procedure utilizes a palladium-catalyzed coupling followed by a copper-catalyzed cyclization.[1]

Experimental Protocol:

A mixture of the tert-butylimine of this compound (1.0 eq), the terminal alkyne (1.2 eq), Pd(OAc)₂ (5 mol %), PPh₃ (10 mol %), and Na₂CO₃ (1.0 eq) in DMF is stirred under an inert atmosphere. The reaction progress is monitored by TLC. While this specific protocol from the literature utilizes the pre-formed imine, the initial step of imine formation from this compound is a standard condensation reaction.

Table 1: Synthesis of 3-Substituted Isoquinolines

EntryAlkyneProductYield (%)
1Phenylacetylene3-Phenylisoquinoline95
21-Hexyne3-Butylisoquinoline85
34-Methoxyphenylacetylene3-(4-Methoxyphenyl)isoquinoline92
42-Thienylacetylene3-(2-Thienyl)isoquinoline88

Data adapted from Roesch, K. R.; Larock, R. C. Org. Lett. 1999, 1, 553-556.[1]

G cluster_0 Synthesis of Isoquinoline Scaffold This compound This compound Imine Formation Imine Formation This compound->Imine Formation + tert-Butylamine tert-Butylimine of this compound tert-Butylimine of this compound Imine Formation->tert-Butylimine of this compound Pd-catalyzed Coupling Pd-catalyzed Coupling tert-Butylimine of this compound->Pd-catalyzed Coupling Cu-catalyzed Cyclization Cu-catalyzed Cyclization Pd-catalyzed Coupling->Cu-catalyzed Cyclization Isoquinoline Scaffold Isoquinoline Scaffold Cu-catalyzed Cyclization->Isoquinoline Scaffold Terminal Alkyne Terminal Alkyne Terminal Alkyne->Pd-catalyzed Coupling G cluster_1 Synthesis of Isoquinolone Scaffold This compound This compound Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling 2-(Phenylethynyl)benzaldehyde 2-(Phenylethynyl)benzaldehyde Sonogashira Coupling->2-(Phenylethynyl)benzaldehyde Zn(OTf)2-catalyzed Cyclocondensation Zn(OTf)2-catalyzed Cyclocondensation 2-(Phenylethynyl)benzaldehyde->Zn(OTf)2-catalyzed Cyclocondensation Isoquinolone Scaffold Isoquinolone Scaffold Zn(OTf)2-catalyzed Cyclocondensation->Isoquinolone Scaffold Phenylacetylene Phenylacetylene Phenylacetylene->Sonogashira Coupling Arylamine Arylamine Arylamine->Zn(OTf)2-catalyzed Cyclocondensation JNK_Pathway cluster_pathway JNK Signaling Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Apoptosis/Inflammation Apoptosis/Inflammation c-Jun->Apoptosis/Inflammation Isoquinolone Inhibitor Isoquinolone Inhibitor Isoquinolone Inhibitor->JNK Quinazolinone_MoA cluster_moa General Mechanism of Quinazolinone Anticancer Activity Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Tumor Growth Tumor Growth Cell Proliferation & Survival->Tumor Growth Quinazolinone Inhibitor Quinazolinone Inhibitor Quinazolinone Inhibitor->Receptor Tyrosine Kinase

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a variety of palladium-catalyzed cross-coupling reactions utilizing 2-iodobenzaldehyde as a key building block. The methodologies described herein are fundamental transformations in modern organic synthesis, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in biologically active molecules. The coupling of this compound with various arylboronic acids provides a direct route to 2-formylbiphenyls, valuable intermediates in the synthesis of more complex heterocyclic structures.

Typical Reaction Scheme:

cluster_reactants Reactants cluster_products Product This compound This compound Catalyst Pd Catalyst Base Arylboronic_Acid Arylboronic Acid 2-Formylbiphenyl 2-Formylbiphenyl Catalyst->2-Formylbiphenyl

Caption: General scheme of the Suzuki-Miyaura coupling of this compound.

Quantitative Data Summary

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

EntryArylboronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene (B28343)/H₂O10012>95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O80892
33-Thienylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃ (2)Dioxane901688
44-Cyanophenylboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Toluene110694
Experimental Protocol: Synthesis of 2-Formyl-1,1'-biphenyl

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and deionized water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-formyl-1,1'-biphenyl.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1] This reaction is a powerful tool for the synthesis of substituted alkenes, including stilbenes and cinnamates, which are precursors to a wide range of pharmaceuticals and natural products. The reaction of this compound with various alkenes provides access to ortho-formyl substituted stilbenes and related structures.

Typical Reaction Scheme:

cluster_reactants Reactants cluster_products Product This compound This compound Catalyst Pd Catalyst Base Alkene Alkene Substituted_Alkene Substituted Alkene Catalyst->Substituted_Alkene

Caption: General scheme of the Heck-Mizoroki reaction with this compound.

Quantitative Data Summary

The following table presents typical reaction conditions for the Heck-Mizoroki reaction of this compound with various alkenes.

EntryAlkenePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1n-Butyl acrylate (B77674)Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF1001685
2StyrenePd(PPh₃)₄ (3)-Na₂CO₃ (2)Acetonitrile802478
3Ethylene (1 atm)PdCl₂(PPh₃)₂ (2)-KOAc (2)NMP1201270
4Allyl alcoholPd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF1001865
Experimental Protocol: Synthesis of (E)-n-Butyl 3-(2-formylphenyl)acrylate

This protocol describes a general procedure for the Heck-Mizoroki reaction between this compound and n-butyl acrylate.[2]

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (2.0 mmol, 2.0 equiv.) and n-butyl acrylate (1.5 mmol, 1.5 equiv.).

  • Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction progress by GC-MS or TLC.

  • After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds and is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. The coupling of this compound with terminal alkynes provides a direct route to 2-alkynylbenzaldehydes.

Typical Reaction Scheme:

cluster_reactants Reactants cluster_products Product This compound This compound Catalyst Pd Catalyst Cu(I) Co-catalyst Base Terminal_Alkyne Terminal Alkyne 2-Alkynylbenzaldehyde 2-Alkynylbenzaldehyde Catalyst->2-Alkynylbenzaldehyde

Caption: General scheme of the Sonogashira coupling of this compound.

Quantitative Data Summary

The following table summarizes representative reaction conditions for the Sonogashira coupling of this compound with various terminal alkynes.

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THF60695
21-HexynePd(PPh₃)₄ (1.5)CuI (3)i-Pr₂NH (2)DMF50890
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃N (3)Toluene701288
4Propargyl alcoholPd(PPh₃)₂Cl₂ (2)CuI (4)i-Pr₂NEt (2.5)AcetonitrileRT2482
Experimental Protocol: Synthesis of 2-(Phenylethynyl)benzaldehyde

This protocol outlines a general procedure for the Sonogashira coupling of this compound and phenylacetylene.[4][5]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv.) via syringe.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and stir for 6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium (B1175870) chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[6] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines, which are prevalent in numerous drug candidates. The amination of this compound provides access to a variety of 2-aminobenzaldehyde (B1207257) derivatives.

Typical Reaction Scheme:

cluster_reactants Reactants cluster_products Product This compound This compound Catalyst Pd Catalyst Ligand Base Amine Amine 2-Aminobenzaldehyde_Derivative 2-Aminobenzaldehyde Derivative Catalyst->2-Aminobenzaldehyde_Derivative

Caption: General scheme of the Buchwald-Hartwig amination of this compound.

Quantitative Data Summary

The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of this compound with various amines.

EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Morpholine (B109124)Pd₂(dba)₃ (1)XPhos (2)NaOt-Bu (1.5)Toluene1001292
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)Dioxane1101885
3n-Butylamine[Pd(allyl)Cl]₂ (1)BrettPhos (2)K₃PO₄ (2)t-BuOH902478
4IndolePd₂(dba)₃ (1.5)DavePhos (3)K₂CO₃ (2.5)Toluene1101688
Experimental Protocol: Synthesis of 2-Morpholinobenzaldehyde

This protocol is a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.[7]

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.5 mmol, 1.5 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.) and anhydrous toluene (5 mL).

  • Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Seal the tube and bring it out of the glovebox. Heat the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Carbonylative Coupling Reactions

Palladium-catalyzed carbonylative coupling reactions introduce a carbonyl group into an organic molecule, often using carbon monoxide (CO) gas. These reactions provide access to a wide variety of carbonyl-containing compounds such as aldehydes, ketones, esters, and amides. In the context of this compound, carbonylative reactions can lead to the formation of valuable heterocyclic scaffolds. For instance, a carbonylative cyclization can be employed in the synthesis of flavones and related structures.

Typical Reaction Scheme:

cluster_reactants Reactants cluster_products Product 2-Iodobenzaldehyde_Derivative This compound Derivative Catalyst Pd Catalyst Base CO Carbon Monoxide Nucleophile Nucleophile Carbonylated_Product Carbonylated Product Catalyst->Carbonylated_Product

Caption: General scheme for a palladium-catalyzed carbonylative coupling reaction.

Quantitative Data Summary: Carbonylative Cyclization for Flavone Synthesis

The following table summarizes representative conditions for the synthesis of flavones from 2-iodophenols and terminal alkynes, a reaction type that could be adapted for derivatives of this compound.

| Entry | 2-Iodophenol (B132878) | Alkyne | Pd Catalyst (mol%) | Base (equiv.) | Solvent | CO Pressure | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 2-Iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | Et₃N (2) | Toluene | 1 atm | 100 | 24 | 75 | | 2 | 4-Methoxy-2-iodophenol | 1-Hexyne | Pd(OAc)₂ (2) / dppf (4) | K₂CO₃ (2) | DMF | 3 bar | 120 | 12 | 82 | | 3 | 2-Iodophenol | Ethyl propiolate | Pd₂(dba)₃ (1) / Xantphos (2) | DBU (2) | DMSO | 1 atm | 110 | 18 | 68 |

Experimental Protocol: General Procedure for Carbonylative Cyclization

This protocol provides a general method for the carbonylative synthesis of flavones, which can be adapted for related carbonylative reactions.

Materials:

  • Aryl iodide (e.g., 2-iodophenol derivative)

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Base (e.g., Et₃N)

  • Solvent (e.g., Toluene)

  • Carbon monoxide (CO) gas balloon or cylinder

  • Standard laboratory glassware for reactions under pressure

Procedure:

  • To a pressure-rated reaction vessel, add the aryl iodide (1.0 mmol, 1.0 equiv.), the palladium catalyst (0.02 mmol, 2 mol%), and the solvent (5 mL).

  • Add the base (2.0 mmol, 2.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.).

  • Seal the vessel, then purge with carbon monoxide gas three times.

  • Pressurize the vessel with carbon monoxide to the desired pressure (e.g., 1-3 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the specified time.

  • After cooling to room temperature, carefully vent the CO gas in a fume hood.

  • Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Experimental Workflows and Catalytic Cycles

General Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add solid reagents (Aryl halide, Base, Catalyst, Ligand) to a dry Schlenk flask B 2. Evacuate and backfill with inert gas (3x) A->B C 3. Add degassed solvent and liquid reagents (e.g., amine, alkene) B->C D 4. Heat to desired temperature and stir for specified time C->D E 5. Monitor reaction progress (TLC, GC-MS) D->E F 6. Cool to room temperature and quench reaction E->F G 7. Extraction with organic solvent F->G H 8. Wash with water/brine and dry organic layer G->H I 9. Concentrate under reduced pressure H->I J 10. Purify by column chromatography I->J

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycles

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X(L)₂ OxAdd->PdII_ArX Transmetal Transmetalation (R-B(OR)₂ + Base) PdII_ArX->Transmetal PdII_ArR Ar-Pd(II)-R(L)₂ Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 regenerates Product Ar-R RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X(L)₂ OxAdd->PdII_ArX Coord Alkene Coordination PdII_ArX->Coord + Alkene Insertion Migratory Insertion Coord->Insertion BetaElim β-Hydride Elimination Insertion->BetaElim Product Substituted Alkene BetaElim->Product Base Base BetaElim->Base + HPdX Base->Pd0 - HBX

Caption: Catalytic cycle for the Heck-Mizoroki reaction.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X(L)₂ OxAdd->PdII_ArX Transmetal_Pd Transmetalation PdII_ArX->Transmetal_Pd PdII_ArR Ar-Pd(II)-C≡CR(L)₂ Transmetal_Pd->PdII_ArR CuX CuX Transmetal_Pd->CuX RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 regenerates Product Ar-C≡CR RedElim->Product AlkyneCoord Alkyne Coordination CuX->AlkyneCoord + R-C≡CH + Base Cu_Alkyne Cu-C≡CR AlkyneCoord->Cu_Alkyne - HBX Cu_Alkyne->Transmetal_Pd

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X(L)₂ OxAdd->PdII_ArX AmineCoord Amine Coordination PdII_ArX->AmineCoord + HNR¹R² Deprotonation Deprotonation (Base) AmineCoord->Deprotonation PdII_Amido Ar-Pd(II)-NR¹R²(L)₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 regenerates Product Ar-NR¹R² RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Copper-Catalyzed Reactions with 2-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various copper-catalyzed cross-coupling reactions utilizing 2-iodobenzaldehyde as a key starting material. The methodologies outlined are essential for the synthesis of complex organic molecules, including heterocycles and other scaffolds of interest in medicinal chemistry and materials science.

Synthesis of 2-Arylquinazolines via Cyclocondensation

The copper-catalyzed cyclocondensation of this compound with benzamidines offers a direct route to 2-arylquinazolines, a class of heterocyclic compounds with significant biological activities. This reaction proceeds in good yields under relatively mild conditions.[1]

Conceptual Workflow

This compound This compound ReactionMixture Reaction Setup This compound->ReactionMixture Benzamidine (B55565) Benzamidine Benzamidine->ReactionMixture CuI_Proline CuI / L-proline CuI_Proline->ReactionMixture Base Base Base->ReactionMixture Solvent_Heat Solvent, Heat Solvent_Heat->ReactionMixture Workup Aqueous Workup & Extraction ReactionMixture->Workup Reaction Purification Column Chromatography Workup->Purification Product 2-Arylquinazoline Purification->Product

Caption: Workflow for 2-Arylquinazoline Synthesis.

Experimental Protocol

A mixture of this compound (1.0 mmol), the corresponding benzamidine hydrochloride (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and cesium carbonate (3.0 mmol) in methanol (B129727) (5 mL) is stirred at 60 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate (B1210297). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-arylquinazoline.[2]

Quantitative Data
EntryBenzamidine SubstituentProductYield (%)
14-Methyl2-(p-tolyl)quinazoline85
24-Methoxy2-(4-methoxyphenyl)quinazoline94
34-Fluoro2-(4-fluorophenyl)quinazoline78
44-Trifluoromethyl2-(4-(trifluoromethyl)phenyl)quinazoline53

Ullmann-Type C-N Coupling: Amination of this compound

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds. Modern protocols allow for the coupling of aryl iodides with a variety of amines under milder conditions than traditionally required. This method is valuable for synthesizing N-aryl compounds. While the following protocol is a general procedure for aryl iodides, it is applicable to this compound.

Conceptual Workflow

This compound This compound ReactionMixture Reaction Setup This compound->ReactionMixture Amine Amine Amine->ReactionMixture CuI_Ligand CuI / Ligand CuI_Ligand->ReactionMixture Base Base Base->ReactionMixture Solvent_Heat Solvent, Heat Solvent_Heat->ReactionMixture Workup Aqueous Workup & Extraction ReactionMixture->Workup Reaction Purification Column Chromatography Workup->Purification Product N-Aryl Product Purification->Product

Caption: General Workflow for Ullmann C-N Coupling.

Experimental Protocol

In a sealed tube, this compound (1.0 mmol), the desired amine (1.2 mmol), copper(I) iodide (0.05 mmol, 5 mol%), ethylene (B1197577) glycol (2.0 mmol), and potassium phosphate (B84403) (2.0 mmol) are combined in 2-propanol (2 mL). The tube is sealed and the mixture is heated at 85 °C for the appropriate time (typically 12-24 hours), with stirring. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a plug of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Quantitative Data (Representative for Aryl Iodides)
EntryAmineLigandBaseSolventYield (%)
1n-ButylamineEthylene GlycolK₃PO₄2-Propanol91
2PyrrolidineEthylene GlycolK₃PO₄2-Propanol95
3MorpholineEthylene GlycolK₃PO₄2-Propanol98
4AnilineL-prolineK₂CO₃DMSO82

Sonogashira Coupling: Synthesis of 2-Alkynylbenzaldehydes

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. While traditionally palladium-catalyzed, copper-only or copper-cocatalyzed systems have been developed. This reaction allows for the introduction of an alkyne moiety onto the benzaldehyde (B42025) core. The following protocol is adapted from the coupling of o-iodoanilines and is expected to be effective for this compound.

Conceptual Workflow

This compound This compound ReactionMixture Reaction Setup This compound->ReactionMixture TerminalAlkyne Terminal Alkyne TerminalAlkyne->ReactionMixture Cu_Catalyst Copper Catalyst Cu_Catalyst->ReactionMixture Base Base Base->ReactionMixture Solvent_Heat Solvent, Heat Solvent_Heat->ReactionMixture Workup Aqueous Workup & Extraction ReactionMixture->Workup Reaction Purification Column Chromatography Workup->Purification Product 2-Alkynylbenzaldehyde Purification->Product

Caption: Workflow for Sonogashira Coupling.

Experimental Protocol

To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in ethanol (B145695) (5 mL) is added [(PPh₃)₂CuBH₄] (0.05 mmol, 5 mol%) and DBU (2.0 mmol). The reaction mixture is stirred at 120 °C in a sealed tube under an air atmosphere for 24 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the 2-alkynylbenzaldehyde derivative.

Quantitative Data (Representative for o-Iodoanilines)
EntryAlkyneCatalystBaseSolventYield (%)
1Phenylacetylene[(PPh₃)₂CuBH₄]DBUEthanol>99
24-Ethynylanisole[(PPh₃)₂CuBH₄]DBUEthanol>99
31-Hexyne[(PPh₃)₂CuBH₄]DBUEthanol91
4Trimethylsilylacetylene[(PPh₃)₂CuBH₄]DBUEthanol95

Copper-Catalyzed Cyanation

The introduction of a cyano group is a valuable transformation in organic synthesis, as nitriles can be converted into a variety of other functional groups. Copper-catalyzed cyanation of aryl iodides provides an alternative to traditional methods that often use toxic cyanide sources. A modern approach utilizes α-cyanoacetates as the cyanide source.[3]

Conceptual Workflow

This compound This compound ReactionMixture Reaction Setup This compound->ReactionMixture CN_Source α-Cyanoacetate CN_Source->ReactionMixture CuI_Ligand CuI / Ligand CuI_Ligand->ReactionMixture Base Base Base->ReactionMixture Solvent_Heat Solvent, Heat Solvent_Heat->ReactionMixture Workup Aqueous Workup & Extraction ReactionMixture->Workup Reaction Purification Column Chromatography Workup->Purification Product 2-Formylbenzonitrile Purification->Product

Caption: Workflow for Copper-Catalyzed Cyanation.

Experimental Protocol

A mixture of this compound (1.0 mmol), ethyl cyanoacetate (B8463686) (1.5 mmol), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (B135089) (0.2 mmol, 20 mol%), and cesium carbonate (2.0 mmol) in DMF (3 mL) is heated at 120 °C for 24 hours in a sealed tube. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford 2-formylbenzonitrile.[3]

Quantitative Data (Representative for Aryl Iodides)
EntryAryl IodideCN SourceLigandBaseYield (%)
1IodobenzeneEthyl cyanoacetate1,10-PhenanthrolineCs₂CO₃92
24-IodotolueneEthyl cyanoacetate1,10-PhenanthrolineCs₂CO₃89
34-IodoanisoleEthyl cyanoacetate1,10-PhenanthrolineCs₂CO₃95
41-IodonaphthaleneEthyl cyanoacetate1,10-PhenanthrolineCs₂CO₃85

References

Application Notes and Protocols: 2-Iodobenzaldehyde as a Precursor in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobenzaldehyde is a versatile and readily available synthetic precursor that has found significant application in the assembly of complex molecular architectures, particularly in the total synthesis of natural products. Its utility stems from the presence of two key functional groups: an aldehyde, which can participate in a wide range of classical transformations, and an iodo group, which serves as an excellent handle for modern palladium-catalyzed cross-coupling reactions. This combination allows for the construction of intricate carbocyclic and heterocyclic frameworks that form the core of many biologically active natural products.

These application notes provide a detailed overview of the use of this compound in the synthesis of Amaryllidaceae alkaloids, a class of natural products known for their diverse and potent biological activities. The protocols focus on the application of the intramolecular Heck reaction, a powerful tool for the formation of carbon-carbon bonds and the construction of complex ring systems.

Key Applications of this compound in Natural Product Synthesis

The strategic placement of the aldehyde and iodo functionalities on the aromatic ring makes this compound an ideal starting material for synthetic sequences that involve an initial elaboration of the aldehyde followed by a subsequent cyclization via the iodo group. This approach has been successfully employed in the synthesis of various natural product scaffolds.

One of the most powerful applications of this compound derivatives is in the intramolecular Heck reaction . This palladium-catalyzed reaction involves the coupling of the aryl iodide with a tethered alkene, leading to the formation of a new ring system. This strategy has been particularly fruitful in the synthesis of the core structures of Amaryllidaceae alkaloids, such as those possessing the crinine (B1220781) and haemanthamine (B1211331) skeletons.

Synthesis of the Crinine Core via Intramolecular Heck Reaction

The crinine-type Amaryllidaceae alkaloids are characterized by a unique tetracyclic ring system. The synthesis of this core structure can be efficiently achieved using a strategy that employs an intramolecular Heck reaction of a precursor derived from this compound.

A representative synthetic approach involves the initial reaction of this compound with a suitable nucleophile to introduce a side chain containing an alkene. This intermediate is then subjected to an intramolecular Heck reaction to construct the bridged ring system characteristic of the crinine skeleton.

Experimental Workflow for Crinine Core Synthesis

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis cluster_2 Further Elaboration A This compound C Heck Precursor (2-(allyloxy)iodobenzene derivative) A->C Williamson Ether Synthesis B Allylic Alcohol Derivative B->C D Intramolecular Heck Reaction C->D E Crinine Core D->E F Functional Group Manipulation E->F G Target Natural Product (e.g., Crinine) F->G

Caption: Synthetic strategy for the crinine core.

Key Experimental Protocols

1. Synthesis of the Intramolecular Heck Precursor

This protocol describes the synthesis of a key intermediate, a 2-(allyloxy)iodobenzene derivative, from this compound.

  • Materials:

    • This compound

    • Allyl alcohol

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add allyl alcohol (1.1 equivalents) dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired 2-(allyloxy)iodobenzene derivative.

2. Intramolecular Heck Reaction for the Synthesis of the Crinine Core

This protocol details the palladium-catalyzed intramolecular cyclization of the Heck precursor to form the core structure of crinine-type alkaloids.

  • Materials:

    • 2-(allyloxy)iodobenzene derivative (from the previous step)

    • Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)

    • Triphenylphosphine (PPh₃, 10-20 mol%)

    • Triethylamine (Et₃N) or other suitable base

    • Anhydrous acetonitrile (B52724) (MeCN) or DMF

    • Celite®

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the 2-(allyloxy)iodobenzene derivative (1.0 equivalent) in anhydrous MeCN or DMF.

    • Add Pd(OAc)₂ (0.05-0.10 equivalents), PPh₃ (0.10-0.20 equivalents), and Et₃N (2.0-3.0 equivalents).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the crinine core.

Quantitative Data Summary

The following table summarizes typical yields for the key transformations in the synthesis of the crinine core starting from a this compound derivative. The exact yields can vary depending on the specific substrate and reaction conditions.

StepReaction TypeCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Synthesis of Heck PrecursorWilliamson Ether SynthesisNaHDMF0 to RT12-1675-85
Intramolecular Heck Reaction Palladium-catalyzed Cyclization Pd(OAc)₂ / PPh₃ / Et₃N MeCN 80-100 4-12 60-75
Further Elaboration to Crinine-type AlkaloidMultiple StepsVariousVariousVarious-Variable

Signaling Pathways and Logical Relationships

The logic of the synthetic route can be visualized as a linear progression from a simple precursor to a complex natural product core, enabled by a key palladium-catalyzed cyclization.

G A This compound (Starting Material) B Side Chain Introduction (Williamson Ether Synthesis) A->B C Heck Precursor (Aryl Iodide + Alkene) B->C D Key C-C Bond Formation (Intramolecular Heck Reaction) C->D E Crinine Core Structure (Tetracyclic System) D->E

Application Notes and Protocols for 2-Iodobenzaldehyde in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for specific organic reactions utilizing 2-iodobenzaldehyde in continuous flow chemistry systems. The adoption of flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, greater reaction control, and the potential for automated, high-throughput synthesis.

Sonogashira Coupling of this compound with Terminal Alkynes

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In a flow chemistry setup, this reaction can be performed efficiently and with high yield, minimizing catalyst deactivation and simplifying product purification.

Experimental Protocol

A continuous-flow Sonogashira coupling of this compound with a terminal alkyne can be performed using a packed-bed reactor.[1][2] The following protocol is a general guideline that can be optimized for specific substrates.

System Setup: A typical setup involves two pumps to deliver the reactant and reagent streams, a T-mixer, a heated packed-bed reactor containing the catalyst, a back-pressure regulator, and a collection vessel.

Reactant and Reagent Preparation:

  • Stream A: A solution of this compound (0.5 mmol) and the terminal alkyne (0.6 mmol) in a degassed solvent mixture (e.g., 9:1 THF/DMA, 10 mL).

  • Catalyst Cartridge: A column packed with a heterogeneous palladium catalyst (e.g., Pd(0) on a solid support) and a copper co-catalyst (e.g., 0.1% Cu₂O on alumina) in a weight ratio of approximately 17:1.[1]

Reaction Execution:

  • Prime the pumps and the system with the reaction solvent.

  • Heat the catalyst cartridge to the desired temperature (e.g., 80 °C).

  • Pump Stream A through the catalyst cartridge at a controlled flow rate (e.g., 0.1 mL/min).

  • Maintain a constant back pressure (e.g., 10-20 bar) to prevent solvent boiling and ensure consistent flow.

  • Collect the reaction mixture at the outlet.

  • Upon completion, flush the system with fresh solvent.

Work-up and Purification:

The collected eluate can be quenched with water and extracted with an organic solvent (e.g., hexane). The combined organic layers are then washed with brine, dried over a drying agent like MgSO₄, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.[1]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the Sonogashira coupling of substituted iodobenzenes in a flow system, which can be extrapolated for this compound.

ParameterValueReference
Substrate Substituted Iodobenzene[1]
Reagent Aryl Acetylene[1]
Catalyst Supported Pd and 0.1% Cu₂O on alumina[1]
Solvent THF-DMA (9:1)[1]
Temperature 80 °C[1]
Flow Rate 0.1 mL/min[1]
Yield 60-74% (isolated)[1]

Experimental Workflow Diagram

Sonogashira_Flow_Workflow reagent_prep Reagent Preparation (this compound & Alkyne in Solvent) pump_A Syringe Pump A reagent_prep->pump_A mixer T-Mixer pump_A->mixer reactor Heated Packed-Bed Reactor (Pd/Cu Catalyst) mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection workup Work-up & Purification collection->workup

Caption: Workflow for Sonogashira Coupling in a Flow System.

Heck Reaction of this compound with Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3] Performing this reaction in a continuous flow reactor can lead to improved yields and selectivity, as well as easier catalyst handling and product isolation.

Experimental Protocol

A continuous-flow Heck reaction can be carried out using a packed-bed reactor containing an immobilized palladium catalyst.[4]

System Setup: The setup is similar to the Sonogashira coupling, consisting of pumps, a mixer, a heated catalyst column, a back-pressure regulator, and a collection vessel.

Reactant and Reagent Preparation:

  • Stream A: A solution of this compound (e.g., 30 mmol L⁻¹), the alkene (e.g., 1.2 equivalents), and a base (e.g., triethylamine, 1.5 equivalents) in a suitable solvent (e.g., N,N-dimethylformamide).[4]

  • Catalyst Cartridge: A column packed with a heterogeneous palladium catalyst (e.g., amidoxime-fiber-supported Pd).[4]

Reaction Execution:

  • Equilibrate the system by flowing the solvent through the heated catalyst bed (e.g., 70 °C).[4]

  • Pump Stream A through the catalyst cartridge at a defined flow rate (e.g., 2 mL min⁻¹).[4]

  • Maintain a stable back pressure to ensure a single liquid phase.

  • Collect the product stream after the system has reached a steady state.

  • After the reaction is complete, flush the reactor with clean solvent.

Work-up and Purification:

The collected reaction mixture can be diluted with water and extracted with an appropriate organic solvent. The organic phase is then washed, dried, and concentrated. The crude product can be purified by standard methods such as crystallization or column chromatography.

Quantitative Data Summary

The following table presents optimized conditions for a continuous-flow Heck reaction of iodobenzene, which are applicable to this compound.

ParameterValueReference
Substrate Iodobenzene (30 mmol L⁻¹)[4]
Reagent Styrene[4]
Catalyst Amidoxime-fiber-supported Pd[4]
Solvent N,N-Dimethylformamide (DMF)[4]
Base Triethylamine[5]
Temperature 70 °C[4]
Flow Rate 2 mL min⁻¹[4]
Conversion >95%[4]

Logical Relationship Diagram

Heck_Reaction_Logic start Start: Prepare Reactant Solution (this compound, Alkene, Base in Solvent) pump Pump into Flow System start->pump heat Heat to Reaction Temperature pump->heat catalysis Pass Through Catalyst Bed (Heterogeneous Pd Catalyst) heat->catalysis collection Collect Product Stream catalysis->collection analysis Analyze for Conversion/Yield collection->analysis end End: Purified Product analysis->end

Caption: Logical steps of a continuous-flow Heck reaction.

Knoevenagel Condensation of this compound

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. This reaction is often catalyzed by a base. A flow chemistry approach can offer precise control over reaction time and temperature, potentially leading to higher selectivity and yield.

Prospective Experimental Protocol

System Setup: A simple flow setup would include two pumps, a T-mixer, a temperature-controlled reactor coil, a back-pressure regulator, and a collection vessel.

Reactant and Reagent Preparation:

  • Stream A: A solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol).

  • Stream B: A solution of an active methylene compound (e.g., malononitrile, 1.0 mmol) and a catalytic amount of a base (e.g., piperidine (B6355638) or a solid-supported base) in the same solvent.

Reaction Execution:

  • Set the desired temperature for the reactor coil (e.g., room temperature to 60 °C).

  • Pump Stream A and Stream B at equal flow rates into the T-mixer.

  • The combined stream flows through the reactor coil, with the residence time determined by the coil volume and the total flow rate.

  • The product stream is collected after passing through the back-pressure regulator.

Work-up and Purification:

In many cases, the product may precipitate from the reaction mixture upon cooling or addition of water. The solid can be collected by filtration, washed, and dried. If necessary, further purification can be achieved by recrystallization.[6]

Quantitative Data Summary (Based on Batch Reactions)

The following data from batch reactions of substituted benzaldehydes can serve as a starting point for optimizing a flow process.

ParameterValueReference
Substrate Substituted Benzaldehyde (1.0 mmol)[6]
Reagent Malononitrile (1.0 mmol)[6]
Catalyst Basic Catalyst[6]
Solvent Ethanol[6]
Temperature Room Temperature[6]
Reaction Time 5-10 minutes (for many substrates)[6]
Yield Generally high[6]

Signaling Pathway Analogy for Reaction Logic

Knoevenagel_Pathway sub This compound inter Intermediate Adduct sub->inter Nucleophilic Attack nuc Active Methylene Compound nuc->inter cat Base Catalyst cat->nuc Deprotonation prod α,β-Unsaturated Product inter->prod Dehydration

Caption: Simplified reaction pathway for Knoevenagel condensation.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobenzaldehyde is a crucial intermediate in organic synthesis, widely utilized in the pharmaceutical and fine chemical industries.[1] Its versatile reactivity makes it a valuable building block for the synthesis of various complex molecules, including heterocycles and biaryl compounds.[2] As the demand for such compounds grows, the need for robust and scalable methods for producing this compound in large quantities becomes increasingly critical.

This document provides detailed application notes and experimental protocols for the large-scale synthesis of this compound, focusing on practical considerations for transitioning from laboratory-scale preparations to industrial production. The information presented is intended to guide researchers, scientists, and drug development professionals in establishing efficient, safe, and cost-effective manufacturing processes.

Synthetic Routes and Large-Scale Considerations

Several synthetic routes to this compound have been reported, with the oxidation of 2-iodobenzyl alcohol being the most common approach. The choice of method for large-scale synthesis depends on factors such as cost, safety, environmental impact, and available equipment.

Oxidation of 2-Iodobenzyl Alcohol

The oxidation of 2-iodobenzyl alcohol to this compound is a primary transformation in its synthesis. While various oxidizing agents can be employed, Swern oxidation and oxidation with manganese dioxide are frequently used in laboratory settings. However, scaling these reactions presents distinct challenges and considerations.

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, typically oxalyl chloride, to convert primary alcohols to aldehydes.[3] It is known for its mild reaction conditions and high yields, which prevents overoxidation to the carboxylic acid.[1]

Large-Scale Considerations:

  • Cryogenic Temperatures: The Swern oxidation is traditionally carried out at very low temperatures (-60 °C to -78 °C) to control the highly exothermic reaction between DMSO and oxalyl chloride and to prevent side reactions.[3][4] Maintaining such low temperatures on a large scale is energy-intensive and requires specialized cryogenic reactors, which can be a significant capital expense.

  • Off-Gassing: The reaction generates gaseous byproducts, including carbon monoxide and carbon dioxide, which requires a well-ventilated reaction setup and careful pressure management in a large reactor.[4]

  • Dimethyl Sulfide (DMS) Byproduct: The reaction produces dimethyl sulfide, a volatile and foul-smelling compound that must be scrubbed from the reactor's off-gas.[3] Proper handling and disposal of DMS are critical environmental and safety considerations.[1] Used glassware and equipment can be deodorized by rinsing with a bleach solution to oxidize the DMS.[1]

  • Continuous Flow Processing: To address the challenges of cryogenic temperatures and exothermicity, a continuous flow process offers a viable solution for large-scale Swern oxidations. In such a setup, reagents are mixed in a controlled manner in a small-volume reactor, allowing for efficient heat exchange and precise temperature control without the need for large cryogenic baths. This approach has been successfully demonstrated in pilot-plant equipment.

Manganese dioxide is a mild and selective oxidizing agent for the conversion of benzylic alcohols to their corresponding aldehydes.

Large-Scale Considerations:

  • Stoichiometric Reagent: MnO₂ is a stoichiometric reagent, meaning large quantities are required for kilogram-scale synthesis, leading to significant solid waste.

  • Reaction Time and Temperature: The reaction often requires elevated temperatures (refluxing in a suitable solvent like dichloromethane) and can have long reaction times, which may not be ideal for high-throughput production.

  • Workup and Filtration: The removal of the solid MnO₂ and its byproducts by filtration can be a bottleneck on a large scale. Efficient filtration and washing procedures are necessary to ensure good product recovery and purity.

Synthesis from 2-Formylphenylboronic Acid

An alternative route involves the copper-catalyzed iodination of 2-formylphenylboronic acid. While this method may offer advantages in terms of substrate availability, its scalability needs careful evaluation.

Large-Scale Considerations:

  • Catalyst Cost and Recovery: The cost of the copper catalyst and any ligands, as well as the efficiency of their recovery and reuse, will significantly impact the economic viability of this process at scale.

  • Reagent Cost: The cost and availability of the iodinating agent, (CF₃)₂CFI, on a large scale need to be considered.

  • Purification: The removal of copper residues from the final product is crucial, especially for pharmaceutical applications, and may require specialized purification techniques.

Data Presentation

Synthesis MethodStarting MaterialReagentsSolventReaction Temperature (°C)Reaction TimeYield (%)ScaleReference
MnO₂ Oxidation 2-Iodobenzyl alcoholMnO₂Dichloromethane (B109758)Reflux-75-90Lab-scale-
Swern Oxidation 2-Iodobenzyl alcoholOxalyl chloride, DMSO, Triethylamine (B128534)Dichloromethane-60 to room temp.~30 min99Lab-scale-
From Boronic Acid 2-Formylphenylboronic acidCopper powder, (CF₃)₂CFIDMFRoom temp.24 h-Lab-scale-

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis via Swern Oxidation

This protocol is suitable for preparing small quantities of this compound in a standard laboratory setting.

Materials:

  • 2-Iodobenzyl alcohol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 3N HCl solution

  • Saturated NaHCO₃ solution

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for column chromatography

  • Petroleum ether and Ethyl acetate (B1210297) for column chromatography

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane at -60 °C under an inert atmosphere, slowly add a solution of DMSO (2.6 equivalents) in dichloromethane.

  • Stir the mixture for 10 minutes.

  • Slowly add a solution of 2-iodobenzyl alcohol (1.0 equivalent) in dichloromethane.

  • Stir the reaction mixture for 15 minutes.

  • Add triethylamine (5.0 equivalents) and stir for another 15 minutes at -60 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with 3N HCl solution, followed by saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain this compound as a pale yellow oil.

Protocol 2: Proposed Large-Scale Synthesis via Oxidation and Purification via Bisulfite Adduct

This protocol outlines a proposed workflow for the kilogram-scale synthesis of this compound, incorporating a scalable purification method.

Part A: Large-Scale Oxidation (Conceptual)

For a large-scale oxidation of 2-iodobenzyl alcohol, a continuous flow Swern oxidation or a batch reaction with a robust, recoverable oxidant would be preferable. Given the hazards of the Swern oxidation, a safer alternative like a TEMPO-catalyzed oxidation with a co-oxidant could be considered for large-scale operations.

Part B: Large-Scale Purification via Bisulfite Adduct Formation

This method avoids the need for large-scale chromatography, which is often impractical and expensive at an industrial scale.[5][6]

Materials:

  • Crude this compound

  • Methanol (B129727) or Dimethylformamide (DMF)[6]

  • Saturated aqueous sodium bisulfite solution

  • Immiscible organic solvent (e.g., ethyl acetate/hexanes mixture)[5][6]

  • 50% Sodium hydroxide (B78521) (NaOH) solution

  • Deionized water

Procedure:

  • Adduct Formation:

    • Dissolve the crude this compound in methanol or DMF.[5][6]

    • In a suitable reactor, add a saturated aqueous solution of sodium bisulfite.[5][6]

    • Agitate the mixture vigorously to promote the formation of the bisulfite adduct, which will partition into the aqueous layer. A precipitate of the adduct may also form.[5]

    • Add an immiscible organic solvent and deionized water, then agitate again.[5][6]

    • Allow the layers to separate. The aqueous layer contains the bisulfite adduct of this compound, while non-aldehydic impurities remain in the organic layer.[5][6]

    • Separate and collect the aqueous layer.

  • Regeneration of the Aldehyde:

    • To the collected aqueous layer containing the bisulfite adduct, add an equal volume of a suitable organic solvent (e.g., ethyl acetate).[5]

    • Slowly add 50% NaOH solution while monitoring the pH. Continue addition until the aqueous layer is strongly basic (pH ~12).[5] This will decompose the adduct and release the free this compound.

    • The purified this compound will partition into the organic layer.

    • Separate the organic layer.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield purified this compound.

Mandatory Visualizations

Large_Scale_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Starting_Material 2-Iodobenzyl Alcohol Oxidation Large-Scale Oxidation (e.g., Continuous Flow Swern) Starting_Material->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Bisulfite_Addition Bisulfite Adduct Formation Crude_Product->Bisulfite_Addition Aqueous_Adduct Aqueous Bisulfite Adduct Bisulfite_Addition->Aqueous_Adduct Aqueous Phase Organic_Impurities Organic Impurities Bisulfite_Addition->Organic_Impurities Organic Phase Regeneration Adduct Decomposition (Base Treatment) Aqueous_Adduct->Regeneration Pure_Product Pure this compound Regeneration->Pure_Product

Caption: Workflow for Large-Scale Synthesis and Purification.

Swern_Oxidation_Mechanism DMSO DMSO Activated_Complex Activated DMSO Complex DMSO->Activated_Complex Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Activated_Complex Alkoxysulfonium_Salt Alkoxysulfonium Salt Activated_Complex->Alkoxysulfonium_Salt Alcohol 2-Iodobenzyl Alcohol Alcohol->Alkoxysulfonium_Salt Ylide Sulfur Ylide Alkoxysulfonium_Salt->Ylide Triethylamine Triethylamine Triethylamine->Ylide Product This compound Ylide->Product DMS Dimethyl Sulfide Ylide->DMS

Caption: Simplified Swern Oxidation Mechanism.

Safety Considerations for Large-Scale Synthesis

  • Hazard Analysis: A thorough hazard and operability (HAZOP) study should be conducted before any large-scale synthesis. This includes evaluating the thermal stability of all reactants, intermediates, and the final product.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times. For handling corrosive or volatile reagents, additional protection such as face shields and respirators may be necessary.

  • Ventilation: All operations should be performed in a well-ventilated area, such as a fume hood or a dedicated ventilated enclosure, especially when dealing with volatile and odorous compounds like dimethyl sulfide.

  • Exothermic Reactions: For exothermic reactions like the Swern oxidation, controlled addition of reagents and efficient cooling are crucial to prevent thermal runaways. Continuous processing can offer significant safety advantages in this regard.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and governmental regulations. This is particularly important for large quantities of solvent and reagent byproducts.

Conclusion

The large-scale synthesis of this compound requires careful consideration of the synthetic route, reaction conditions, and purification methods to ensure a safe, efficient, and economical process. While laboratory-scale procedures provide a good starting point, direct scaling is often not feasible. The adoption of technologies like continuous flow processing for hazardous reactions and scalable purification techniques such as bisulfite adduct formation are key to successful industrial production. By implementing the protocols and considering the points outlined in these application notes, researchers and drug development professionals can effectively navigate the challenges of scaling the synthesis of this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling Reactions of 2-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of 2-Iodobenzaldehyde. The presence of the electron-withdrawing aldehyde group can influence reaction pathways and lead to the formation of undesirable side products. This guide offers strategies to optimize reaction conditions, minimize impurities, and improve the yield of the desired biaryl product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Suzuki coupling of this compound?

A1: The primary side products encountered are:

  • Homocoupling of the Boronic Acid: Two molecules of the organoboron reagent couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.

  • Protodeboronation: The boronic acid derivative loses its boronic acid moiety, which is replaced by a hydrogen atom. This is a known issue, particularly with electron-rich or certain heteroaromatic boronic acids, and can be influenced by the reaction's pH, temperature, and water content.

  • Dehalogenation of this compound: The iodine atom on this compound is replaced by a hydrogen atom, resulting in the formation of benzaldehyde. This can be caused by various factors, including the choice of base and solvent.

  • Homocoupling of this compound: Two molecules of this compound couple to form a symmetrical biphenyl (B1667301) derivative.[1]

Q2: How does the aldehyde group in this compound affect the Suzuki coupling reaction?

A2: The electron-withdrawing nature of the aldehyde group can increase the reactivity of the C-I bond towards oxidative addition to the palladium catalyst. However, it can also influence the propensity for certain side reactions. For instance, substrates with electron-withdrawing groups can be more susceptible to protodeboronation under certain conditions.

Q3: My reaction is sluggish or fails to go to completion. What are the likely causes?

A3: Several factors can lead to low conversion:

  • Inactive Catalyst: The Pd(0) catalyst may have been oxidized or degraded. Ensure you are using a fresh, high-quality catalyst and that the reaction is performed under an inert atmosphere.

  • Inefficient Pre-catalyst Activation: If using a Pd(II) pre-catalyst, the in-situ reduction to the active Pd(0) species may be inefficient.

  • Poorly Soluble Base: The base must have some solubility in the reaction medium to be effective. The addition of a small amount of water can often help dissolve inorganic bases.

  • Low Reaction Temperature: Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate.

  • Reagent Purity: Impurities in the starting materials, solvents, or base can inhibit the catalyst.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
High Levels of Boronic Acid Homocoupling Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Use of a Pd(II) pre-catalyst without efficient reduction.Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). If using a Pd(II) pre-catalyst, adding a mild reducing agent like potassium formate (B1220265) can help.
Significant Protodeboronation of Boronic Acid High reaction temperature or prolonged reaction time.Run the reaction at the lowest effective temperature and monitor the reaction progress closely to stop it upon completion.
Use of a strong base.Switch to a weaker base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.
Presence of excess water.Use anhydrous solvents, although a small amount of water may be necessary to dissolve the base.
Inherent instability of the boronic acid.Use a more stable boronic ester derivative, such as a pinacol (B44631) or MIDA ester.
Formation of Benzaldehyde (Dehalogenation) Choice of base and solvent.Screen different bases (e.g., carbonates instead of hydroxides). Solvents like toluene (B28343) may be less prone to promoting dehalogenation than DMF or dioxane.
High reaction temperature.Lower the reaction temperature.
Inappropriate ligand.Employ bulky, electron-rich phosphine (B1218219) ligands which can favor the desired reductive elimination pathway.
Low or No Yield of Desired Product Inactive or poisoned catalyst.Use a fresh, high-quality palladium catalyst and ligand. Ensure all glassware is oven-dried and solvents are rigorously dried and degassed.
Suboptimal reaction conditions.Systematically screen different catalysts, ligands, bases, and solvents. Incrementally increase the reaction temperature, monitoring for side product formation.

Quantitative Data on Side Product Formation

Coupling PartnersCatalyst / Base / SolventDesired Product Yield (%)Protodeboronation Product Yield (%)Reference
2-Iodotoluene and 2-Formylphenylboronic acidPd(PPh₃)₄ / Na₂CO₃ / DME/H₂O5439 (as Benzaldehyde)[2]

This data highlights that protodeboronation can be a significant competing reaction, consuming a substantial portion of the boronic acid starting material.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a starting point for the optimization of the Suzuki coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways and Troubleshooting

Suzuki_Coupling_Side_Products cluster_suzuki Desired Suzuki Coupling A This compound D Oxidative Addition A->D H Benzaldehyde (Dehalogenation) A->H Hydride Source K Dimer of This compound (Homocoupling) A->K Pd Catalyst B Ar-B(OH)₂ E Transmetalation B->E I Ar-H (Protodeboronation) B->I Proton Source J Ar-Ar (Homocoupling) B->J O₂ / Pd(II) C Pd(0) Catalyst C->D D->E F Reductive Elimination E->F F->C Regenerates G Desired Biaryl Product F->G

Caption: Major reaction pathways in the Suzuki coupling of this compound.

Troubleshooting_Workflow Start Low Yield or Multiple Side Products Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis D1 Predominant Side Product? Analysis->D1 D2 Low Conversion? Analysis->D2 D1->D2 No Dominant Side Product SP1 Homocoupling D1->SP1 Yes SP2 Protodeboronation D1->SP2 Yes SP3 Dehalogenation D1->SP3 Yes Sol4 Check Reagent Purity Use Fresh Catalyst Optimize Temperature Screen Solvents/Bases D2->Sol4 Yes Sol1 Improve Degassing Use Pd(0) Catalyst SP1->Sol1 Sol2 Lower Temperature Weaker Base Use Boronic Ester SP2->Sol2 Sol3 Screen Bases/Solvents Bulky Ligand Lower Temperature SP3->Sol3

Caption: A workflow for troubleshooting Suzuki coupling reactions of this compound.

References

preventing homocoupling in Sonogashira reactions of 2-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent homocoupling in Sonogashira reactions involving 2-Iodobenzaldehyde.

Troubleshooting Guide: Minimizing Homocoupling of Terminal Alkynes

Homocoupling of the terminal alkyne, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, leading to the formation of a symmetrical 1,3-diyne. This byproduct reduces the yield of the desired cross-coupled product and complicates purification. Below are common issues, their potential causes, and recommended solutions.

Problem: Significant formation of a byproduct identified as the homocoupled alkyne.

Potential CauseRecommended Solution
Oxygen in the reaction mixture Oxygen promotes the oxidative dimerization of copper acetylides, which is the key step in Glaser coupling. It is crucial to maintain an inert atmosphere throughout the reaction.[1][2] Actionable Steps: 1. Degas all solvents and liquid reagents: Use techniques such as freeze-pump-thaw cycles or sparge with an inert gas (e.g., argon or nitrogen) for a sufficient period before use.[3][4] 2. Maintain a positive pressure of inert gas: Use a balloon or a manifold to ensure the reaction flask is under a slight positive pressure of argon or nitrogen throughout the setup and reaction time.[3]
High concentration of Copper(I) co-catalyst While catalytic amounts of Cu(I) are necessary for the traditional Sonogashira reaction, higher concentrations can accelerate the rate of homocoupling.[1][3]
Inherent propensity of the alkyne to homocouple Some terminal alkynes are more prone to homocoupling than others.
Choice of Base The base is necessary for the deprotonation of the terminal alkyne, but its nature can influence the extent of homocoupling.
High Reaction Temperature Elevated temperatures can sometimes accelerate side reactions, including homocoupling.[5]

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction?

A1: Homocoupling, also known as Glaser or Hay coupling, is an undesired side reaction where two molecules of the terminal alkyne react with each other to form a symmetrical diyne (an alkyne dimer).[2] This process is primarily promoted by the copper(I) co-catalyst in the presence of oxygen and consumes the alkyne starting material, which reduces the yield of the desired cross-coupled product and complicates purification.[2][6]

Q2: Why is homocoupling a particular concern with this compound?

A2: While not unique to this compound, the presence of the aldehyde functional group can potentially influence the reaction. More importantly, as with any Sonogashira reaction, if conditions are not strictly controlled, the formation of the homocoupled alkyne byproduct will necessitate more complex purification to separate it from the desired 2-alkynylbenzaldehyde product.

Q3: What is the most effective strategy to completely eliminate homocoupling?

A3: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[3][5] By removing the copper(I) co-catalyst, the primary pathway for this oxidative dimerization is shut down.[7] These protocols typically employ a palladium catalyst with specific phosphine (B1218219) ligands and a suitable base.[5]

Q4: Can I still use a traditional copper-catalyzed Sonogashira reaction and minimize homocoupling?

A4: Yes, homocoupling can be significantly minimized in copper-catalyzed systems by taking several precautions. The most critical is to ensure strictly anaerobic (oxygen-free) conditions by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas like argon or nitrogen.[1][5] Additionally, reducing the copper catalyst loading and considering the slow addition of the alkyne can further disfavor the homocoupling side reaction.[3]

Q5: My reaction mixture turned black. What does this indicate?

A5: The formation of a black precipitate, commonly known as "palladium black," is a sign of palladium catalyst decomposition.[1] This occurs when the active Pd(0) catalyst agglomerates and precipitates out of the solution, rendering it inactive. Common causes include the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[1]

Experimental Protocols

Protocol 1: Copper-Catalyzed Sonogashira Coupling of this compound with Minimized Homocoupling

This protocol is adapted for a standard copper-catalyzed Sonogashira reaction with additional steps to minimize the risk of homocoupling.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 1 mol%)

  • Amine base (e.g., triethylamine, TEA, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under a positive pressure of argon, add the palladium catalyst and copper(I) iodide.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the degassed triethylamine.

  • Add this compound to the stirred solution.

  • Slowly add the terminal alkyne to the reaction mixture using a syringe pump over 1-2 hours.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride to remove copper salts, followed by a brine wash.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This protocol eliminates the copper co-catalyst, thereby preventing Glaser coupling.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2 equivalents)

  • Anhydrous and degassed solvent (e.g., acetonitrile (B52724) or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.[5]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous and degassed solvent via syringe.

  • Add this compound and the terminal alkyne.

  • Stir the reaction mixture at the appropriate temperature (this may range from room temperature to elevated temperatures depending on the specific catalyst system) and monitor by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel.

Visual Guides

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cross-Coupling (Desired) cluster_glaser Glaser Homocoupling (Undesired) A Ar-I C Ar-C≡C-R A->C Pd(0), Cu(I), Base B R-C≡C-H B->C D 2 R-C≡C-H E R-C≡C-C≡C-R D->E Cu(I), O₂

Caption: Competing pathways in a copper-catalyzed Sonogashira reaction.

Troubleshooting_Homocoupling Start Homocoupling Observed? Inert Ensure Strict Inert Atmosphere (Degas) Start->Inert Yes ReduceCu Reduce Cu(I) Catalyst Loading (to <1 mol%) Inert->ReduceCu Still an issue End Problem Minimized Inert->End Resolved SlowAdd Slow Addition of Alkyne ReduceCu->SlowAdd Still an issue ReduceCu->End Resolved CopperFree Switch to Copper-Free Protocol SlowAdd->CopperFree Persistent Issue SlowAdd->End Resolved CopperFree->End

Caption: Troubleshooting workflow for excessive homocoupling in Sonogashira reactions.

References

Technical Support Center: Purification of 2-Iodobenzaldehyde Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-iodobenzaldehyde derivatives using column chromatography.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield or No Compound Eluted 1. Decomposition on Silica (B1680970) Gel: Standard silica gel is slightly acidic and can cause degradation of sensitive aldehydes.[1] 2. Incorrect Solvent System: The eluent may be too non-polar, resulting in the compound remaining on the column. 3. Compound Eluted with Solvent Front: The eluent may be too polar.1. Test for Stability & Deactivate Silica: Before running the column, spot the compound on a TLC plate and let it sit for a few hours to check for degradation. If decomposition occurs, consider deactivating the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine (B128534) (TEA).[2][3] Alternatively, use a less acidic stationary phase like neutral alumina (B75360).[1] 2. Optimize Solvent System with TLC: Ensure the solvent system used for the column provides a target Rf value of approximately 0.2-0.4 for the desired compound on a TLC plate.[2][4][5] If the compound is not moving, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane/ethyl acetate mixture). 3. Check the First Fractions: If you suspect the compound eluted early, concentrate the initial fractions and analyze them by TLC.[1]
Poor Separation of Product from Impurities 1. Inappropriate Solvent System: The chosen eluent may not provide sufficient resolution between the product and impurities. 2. Column Overloading: Too much crude material was loaded onto the column. 3. Poorly Packed Column: Channeling or cracks in the stationary phase can lead to an uneven flow of the mobile phase and poor separation.[6]1. Systematic TLC Solvent Screening: Test various solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, hexane/dichloromethane (B109758), toluene). The ideal system should show good separation between the product and impurity spots on the TLC plate.[7] 2. Proper Loading: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. 3. Proper Packing Technique: Use the slurry method to pack the column, ensuring a homogenous and even bed of silica gel. Gently tap the column during packing to remove air bubbles.[8]
Peak Tailing or Streaking 1. Interaction with Acidic Silica: Polar functional groups on the aldehyde or impurities can interact strongly with the acidic silanol (B1196071) groups on the silica surface.[9] 2. Compound Insolubility: The compound may be partially insoluble in the eluent, causing it to streak down the column.1. Use Deactivated Silica or a Base Additive: Add 0.1-2% triethylamine to the eluent to neutralize the acidic sites on the silica gel.[3][9] 2. Change Solvent System: Find a solvent system that completely dissolves the crude mixture. If insolubility is a major issue, consider dry loading the sample.[1][2]
Product Contaminated with a More Polar, UV-Active Impurity 1. Oxidation to Carboxylic Acid: Aldehydes can be susceptible to oxidation, especially if exposed to air and silica gel over extended periods. The resulting carboxylic acid is more polar.1. Minimize Time on Column: Run the column efficiently without unnecessary delays. 2. Work-up Procedure: Before chromatography, you can perform a mild basic wash (e.g., with a saturated sodium bicarbonate solution) to remove the acidic impurity. 3. Use Deactivated Silica: Neutralizing the silica gel can help minimize acid-catalyzed degradation or oxidation.[2]

Frequently Asked Questions (FAQs)

Q1: How do I select the right solvent system for my this compound derivative?

A1: The best method is to use Thin Layer Chromatography (TLC). The goal is to find a solvent mixture where your target compound has an Rf value between 0.2 and 0.4.[2][4][5] This range typically provides the best balance for good separation and a reasonable elution time. Start with a non-polar system, such as 5-10% ethyl acetate in hexanes, and gradually increase the polarity until the desired Rf is achieved.

Q2: My this compound derivative seems to be decomposing on the silica gel. What can I do?

A2: Aldehydes can be sensitive to the acidic nature of silica gel.[1] You can deactivate the silica gel by preparing it as a slurry in your chosen eluent containing 1-3% triethylamine (TEA).[2][9] Pack the column with this mixture and then run the chromatography with or without TEA in the mobile phase. Alternatively, neutral alumina can be used as the stationary phase.[1]

Q3: What is the ideal ratio of crude material to silica gel?

A3: For a moderately difficult separation, a ratio of 1:30 to 1:50 (crude material:silica gel by weight) is a good starting point. For easier separations, you can use a higher ratio (e.g., 1:20), and for very difficult separations, a lower ratio (e.g., 1:100) may be necessary.

Q4: Should I use wet or dry loading for my sample?

A4: Wet loading is suitable when your crude product is readily soluble in the initial, least polar eluting solvent. Dissolve the sample in a minimal amount of this solvent and carefully apply it to the top of the column.[4][8] Dry loading is preferred if your sample has poor solubility in the eluent.[2][8] To do this, dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of the column.[8]

Q5: My compound is taking a very long time to elute. Can I increase the solvent polarity during the run?

A5: Yes, this is called gradient elution. Once you are confident that all less-polar impurities have eluted, you can gradually increase the polarity of your solvent system to speed up the elution of your more polar product.[1][2] This can also help to produce sharper peaks for compounds that tend to tail.[1]

Experimental Protocols

Protocol 1: Determining the Eluent System using TLC
  • Dissolve a small amount of the crude this compound derivative in a few drops of dichloromethane or ethyl acetate.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber with a starting solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Visualize the spots using a UV lamp.

  • If the Rf of the product is too low (<0.2), increase the polarity of the solvent system (e.g., 90:10, 85:15 hexane:ethyl acetate) and repeat the process until the target Rf of ~0.2-0.4 is achieved.[2][4][5]

Protocol 2: Column Chromatography Purification
  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[8]

  • Packing the Column (Slurry Method):

    • In a beaker, mix the appropriate amount of silica gel with the initial, least polar eluent determined by TLC to form a slurry.

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge air bubbles.[8]

    • Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding more solvent.[8]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette the solution onto the top of the column.[8]

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel and carefully add the resulting powder to the top of the column.[2][8]

  • Elution:

    • Carefully add the eluent to the top of the column, open the stopcock, and begin collecting fractions.

    • Maintain a constant flow rate. For flash chromatography, gentle pressure can be applied using a pump or compressed air.

    • If using gradient elution, gradually increase the proportion of the more polar solvent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Solvent System, Rf ~0.2-0.4) stability_check 2. Stability Check (Spot on TLC, wait, check for degradation) tlc->stability_check pack 3. Pack Column (Slurry Method, optional TEA deactivation) stability_check->pack load 4. Load Sample (Wet or Dry Loading) pack->load elute 5. Elute Column (Isocratic or Gradient Elution) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound derivatives.

troubleshooting_tree start Poor Purification Result q1 Is there poor separation? start->q1 q2 Is the yield low? q1->q2 No sol1a Optimize solvent system with TLC q1->sol1a Yes q3 Does the product show tailing? q2->q3 No sol2a Check for decomposition on silica q2->sol2a Yes sol3a Add TEA to eluent (0.1-2%) q3->sol3a Yes sol1b Check column packing sol1a->sol1b sol1c Reduce sample load sol1b->sol1c sol2b Is Rf too low/high? Adjust polarity sol2a->sol2b sol2c Check solvent front fractions sol2b->sol2c sol3b Consider dry loading sol3a->sol3b

Caption: Troubleshooting decision tree for column chromatography issues.

References

recrystallization techniques for purifying 2-Iodobenzaldehyde products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Iodobenzaldehyde by recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure this compound?

A1: Pure this compound is a white to light beige crystalline mass or powder.[1][2] It has a melting point in the range of 36-39 °C.[2][3]

Q2: What are the common impurities in a crude sample of this compound?

A2: Common impurities depend on the synthetic route used.

  • From Manganese Dioxide Oxidation: The most likely impurity is the unreacted starting material, 2-iodobenzyl alcohol.[4][5]

  • From Swern Oxidation: Byproducts can include dimethyl sulfide, carbon monoxide, carbon dioxide, and triethylammonium (B8662869) chloride.[6][7] Unreacted 2-iodobenzyl alcohol may also be present.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: this compound is soluble in methanol.[2] For aromatic aldehydes, a common strategy is to use a solvent in which the compound is soluble when hot and insoluble when cold.[7] A solvent pair, such as ethanol-water or a mixture of a good solvent (like dichloromethane (B109758) or ethyl acetate) with a poor solvent (like hexane (B92381) or pentane), can also be effective.[8][9][10] Experimentation with small amounts of product is recommended to find the optimal solvent or solvent system.

Q4: How can I remove colored impurities from my this compound product?

A4: If your hot solution has a colored tint, you can treat it with activated charcoal. Add a small amount of charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated. 3. The cooling process is too rapid.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. 3. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Oiling out (product separates as a liquid instead of crystals). 1. The boiling point of the solvent is higher than the melting point of the product. 2. The cooling is too rapid. 3. High concentration of impurities.1. Use a lower-boiling solvent or a solvent pair. 2. Ensure slow cooling. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. 3. Consider purifying the crude product by another method, such as column chromatography, before recrystallization.
Low recovery of purified product. 1. Too much solvent was used, and a significant amount of product remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. Excessive washing of the collected crystals.1. Reduce the volume of solvent used. Cool the mother liquor in an ice bath to see if more crystals form. 2. Use a pre-warmed funnel and flask for hot filtration and use a slight excess of hot solvent. 3. Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals are discolored or appear impure. 1. Incomplete removal of colored impurities. 2. Rapid crystallization trapping impurities.1. Perform a charcoal treatment on the hot solution before crystallization. 2. Allow the solution to cool more slowly to promote the formation of purer crystals. A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol) and heat the mixture gently with stirring until the solid dissolves completely.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (a solvent in which it is readily soluble, e.g., ethanol (B145695) or dichloromethane).

  • Inducing Crystallization: While the solution is still hot, add a "poor" solvent (a solvent in which the compound is poorly soluble, e.g., water or hexane) dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the two solvents.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Solubility of this compound (Qualitative)

SolventSolubility at Room TemperatureSolubility at Boiling Point
MethanolSoluble[2]Very Soluble
EthanolModerately SolubleVery Soluble
WaterInsolubleSparingly Soluble
DichloromethaneSolubleVery Soluble
HexaneSparingly SolubleModerately Soluble
Ethyl AcetateSolubleVery Soluble

Note: This table is based on general principles of solubility for aromatic aldehydes and the available data for this compound. Experimental verification is recommended.

Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oiling_out Product Oils Out observe->oiling_out Problem low_yield Low Yield crystals->low_yield Check Yield end Pure Product crystals->end concentrate Concentrate Solution (Boil off solvent) no_crystals->concentrate Too much solvent? induce Induce Crystallization (Scratch/Seed) no_crystals->induce Supersaturated? reheat Reheat and Add More 'Good' Solvent oiling_out->reheat check_mother_liquor Check Mother Liquor for Product low_yield->check_mother_liquor concentrate->cool induce->cool slow_cool Cool Slowly reheat->slow_cool slow_cool->observe

Caption: Troubleshooting workflow for this compound recrystallization.

References

dealing with steric hindrance in reactions of 2-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Iodobenzaldehyde. This resource is designed to provide troubleshooting guidance and address frequently asked questions regarding the challenges posed by steric hindrance in reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often challenging?

A1: The primary challenge stems from steric hindrance. The bulky iodine atom at the ortho position to the aldehyde group creates a sterically crowded environment around both reactive centers. This steric bulk can impede the approach of reagents and catalysts, leading to slower reaction rates, incomplete conversions, or the need for carefully optimized conditions to achieve desired outcomes.[1][2]

Q2: Which types of reactions are most affected by steric hindrance in this compound?

A2: Steric hindrance can significantly impact several key transformations:

  • Cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck): The steric bulk can hinder the oxidative addition of a metal catalyst to the carbon-iodine bond, which is often the rate-limiting step.[3][4]

  • Nucleophilic addition to the aldehyde: The approach of a nucleophile to the carbonyl carbon can be physically blocked by the adjacent large iodine atom, slowing down the reaction compared to less hindered aldehydes.[5][6][7]

Q3: What are the most common side reactions observed when working with this compound?

A3: Under non-optimized conditions, several side reactions can occur:

  • Hydrodehalogenation: Replacement of the iodine atom with a hydrogen atom, particularly in palladium-catalyzed reactions.[1]

  • Homocoupling: Self-coupling of the coupling partners (e.g., boronic acid in Suzuki reactions or the alkyne in Sonogashira reactions) can compete with the desired cross-coupling.[2][3]

  • Cannizzaro reaction: Under strong basic conditions, the aldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid, especially if the desired reaction is slow.

Q4: When should I consider protecting the aldehyde group?

A4: Protection of the aldehyde group, for example, as an acetal, is a viable strategy when you want to perform a reaction exclusively at the carbon-iodine bond without interference from the aldehyde. This is particularly important when using highly nucleophilic or basic reagents, such as Grignard reagents, which would otherwise react preferentially with the aldehyde.[8]

Troubleshooting Guides

Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Possible Cause Troubleshooting Step
Inefficient Oxidative Addition The steric hindrance from the ortho-iodine slows the initial catalyst insertion. Switch to a bulkier, more electron-rich ligand such as SPhos, RuPhos, XPhos, or other biaryl phosphine (B1218219) ligands to promote the formation of a more reactive, monoligated palladium species.[1][4] For extremely hindered substrates, specialized ligands like AntPhos may be beneficial.[1][4]
Inappropriate Catalyst System The choice of palladium precursor and ligand is critical. Consider using pre-formed, air-stable precatalysts. In some cases, nickel catalysts may offer a more effective alternative for cross-coupling reactions.[1]
Suboptimal Base and Solvent The base is crucial for the catalytic cycle. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[1][2][4] For Sonogashira couplings, an amine base like triethylamine (B128534) or diisopropylethylamine is typically used.[9] Aprotic polar solvents like DMF, NMP, or dioxane are commonly employed.[1]
Insufficient Reaction Temperature Sterically hindered reactions often require higher activation energy.[1] Gradually increase the reaction temperature. Microwave irradiation can also be a powerful tool to rapidly heat the reaction.[4]
Catalyst Deactivation Ensure stringent anhydrous and anaerobic conditions, as oxygen and moisture can deactivate many palladium and nickel catalysts.[1] If deactivation is suspected, a slight increase in catalyst loading might be necessary.[1]
Issue 2: Slow or Incomplete Nucleophilic Addition to the Aldehyde
Possible Cause Troubleshooting Step
Steric Hindrance Impeding Nucleophile Approach The ortho-iodine atom physically blocks the trajectory of the incoming nucleophile.[5][6][7] If possible, use a smaller, less sterically demanding nucleophile. Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.
Poor Electrophilicity of the Carbonyl Carbon While aldehydes are generally reactive, steric hindrance can diminish the accessibility of the electrophilic carbon. The use of a Lewis acid catalyst can enhance the electrophilicity of the carbonyl group and promote the addition reaction.
Unfavorable Reaction Equilibrium Some nucleophilic addition reactions are reversible. To drive the reaction forward, consider using an excess of the nucleophile or removing a byproduct as it is formed.

Experimental Protocols

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the boronic acid partner (1.2-1.5 equiv.), a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ (2-5 mol%) and a bulky phosphine ligand like SPhos (4-10 mol%)).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane) via syringe.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for a Copper-Free Sonogashira Coupling
  • Reagent Preparation: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%)), and a copper(I) salt (e.g., CuI (1-5 mol%)) if a copper-cocatalyst is used. For a copper-free protocol, a suitable ligand is essential.[3][10]

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., DMF or THF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).

  • Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with an organic solvent and water. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product via column chromatography.

Visualizations

troubleshooting_workflow Troubleshooting Logic for Low Yield in Cross-Coupling start Low Yield in Cross-Coupling (e.g., Suzuki, Sonogashira) ligand Inappropriate Ligand? start->ligand catalyst Suboptimal Catalyst? ligand->catalyst No solution_ligand Use Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, AntPhos) ligand->solution_ligand Yes conditions Incorrect Conditions? catalyst->conditions No solution_catalyst Try Alternative Pd Precatalyst or Consider Ni Catalyst catalyst->solution_catalyst Yes side_reactions Side Reactions Dominating? conditions->side_reactions No solution_conditions Optimize Base, Solvent, and Increase Temperature conditions->solution_conditions Yes solution_side_reactions Ensure Anhydrous/Anaerobic Conditions; Degas Thoroughly side_reactions->solution_side_reactions Yes success Improved Yield solution_ligand->success solution_catalyst->success solution_conditions->success solution_side_reactions->success

Caption: Troubleshooting workflow for cross-coupling reactions.

signaling_pathway General Catalytic Cycle for Suzuki Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Often Rate-Limiting due to Steric Hindrance) pd0->oxidative_addition this compound (R-I) pd_complex R-Pd(II)-I(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_r_prime R-Pd(II)-R'(L_n) transmetalation->pd_r_r_prime boronic_acid R'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_r_r_prime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' (Product) reductive_elimination->product

Caption: Suzuki-Miyaura catalytic cycle highlighting the sterically hindered step.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during cross-coupling reactions involving 2-Iodobenzaldehyde. The information is presented in a practical question-and-answer format to facilitate rapid problem-solving in a laboratory setting.

Section 1: Troubleshooting Guides

Guide 1: Low or No Product Yield

Question: My cross-coupling reaction with this compound is resulting in low to no yield. What are the likely causes related to catalyst deactivation?

Answer:

Low or nonexistent yields in cross-coupling reactions with this compound are frequently linked to catalyst deactivation. Several factors can contribute to this issue.

Initial Troubleshooting Steps:

  • Visual Inspection of the Reaction Mixture: A common and immediate indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black.[1] This indicates that the active Pd(0) catalyst has aggregated into an inactive form.[1]

  • Assessment of Reagents and Solvents: Ensure all reagents, especially the solvent and base, are of high purity and appropriately degassed. The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and the phosphine (B1218219) ligands, causing deactivation.[2]

  • Evaluation of Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition and promote side reactions.[2] Consider if the reaction temperature is too high for the chosen catalyst system.

Potential Deactivation Pathways Specific to this compound:

  • Decarbonylation: The aldehyde group of this compound can undergo decarbonylation, where the carbonyl group is removed as carbon monoxide (CO). This process can poison the palladium catalyst.

  • Aldehyde Coordination: The aldehyde functional group can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

  • Side Reactions of the Aldehyde: The reactive aldehyde group may participate in side reactions under the basic conditions of many cross-coupling reactions, consuming starting material and generating impurities that could interfere with the catalyst.

Guide 2: Reaction Stalls Before Completion

Question: My reaction starts, and I can see product formation, but it stops before all the this compound is consumed. What could be causing this?

Answer:

A reaction that initiates but fails to reach completion is a classic sign of catalyst deactivation during the course of the reaction.

Troubleshooting Steps:

  • Monitor Reaction Progress: If you are monitoring the reaction by techniques like TLC, GC, or LC-MS, a plateau in product formation while starting material is still present strongly suggests catalyst deactivation.

  • Consider Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, are susceptible to oxidation and other degradation pathways, especially at elevated temperatures.[2] The degradation of the ligand can leave the palladium center exposed and prone to aggregation into palladium black.

  • Check Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to an unsaturated palladium center, which is more susceptible to deactivation.[2] Ensure you are using an appropriate ligand-to-palladium ratio for your specific reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is palladium black, and how can I prevent its formation?

A1: Palladium black is a finely divided, black powder of elemental palladium that has precipitated from the reaction mixture. It is a common form of deactivated catalyst.[1]

  • Prevention Strategies:

    • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium ligands) or N-heterocyclic carbene (NHC) ligands. These ligands help to stabilize the active Pd(0) species and prevent aggregation.[3]

    • Proper Degassing: Rigorously degas all solvents and reagents to remove oxygen, which can promote the formation of palladium black.[1]

    • Controlled Reaction Conditions: Avoid excessively high temperatures and ensure efficient stirring to prevent localized high concentrations of reagents that can lead to catalyst decomposition.[2]

Q2: Can the aldehyde group of this compound directly deactivate the catalyst?

A2: Yes, the aldehyde group can be directly involved in catalyst deactivation. One significant pathway is decarbonylation, where the palladium catalyst can facilitate the removal of the carbonyl group as CO. The resulting palladium-carbonyl species can be catalytically inactive or have reduced activity.

Q3: Are there specific ligands that are more robust for cross-coupling reactions with this compound?

A3: The choice of ligand is critical. For substrates with potentially coordinating functional groups like aldehydes, bulky and electron-rich phosphine ligands are often preferred. These ligands can help to stabilize the catalyst and may disfavor coordination of the aldehyde to the metal center. Comparing the performance of different ligand classes, such as traditional phosphines (e.g., PPh₃), Buchwald-type ligands (e.g., SPhos, XPhos), and NHC ligands, through screening experiments is recommended to find the optimal choice for your specific reaction.[3]

Q4: How can I monitor catalyst deactivation during my reaction?

A4: Operando spectroscopic techniques, which allow for the analysis of the reaction mixture under actual reaction conditions, are powerful tools for monitoring catalyst deactivation. Techniques like UV-Vis, IR, and Raman spectroscopy can provide real-time information on the state of the catalyst and the formation of inactive species.[4] For offline analysis, taking aliquots of the reaction mixture at different time points and analyzing them by techniques like NMR or LC-MS can help to correlate changes in catalyst activity with product formation and byproduct generation.

Q5: My reaction is producing a significant amount of homocoupling product from my boronic acid partner. Is this related to catalyst deactivation?

A5: Yes, homocoupling of the boronic acid is often linked to issues with the catalytic cycle that can be related to catalyst deactivation. The presence of oxygen is a frequent cause, as it can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.[2] Inefficient in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species can also lead to homocoupling.[2] Improving degassing procedures and considering the use of a pre-formed Pd(0) catalyst source can help minimize this side reaction.[2]

Section 3: Data Presentation

The following tables summarize quantitative data on the performance of different benzaldehyde (B42025) derivatives in various cross-coupling reactions. This data can help in selecting appropriate reaction conditions and anticipating potential challenges.

Table 1: Comparison of Benzaldehyde Derivatives in Suzuki-Miyaura Coupling

Benzaldehyde DerivativeHalogenOther SubstituentYield (%)
4-IodobenzaldehydeIodoH95
4-BromobenzaldehydeBromoH85
4-ChlorobenzaldehydeChloroH60
4-Iodo-2-methylbenzaldehydeIodo2-CH₃88
4-Iodo-3-methoxybenzaldehydeIodo3-OCH₃92
4-(Trifluoromethyl)benzaldehyde-4-CF₃95

Data compiled from a comparative analysis of benzaldehyde derivatives.[5] The data indicates that electron-withdrawing groups in the para-position generally lead to higher yields, while steric hindrance from ortho-substituents can negatively impact efficiency.

Table 2: Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling of Aryl Chlorides

Catalyst SystemAryl HalideBoronic AcidProduct Yield (%)Time (h)Temp. (°C)Catalyst Loading (mol%)
Pd(PPh₃)₄1-chloro-2-nitrobenzenePhenylboronic acid>950.17120 (Microwave)3
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acid9811001
Pd(OAc)₂ / XPhos4-ChloroanisolePhenylboronic acid97181002

This table provides a comparison of different palladium catalyst systems for the Suzuki-Miyaura reaction of challenging aryl chloride substrates.[3] Bulky, electron-rich phosphine ligands like SPhos and XPhos often enable high yields with lower catalyst loadings and at lower temperatures compared to traditional phosphine ligands.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Monitoring Catalyst Deactivation via Reaction Profiling

This protocol describes a general method for monitoring the progress of a cross-coupling reaction to identify signs of catalyst deactivation.

Materials:

  • This compound

  • Coupling partner (e.g., arylboronic acid)

  • Palladium catalyst and ligand

  • Base

  • Degassed solvent

  • Internal standard (for quantitative analysis)

  • Reaction vials or flask

  • Stirring and heating apparatus

  • Analytical instrument (e.g., GC-MS or LC-MS)

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound, the coupling partner, the base, and the internal standard.

  • Solvent Addition: Add the degassed solvent to the reaction vessel.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the degassed solvent. Add the required amount of the catalyst solution to the reaction mixture.

  • Reaction Initiation: Place the reaction vessel in a preheated block or oil bath and begin vigorous stirring.

  • Sampling: At regular time intervals (e.g., every 30 minutes for the first 2 hours, then every hour), carefully withdraw a small aliquot of the reaction mixture.

  • Quenching and Preparation for Analysis: Immediately quench the reaction in the aliquot (e.g., by diluting with a suitable solvent and filtering through a small plug of silica). Prepare the sample for analysis according to the requirements of your analytical instrument.

  • Analysis: Analyze the samples by GC-MS or LC-MS to determine the concentration of the starting material, product, and any identifiable byproducts over time.

  • Data Interpretation: Plot the concentration of the product versus time. A linear increase in product formation suggests a stable catalyst. A curve that flattens out over time, while starting material is still present, indicates catalyst deactivation.

Section 5: Visualizations

Catalyst_Deactivation_Pathways cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways Active Pd(0) Active Pd(0) Oxidative Addition Oxidative Addition Active Pd(0)->Oxidative Addition Ar-X Palladium Black Palladium Black Active Pd(0)->Palladium Black Aggregation Ligand Oxidation Ligand Oxidation Active Pd(0)->Ligand Oxidation O2 Aldehyde Coordination Aldehyde Coordination Active Pd(0)->Aldehyde Coordination R-CHO Transmetalation Transmetalation Oxidative Addition->Transmetalation Ar'-M Decarbonylation Decarbonylation Oxidative Addition->Decarbonylation R-CHO Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Active Pd(0) Regeneration Product Product Reductive Elimination->Product

Caption: Common catalyst deactivation pathways in cross-coupling reactions.

Troubleshooting_Workflow Start Low/No Yield Check_Reagents Check Reagent Purity & Integrity Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Stirring) Check_Reagents->Check_Conditions Observe_Reaction Observe Reaction Mixture Check_Conditions->Observe_Reaction Pd_Black Palladium Black Formation? Observe_Reaction->Pd_Black Stalled_Reaction Reaction Stalled? Pd_Black->Stalled_Reaction No Optimize_Ligand Optimize Ligand: - Bulky/Electron-Rich - Increase L/Pd Ratio Pd_Black->Optimize_Ligand Yes Improve_Degassing Improve Degassing Procedure Stalled_Reaction->Improve_Degassing No Screen_Catalyst Screen Different Catalyst/Precatalyst Stalled_Reaction->Screen_Catalyst Yes Success Improved Yield Optimize_Ligand->Success Adjust_Temp Adjust Temperature Improve_Degassing->Adjust_Temp Adjust_Temp->Success Screen_Catalyst->Success

Caption: Troubleshooting workflow for low or no yield in cross-coupling reactions.

Decarbonylation_Mechanism ArPd(II)L2(CHO) ArPd(II)(CHO)L2 Migratory_Insertion Migratory Insertion ArPd(II)L2(CHO)->Migratory_Insertion Ar(CO)Pd(II)L2 Ar(CO)Pd(II)L2 Migratory_Insertion->Ar(CO)Pd(II)L2 Decarbonylation_Step Decarbonylation Ar(CO)Pd(II)L2->Decarbonylation_Step ArPd(II)L2 ArPd(II)L2 Decarbonylation_Step->ArPd(II)L2 Inactive_Species Inactive Pd-CO Species Decarbonylation_Step->Inactive_Species CO Poisoning

Caption: Simplified mechanism of catalyst deactivation via decarbonylation.

References

effect of base and solvent on 2-Iodobenzaldehyde reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 2-Iodobenzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reactions and overcoming common challenges.

General FAQs

Q1: What are the primary reactive sites of this compound?

This compound has two primary reactive sites: the aldehyde functional group and the carbon-iodine bond. The aldehyde can participate in reactions typical of aromatic aldehydes, such as nucleophilic addition, condensation, and oxidation/reduction. The carbon-iodine bond is highly susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, making it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.

Q2: How does the stability of this compound vary under different conditions?

This compound is a stable compound under standard storage conditions (2-8°C, inert atmosphere).[1][2] However, its reactivity is highly dependent on the reaction environment:

  • Basic Conditions: In the presence of a strong, concentrated base, this compound, which lacks alpha-hydrogens, can undergo the Cannizzaro reaction, a disproportionation to yield 2-iodobenzyl alcohol and 2-iodobenzoic acid.[3][4][5] Weaker bases are used to facilitate cross-coupling reactions without promoting this side reaction.

  • Acidic Conditions: The aldehyde group can be protonated under acidic conditions, activating it towards nucleophilic attack.

  • Palladium Catalysis: The C-I bond is the most reactive among aryl halides (I > Br > Cl > F) in palladium-catalyzed oxidative addition, making it highly suitable for reactions like Suzuki, Heck, and Sonogashira couplings.[6][7][8]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Users frequently encounter issues such as low yield, catalyst decomposition, and side product formation during cross-coupling reactions. The choice of base and solvent is critical to mitigating these problems.[9][10][11]

start_node Low Yield / Failed Reaction check_catalyst Catalyst Integrity Check - Active? Decomposed (Pd Black)? - Correct Ligand? start_node->check_catalyst check_reagents Reagent Quality Check - Purity of this compound? - Purity of Coupling Partner? start_node->check_reagents check_conditions Reaction Conditions Check - Anhydrous/Anaerobic? - Correct Temperature? start_node->check_conditions check_base Base Selection Issue? - Base too weak/strong? - Insoluble? Incorrect amount? start_node->check_base check_solvent Solvent Selection Issue? - Incorrect Polarity? - Poor Reagent Solubility? - Not Degassed? start_node->check_solvent optimize Systematic Optimization - Screen Bases - Screen Solvents - Adjust Temperature check_catalyst->optimize check_reagents->optimize check_conditions->optimize check_base->optimize Base is critical for catalyst turnover and substrate activation. check_solvent->optimize Solvent impacts solubility, catalyst stability, and reaction rate. success Improved Yield optimize->success HeckCycle pd_alkene R-CH₂-CH₂-Pd(II)-I(L₂) pd_hydride H-Pd(II)-I(L₂) pd0 Pd(0)L₂ pd_complex Oxidative Addition pd0->pd_complex + Ar-I (this compound) pdII Ar-Pd(II)-I(L₂) pd_complex->pdII insertion Alkene Insertion pdII->insertion + Alkene insertion->pd_alkene elimination β-Hydride Elimination pd_alkene->elimination elimination->pd_hydride + Product base_step Reductive Elimination pd_hydride->base_step + Base base_step->pd0 + H-Base⁺ + I⁻

References

Technical Support Center: Managing Temperature-Sensitive Reactions of 2-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodobenzaldehyde. The information provided is intended to help manage its temperature-sensitive reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are important for handling and storage?

This compound is a white to light beige crystalline solid. Key properties include:

  • Melting Point: 36-39 °C[1][2][3]

  • Storage Temperature: 2-8 °C[1][4]

  • Sensitivity: It is light-sensitive.[3]

It is crucial to store this compound in a cool, dark place to prevent degradation. As it is a combustible solid, appropriate safety precautions should be taken.

Q2: My reaction involving this compound is not proceeding to completion. What are the common temperature-related causes?

Low reaction temperature is a frequent reason for incomplete conversion. Many coupling reactions, such as the Heck or Sonogashira reaction, require heating to proceed at an optimal rate. For instance, some Heck reactions are conducted at temperatures as high as 120-140 °C to achieve good yields. If your reaction is sluggish at room temperature, a gradual increase in temperature might be necessary. However, be aware that excessive heat can lead to side reactions.

Q3: I am observing significant side product formation in my reaction. Could temperature be the cause?

Yes, elevated temperatures can often lead to the formation of undesired side products. In Sonogashira couplings, for example, higher temperatures can promote the homocoupling of alkyne starting materials (Glaser coupling). It is essential to find an optimal temperature that allows for a reasonable reaction rate without favoring side reactions.

Q4: My palladium-catalyzed reaction with this compound is turning black. What does this indicate and how can I prevent it?

The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition and agglomeration of the palladium catalyst, rendering it inactive. This can be triggered by several factors, including:

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.

  • Presence of Oxygen: It is critical to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Impurities: Impurities in reagents or solvents can poison the catalyst.

To prevent this, ensure your reaction is run under strictly anaerobic conditions, use purified reagents and solvents, and carefully control the reaction temperature.

Troubleshooting Guides

Troubleshooting Common Coupling Reactions (Sonogashira, Heck)
Issue Possible Cause (Temperature-Related) Suggested Solution
Low or No Product Yield Reaction temperature is too low, leading to slow kinetics.Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or GC/LC-MS at each stage. For Heck reactions, temperatures of 120-140 °C may be required.
Formation of Palladium Black The reaction temperature is too high, causing catalyst decomposition.Reduce the reaction temperature. Consider using a more stable palladium catalyst or ligand system that can tolerate higher temperatures if necessary. Ensure rigorous exclusion of oxygen.
Significant Alkyne Homocoupling (Sonogashira) The reaction temperature is too high, favoring the Glaser coupling side reaction.Lower the reaction temperature. If the reaction is too slow at lower temperatures, optimize other parameters like catalyst loading or solvent.
Formation of Unidentified Side Products The reaction temperature is too high, leading to thermal decomposition of starting materials, products, or the catalyst.Decrease the reaction temperature. Perform a stability test of your starting materials and product at the reaction temperature to assess their thermal lability.
Troubleshooting Wittig and Baylis-Hillman Reactions
Issue Possible Cause (Temperature-Related) Suggested Solution
Slow Reaction Rate (Baylis-Hillman) The reaction is being run at too low a temperature. The Baylis-Hillman reaction is notoriously slow.While often run at room temperature, gentle heating (e.g., to 40-60 °C) can sometimes accelerate the reaction. However, be cautious as this may also increase side reactions. The use of a protic solvent or co-catalyst can also enhance the rate.
Low Yield or Decomposition (Wittig) The ylide may be unstable at elevated temperatures. Aldehyde starting material may be labile.For non-stabilized ylides, it is often best to generate them at low temperatures (e.g., 0 °C or below) and add the this compound solution slowly at that temperature, allowing the reaction to proceed at or slightly below room temperature.

Experimental Protocols

General Protocol for a Temperature-Controlled Sonogashira Coupling

This protocol provides a general guideline. Optimal conditions will vary depending on the specific alkyne used.

Materials:

  • This compound

  • Terminal Alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylethylamine, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, CuI, and this compound.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (a starting point could be 50-80 °C) using an oil bath with a temperature controller.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride (to remove copper salts) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for a Temperature-Controlled Heck Reaction

Materials:

  • This compound

  • Alkene (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, or a Buchwald-type ligand, 2-10 mol%)

  • Base (e.g., K₂CO₃, Et₃N, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF, DMA, or Toluene)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the palladium catalyst, ligand, base, and this compound.

  • Add the anhydrous, degassed solvent.

  • Add the alkene to the reaction mixture.

  • Heat the reaction to the desired temperature (often in the range of 80-140 °C) with vigorous stirring.[6]

  • Monitor the reaction's progress by TLC or GC/LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Recommended Temperature Ranges for Common Reactions

Reaction TypeTypical Temperature RangeNotes
Sonogashira Coupling Room Temperature to 120 °C[7]Higher temperatures may be needed for less reactive substrates but can increase the risk of side reactions like Glaser coupling.
Heck Reaction 80 °C to 140 °C[6]Temperature requirements can be highly dependent on the specific catalyst system and substrates used.
Baylis-Hillman Reaction Room Temperature to 65 °C[8]This reaction is often slow; gentle heating can increase the rate, but may also promote side reactions.
Wittig Reaction 0 °C to Room TemperatureGeneration of non-stabilized ylides is often performed at low temperatures to maintain their stability.

Visualizations

Troubleshooting_Workflow start Reaction Issue Observed (e.g., Low Yield, Side Products) check_temp Is the reaction temperature within the optimal range for this reaction type? start->check_temp low_yield Issue: Low Yield check_temp->low_yield No (Too Low) side_products Issue: Side Products / Decomposition check_temp->side_products No (Too High) check_atmosphere Is the reaction under a strictly inert atmosphere? check_temp->check_atmosphere Yes increase_temp Action: Gradually increase temperature. Monitor reaction progress. low_yield->increase_temp solution Problem Resolved increase_temp->solution decrease_temp Action: Decrease reaction temperature. Consider a more active catalyst if needed. side_products->decrease_temp decrease_temp->solution degas_solvents Action: Ensure all solvents and reagents are properly degassed. check_atmosphere->degas_solvents No check_reagents Are all reagents pure and dry? check_atmosphere->check_reagents Yes degas_solvents->solution purify_reagents Action: Purify starting materials and dry solvents. check_reagents->purify_reagents No check_reagents->solution Yes purify_reagents->solution Experimental_Workflow prep 1. Reagent & Glassware Prep - Dry glassware - Purify/degas reagents & solvents setup 2. Reaction Setup - Assemble under inert gas (Ar/N2) - Add solid reagents prep->setup addition 3. Reagent Addition - Add solvents and liquid reagents via syringe - Control addition rate for exotherms setup->addition temp_control 4. Temperature Control - Set oil bath/cryostat to target temp. - Monitor internal reaction temp. addition->temp_control monitoring 5. Reaction Monitoring - TLC, GC/LC-MS temp_control->monitoring workup 6. Work-up - Quench reaction - Extraction & washing monitoring->workup Reaction Complete purification 7. Purification - Column chromatography workup->purification analysis 8. Product Analysis - NMR, MS, etc. purification->analysis

References

Technical Support Center: Identifying Impurities in 2-Iodobenzaldehyde by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities in 2-Iodobenzaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

Q: I see unexpected peaks in the aromatic region of my this compound ¹H NMR spectrum. How can I identify the impurities?

A: Unidentified peaks in the aromatic region often correspond to isomeric impurities or related aromatic compounds. To identify these, consider the following steps:

  • Check for Isomers: The most common isomeric impurities are 3-Iodobenzaldehyde and 4-Iodobenzaldehyde. Compare the chemical shifts and coupling patterns of the unknown signals with the data provided in Table 1.

  • Look for Oxidation or Reduction Products: this compound can oxidize to 2-Iodobenzoic acid or be reduced to 2-Iodobenzyl alcohol, especially if the sample has been stored for a long time or exposed to air. The presence of a broad singlet around 10-13 ppm could indicate the carboxylic acid proton of 2-Iodobenzoic acid, while a broad singlet between 2-5 ppm might suggest the hydroxyl proton of 2-Iodobenzyl alcohol. A peak around 4.7 ppm could correspond to the benzylic protons of the alcohol.

  • Consider Starting Materials and Byproducts: Depending on the synthetic route, residual starting materials like 2-Iodotoluene or byproducts from the reaction could be present. A singlet around 2.4 ppm might indicate the methyl group of 2-Iodotoluene.

  • Utilize 2D NMR: If significant peak overlap occurs, acquiring a 2D NMR spectrum, such as a COSY or HSQC experiment, can help to resolve individual spin systems and facilitate the identification of minor components.

Q: The integration of my aldehyde peak at ~10 ppm is lower than expected. What could be the cause?

A: A lower-than-expected integration for the aldehyde proton can be due to several factors:

  • Degradation of the Aldehyde: As mentioned, this compound can oxidize to 2-Iodobenzoic acid. This conversion will decrease the relative amount of the aldehyde. Look for the appearance of a broad peak for the carboxylic acid proton and characteristic aromatic signals of 2-Iodobenzoic acid.

  • Incorrect Referencing: Ensure your spectrum is correctly referenced. If using residual solvent peaks for referencing, be aware that their chemical shifts can be slightly temperature and concentration-dependent.

  • Paramagnetic Impurities: The presence of paramagnetic species can lead to signal broadening and inaccurate integration. While less common, if your sample has a noticeable color or was in contact with metals, this could be a possibility.

  • Quantitative NMR (qNMR) Considerations: For accurate quantification, specific experimental parameters must be used. Ensure a sufficient relaxation delay (D1) has been employed to allow for complete relaxation of all nuclei, especially the quaternary carbons in a ¹³C NMR.

Q: I have broad signals in my spectrum. How can I improve the resolution?

A: Broad signals in an NMR spectrum can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity needs to be optimized. Re-shimming the spectrometer, particularly the Z1 and Z2 shims, can significantly improve peak shape.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Diluting the sample might help to sharpen the signals.

  • Presence of Solids: Undissolved material in the NMR tube will severely degrade the resolution. Ensure your sample is fully dissolved. If necessary, filter the solution before transferring it to the NMR tube.

  • Chemical Exchange: Protons involved in chemical exchange, such as hydroxyl or carboxylic acid protons, often appear as broad signals. Adding a drop of D₂O to the NMR tube will cause these protons to exchange with deuterium, leading to the disappearance of their signals and confirming their identity.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities in commercial this compound?

A: Common impurities can arise from the synthesis process, degradation, or improper storage. These include:

  • Isomers: 3-Iodobenzaldehyde and 4-Iodobenzaldehyde.

  • Oxidation Product: 2-Iodobenzoic acid.

  • Reduction Product: 2-Iodobenzyl alcohol.

  • Starting Materials/Byproducts: 2-Iodotoluene and other reagents used in the synthesis.

  • Residual Solvents: Solvents used during purification, such as ethyl acetate (B1210297) or hexanes.

Q: How can I quantify the amount of a specific impurity?

A: Quantitative NMR (qNMR) is a powerful technique for determining the purity of a sample and quantifying impurities. The internal standard method is commonly used. This involves adding a known amount of a certified reference standard to a precisely weighed sample. The purity of the analyte can then be calculated by comparing the integral of a signal from the analyte with the integral of a signal from the internal standard.

Q: Which solvent should I use for preparing my NMR sample?

A: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for this compound as it is a good solvent for many organic compounds and its residual peak at ~7.26 ppm does not typically overlap with the key signals of the analyte or its common impurities. If solubility is an issue or if peak overlap with the solvent signal occurs, other deuterated solvents such as acetone-d₆ or DMSO-d₆ can be used.

Q: How much sample should I use for my NMR experiment?

A: For a standard ¹H NMR spectrum on a modern spectrometer (e.g., 400 MHz or higher), 5-10 mg of the sample dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable amount of time.

Data Presentation

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ in ppm) of this compound and Common Impurities in CDCl₃

CompoundAldehyde/Carboxyl/Alcohol Proton (¹H)Aromatic Protons (¹H)Other Protons (¹H)Carbonyl/Carboxyl Carbon (¹³C)Aromatic Carbons (¹³C)Other Carbons (¹³C)
This compound 9.97 (s)7.90 (d), 7.83 (d), 7.43 (t), 7.23 (t)-191.5140.0, 138.5, 134.5, 129.0, 128.5, 97.0-
3-Iodobenzaldehyde9.92 (s)8.21 (s), 7.96 (d), 7.85 (d), 7.30 (t)-190.8143.3, 138.6, 138.1, 130.8, 129.0, 94.8-
4-Iodobenzaldehyde9.95 (s)7.90 (d), 7.65 (d)-191.0138.5, 131.0, 101.5-
2-Iodobenzoic Acid~11-13 (br s)8.00 (d), 7.45 (t), 7.20 (t)-171.0141.5, 134.0, 132.5, 128.0, 95.0-
2-Iodobenzyl Alcohol~2-5 (br s)7.80 (d), 7.35 (t), 7.00 (t)4.70 (s)-142.5, 139.2, 130.2, 129.3, 128.5, 97.569.3
2-Iodotoluene-7.78 (d), 7.22 (t), 6.83 (t)2.40 (s)-143.0, 139.0, 130.0, 128.0, 127.5, 99.023.0

Note: Chemical shifts are approximate and can vary slightly depending on the solvent, concentration, and temperature.

Experimental Protocols

Protocol for NMR Sample Preparation

  • Weigh the Sample: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

  • Add Solvent: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Dissolve: Gently swirl the vial to completely dissolve the sample. If any solid particles remain, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean NMR tube.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Protocol for Quantitative NMR (qNMR) Analysis

  • Internal Standard Selection: Choose a suitable internal standard that has a sharp signal in a region of the spectrum that does not overlap with any signals from the analyte or expected impurities. For this compound, 1,3,5-trimethoxybenzene (B48636) or maleic acid are good candidates.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial. Record the exact weight.

    • Accurately weigh approximately 5 mg of the chosen internal standard into the same vial. Record the exact weight.

    • Add approximately 0.7 mL of CDCl₃ and ensure both the sample and the internal standard are completely dissolved.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥ 400 MHz).

    • Set the pulse angle to 90°.

    • Ensure the relaxation delay (D1) is at least 5 times the longest T₁ relaxation time of the protons being quantified (a D1 of 30-60 seconds is generally sufficient for accurate quantification of aromatic compounds).

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the peaks of interest).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal from this compound (e.g., the aldehyde proton at ~9.97 ppm) and a signal from the internal standard.

  • Calculation of Purity:

    • Use the following formula to calculate the weight percent purity of this compound:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • analyte = this compound

    • std = Internal Standard

Mandatory Visualization

Impurity_Identification_Workflow cluster_start Initial Analysis cluster_pure Conclusion cluster_impure Impurity Identification cluster_quantify Quantification Start Acquire ¹H NMR Spectrum of this compound Sample Check_Purity Spectrum matches reference for pure this compound? Start->Check_Purity Pure Sample is of High Purity Check_Purity->Pure Yes Impure Unexpected peaks present. Proceed with identification. Check_Purity->Impure No Compare_DB Compare with NMR database (Table 1) Impure->Compare_DB Check_Ox_Red Check for oxidation/reduction products (acid/alcohol peaks) Compare_DB->Check_Ox_Red Check_SM_BP Check for starting materials or byproducts Check_Ox_Red->Check_SM_BP Perform_2D Perform 2D NMR (COSY, HSQC) for complex spectra Check_SM_BP->Perform_2D Quantify Perform qNMR with internal standard Perform_2D->Quantify Report Report Purity and Impurity Profile Quantify->Report

Caption: Workflow for identifying and quantifying impurities in this compound by NMR.

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Iodobenzaldehyde and 2-Bromobenzaldehyde in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. Aryl halides are fundamental building blocks in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, with palladium-catalyzed cross-coupling reactions being among the most powerful tools for their transformation. This guide provides an objective, data-supported comparison of the reactivity of two common ortho-substituted benzaldehydes: 2-iodobenzaldehyde and 2-bromobenzaldehyde (B122850).

The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond dissociation energy. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, which generally leads to a higher reactivity for this compound in reactions where the cleavage of this bond is a key step. This is particularly evident in the oxidative addition step of palladium-catalyzed cross-coupling reactions, which is often the rate-determining step of the catalytic cycle.[1]

Data Presentation: Comparative Performance in Key Cross-Coupling Reactions

The following table summarizes the expected and reported performance of this compound and 2-bromobenzaldehyde in four widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The data is compiled from a combination of direct comparative studies on analogous compounds and established reactivity principles.[2] It is important to note that yields and reaction times are highly dependent on the specific reaction conditions, including the catalyst system, ligands, base, and solvent employed.

ReactionSubstrateTypical Reaction Time (h)Typical Yield (%)Notes
Suzuki-Miyaura Coupling This compound2 - 685 - 95Generally faster and higher yielding due to the facile oxidative addition of the C-I bond.[2]
2-Bromobenzaldehyde4 - 1275 - 90May require higher temperatures, more active catalyst systems, or longer reaction times to achieve comparable yields to the iodo analogue.[2]
Heck Reaction This compound4 - 880 - 95The higher reactivity of the C-I bond allows for milder reaction conditions.
2-Bromobenzaldehyde8 - 2470 - 85Often requires higher temperatures and can be more susceptible to side reactions.
Sonogashira Coupling This compound1 - 490 - 98Highly efficient due to the high reactivity of the C-I bond in the oxidative addition step.[2]
2-Bromobenzaldehyde3 - 880 - 95Good yields are achievable, but typically requires longer reaction times or higher catalyst loadings than the iodo counterpart.[2]
Buchwald-Hartwig Amination This compound4 - 1280 - 95Generally provides high yields under standard conditions.
2-Bromobenzaldehyde8 - 2470 - 88May necessitate the use of more specialized, electron-rich phosphine (B1218219) ligands and stronger bases to achieve high conversion.[2]

Experimental Protocols

Below are representative experimental protocols for the four key cross-coupling reactions discussed. These are intended as a starting point and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of an aryl halide with an arylboronic acid.

Materials:

  • 2-Halobenzaldehyde (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (B28343) (8 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add the 2-halobenzaldehyde, arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Add the toluene and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Heck Reaction Protocol

This protocol describes the coupling of an aryl halide with an alkene (styrene).

Materials:

  • 2-Halobenzaldehyde (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Triethylamine (B128534) (Et₃N, 1.5 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a sealed tube, combine the 2-halobenzaldehyde, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Add the DMF, styrene, and triethylamine.

  • Seal the tube and heat the mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling Protocol

This protocol describes the coupling of an aryl halide with a terminal alkyne.

Materials:

  • 2-Halobenzaldehyde (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 5 mL)

  • Tetrahydrofuran (THF, 5 mL)

Procedure:

  • To a Schlenk flask, add the 2-halobenzaldehyde, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction to 50-70 °C.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol describes the coupling of an aryl halide with an amine.

Materials:

  • 2-Halobenzaldehyde (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Xantphos (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

  • Add the 2-halobenzaldehyde and toluene.

  • Add the amine.

  • Seal the tube and remove from the glovebox.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Filter through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate and purify the product by column chromatography.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X_L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'_L2 Transmetalation->Ar-Pd(II)-Ar'_L2 X-B(OR)2 X-B(OR)2 Transmetalation->X-B(OR)2 Reductive_Elimination Reductive_Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Product Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Catalyst, Solvent) Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Degassing) Reaction_Setup->Inert_Atmosphere Heating Heating and Stirring Inert_Atmosphere->Heating Monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) Heating->Monitoring Monitoring->Heating Continue if incomplete Workup Aqueous Workup (Extraction and Washing) Monitoring->Workup If complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Logical Relationship of Reactivity

Reactivity_Relationship cluster_comparison Comparison: I vs. Br Reactivity Reactivity Bond_Energy C-X Bond Dissociation Energy Reactivity->Bond_Energy Oxidative_Addition Rate of Oxidative Addition Bond_Energy->Oxidative_Addition inversely proportional Reaction_Rate Overall Reaction Rate Oxidative_Addition->Reaction_Rate directly proportional Milder_Conditions Milder Reaction Conditions (Lower Temp, Shorter Time) Reaction_Rate->Milder_Conditions allows for C_I_Bond C-I Bond (Weaker) C_Br_Bond C-Br Bond (Stronger)

Caption: The relationship between C-X bond energy and overall reaction reactivity.

References

A Comparative Guide to Alternative Reagents for Heterocycle Synthesis: Moving Beyond 2-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. For decades, 2-iodobenzaldehyde has been a reliable and versatile starting material for constructing a variety of heterocyclic scaffolds through intramolecular cyclization reactions. However, the landscape of synthetic chemistry is continually evolving, with a growing emphasis on cost-effectiveness, reagent availability, and the exploration of novel reaction pathways. This guide provides an objective comparison of viable alternative reagents to this compound for heterocycle synthesis, supported by experimental data and detailed protocols to inform your synthetic strategies.

Executive Summary

The primary alternatives to this compound investigated in this guide are 2-bromobenzaldehyde (B122850) , 2-chlorobenzaldehyde , and 2-formylphenylboronic acid . The choice of reagent significantly impacts reaction efficiency, cost, and the types of transformations that can be employed.

  • Reactivity in Palladium-Catalyzed Cross-Coupling/Cyclization: For reactions proceeding via an oxidative addition mechanism (e.g., Heck, Suzuki, Sonogashira couplings followed by cyclization), the reactivity of the ortho-halobenzaldehydes generally follows the trend: I > Br > Cl . This is attributed to the decreasing bond dissociation energy of the carbon-halogen bond. Consequently, reactions with this compound are often faster and proceed under milder conditions with higher yields compared to its bromo and chloro counterparts.

  • Cost and Availability: There is an inverse relationship between reactivity and cost/availability. 2-Chlorobenzaldehyde is typically the most cost-effective and readily available, followed by 2-bromobenzaldehyde, with this compound being the most expensive.

  • Alternative Reaction Pathways: 2-Formylphenylboronic acid offers a distinct advantage by enabling different types of cyclization reactions, such as the Pictet-Spengler and Petasis reactions, which do not rely on palladium-catalyzed C-X bond activation. This opens up avenues for synthesizing heterocycles that may be challenging to access using traditional cross-coupling methods.

Performance Comparison of Reagents

The following tables provide a comparative overview of the performance of this compound and its alternatives in common heterocycle-forming reactions. The data is compiled from various sources and represents typical outcomes. Actual results may vary depending on the specific substrates and reaction conditions.

Table 1: General Comparison of Reagents
FeatureThis compound2-Bromobenzaldehyde2-Chlorobenzaldehyde2-Formylphenylboronic Acid
Relative Reactivity (Pd-catalyzed) HighestModerateLowestN/A (Different Mechanism)
Typical Reaction Times ShorterModerateLongerVaries by reaction type
Typical Yields High to ExcellentGood to HighModerate to GoodGood to Excellent
Reaction Conditions MilderMore ForcingHarshestGenerally Mild
Relative Cost HighModerateLowModerate
Key Applications Heck, Suzuki, Sonogashira, Buchwald-Hartwig cyclizationsHeck, Suzuki, Sonogashira, Buchwald-Hartwig cyclizationsHeck, Suzuki, Sonogashira cyclizations, Vilsmeier-HaackPictet-Spengler, Petasis, Suzuki coupling
Table 2: Comparative Yields in Specific Heterocycle Syntheses (Illustrative)
HeterocycleReagentCatalyst/ConditionsTypical Yield (%)Reference
Quinoline (B57606) This compoundPd-catalyzed coupling/cyclization85-95[1]
2-BromobenzaldehydePd-catalyzed coupling/cyclization75-90[1]
2-ChlorobenzaldehydeFriedländer Synthesis70-85[2]
Benzofuran (B130515) This compoundPd/Cu-catalyzed Sonogashira coupling~90[3]
2-BromobenzaldehydePd-catalyzed cyclization70-85[3]
2-Formylphenylboronic AcidReaction with phenols70-90[4]
Indole (B1671886) 2-BromobenzaldehydeLarock Indole Synthesis70-85[5]
2-ChlorobenzaldehydeFischer Indole Synthesis65-80[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Synthesis of a Quinolone Derivative via Friedländer Annulation using 2-Chlorobenzaldehyde

This protocol is adapted from the Friedländer synthesis, a classic method for quinoline synthesis.

Materials:

Procedure:

  • In a round-bottom flask, combine 2-chloro-5-nitrobenzaldehyde (1 mmol), dimedone (1 mmol), and L-proline (20 mol%).

  • Add ethanol (10 mL) to the flask.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired quinolone derivative.

Protocol 2: Synthesis of a Benzofuran Derivative via Palladium-Catalyzed Cyclization using 2-Bromobenzaldehyde

This protocol describes a common strategy for benzofuran synthesis involving an intramolecular cyclization.

Materials:

  • 2-Bromobenzaldehyde

  • Phenol (B47542) (or substituted phenol)

  • Potassium carbonate (K₂CO₃)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-bromobenzaldehyde (1 mmol), phenol (1.2 mmol), and K₂CO₃ (2 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) in DMF (1 mL) under an inert atmosphere.

  • Add the catalyst solution to the reaction flask.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired benzofuran.

Protocol 3: Synthesis of a Tetrahydro-β-carboline via Pictet-Spengler Reaction using 2-Formylphenylboronic Acid (as an aldehyde source after conversion)

While 2-formylphenylboronic acid can be used in various reactions, this protocol illustrates the general Pictet-Spengler reaction, a key method for synthesizing isoquinoline (B145761) and indole alkaloids. For this specific reaction, an aldehyde is required. 2-Formylphenylboronic acid can be a precursor to aldehydes used in this synthesis.

Materials:

Procedure:

  • Dissolve tryptamine (1 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Add the aldehyde (1.1 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (1.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the tetrahydro-β-carboline.[7][8][9]

Reaction Mechanisms and Workflows

The following diagrams, generated using DOT language, illustrate key reaction mechanisms and experimental workflows.

Palladium-Catalyzed Intramolecular Heck Cyclization

The intramolecular Heck reaction is a powerful method for forming cyclic structures. The following diagram illustrates the catalytic cycle.

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-X Aryl-Pd(II)-X Intermediate Oxidative_Addition->Aryl-Pd(II)-X Intramolecular_Insertion Intramolecular Carbopalladation Aryl-Pd(II)-X->Intramolecular_Insertion Cyclized_Pd(II) Cyclized Alkyl-Pd(II) Intermediate Intramolecular_Insertion->Cyclized_Pd(II) Beta_Hydride_Elimination β-Hydride Elimination Cyclized_Pd(II)->Beta_Hydride_Elimination Product_Complex Product-Pd(II)-H Complex Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Product Cyclized Heterocycle Product_Complex->Product releases Reductive_Elimination->Pd(0)L2 regenerates Starting_Material ortho-Haloaryl Substrate Starting_Material->Oxidative_Addition

Caption: Catalytic cycle of the intramolecular Heck reaction.

Pictet-Spengler Reaction Mechanism

This reaction is fundamental for the synthesis of tetrahydroisoquinolines and β-carbolines.

G Amine β-Arylethylamine Imine_Formation Imine Formation (+ H₂O) Amine->Imine_Formation Aldehyde Aldehyde/Ketone Aldehyde->Imine_Formation Imine Schiff Base (Imine) Imine_Formation->Imine Protonation Protonation (H⁺) Imine->Protonation Iminium_Ion Iminium Ion (Electrophile) Protonation->Iminium_Ion Cyclization Intramolecular Electrophilic Attack Iminium_Ion->Cyclization Spirocyclic_Intermediate Spirocyclic Cation Cyclization->Spirocyclic_Intermediate Deprotonation Deprotonation (-H⁺) Spirocyclic_Intermediate->Deprotonation Product Tetrahydroisoquinoline or β-Carboline Deprotonation->Product

Caption: Mechanism of the Pictet-Spengler reaction.[7][8][9]

General Experimental Workflow for Heterocycle Synthesis

The following diagram outlines a typical workflow for the synthesis and purification of heterocyclic compounds in a research setting.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents & Prepare Solutions Setup Assemble Glassware (Inert Atmosphere if needed) Reagents->Setup Reaction_Execution Combine Reagents & Heat/Stir Setup->Reaction_Execution Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Reaction_Execution->Monitoring Quenching Quench Reaction & Aqueous Wash Monitoring->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Remove Solvent (Rotary Evaporation) Drying->Concentration Purification Purify Crude Product (Column Chromatography) Concentration->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow for heterocycle synthesis.

Conclusion

While this compound remains a highly effective reagent for heterocycle synthesis, its bromo and chloro analogs, along with 2-formylphenylboronic acid, present compelling alternatives. The selection of the optimal reagent is a strategic decision that balances reactivity, cost, and the desired synthetic pathway. For rapid, high-yielding reactions where cost is less of a concern, this compound is often the superior choice. However, for large-scale syntheses or when exploring alternative reaction mechanisms, 2-bromobenzaldehyde, 2-chlorobenzaldehyde, and 2-formylphenylboronic acid are invaluable tools in the synthetic chemist's arsenal. This guide provides the foundational data and protocols to make an informed decision tailored to your specific research and development needs.

References

A Comparative Guide to Catalysts for the Suzuki Coupling of 2-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of catalyst is a critical parameter that significantly influences the efficiency, yield, and substrate scope of this reaction. This guide provides an objective comparison of various palladium-based catalyst systems for the Suzuki coupling of 2-iodobenzaldehyde, a sterically hindered and electronically distinct substrate. The information presented herein is supported by experimental data from analogous systems to facilitate the selection of an optimal catalytic system.

Performance Comparison of Catalyst Systems

The efficacy of a palladium catalyst in the Suzuki coupling of this compound is largely dictated by the nature of the ancillary ligand, which modulates the catalyst's stability and reactivity. The following tables summarize the performance of commonly employed catalyst systems. While direct comparative data for this compound is limited, the data presented for structurally related or sterically demanding aryl iodides provides a valuable benchmark.

Table 1: Performance of Traditional Phosphine Ligand-Based Catalysts

Catalyst SystemAryl HalideArylboronic AcidYield (%)Temp. (°C)Time (h)Catalyst Loading (mol%)
Pd(PPh₃)₄1-Iodonaphthalene4-Tolylboronic acid8280-1002-121
Pd(dppf)Cl₂2-IodoazuleneAzulen-2-ylboronic acid pinacol (B44631) ester>95100-5

Note: Data is representative of catalyst performance with structurally similar aryl iodides.[1][2]

Table 2: Performance of Buchwald Ligand-Based Catalysts

Catalyst SystemAryl HalideArylboronic AcidYield (%)Temp. (°C)Time (h)Catalyst Loading (mol%)
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acid9810011
Pd(OAc)₂ / XPhos4-ChloroanisolePhenylboronic acid9810011

Note: Buchwald ligands are known for their high activity with sterically hindered substrates, making them suitable candidates for this compound. Data is for analogous aryl halides.[3]

Table 3: Performance of N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts

Catalyst SystemAryl HalideArylboronic AcidYield (%)Temp. (°C)Time (h)Catalyst Loading (mol%)
[Pd(IPr)(sulfide)Cl₂]AmidesArylboronic AcidHigh--Low
Pd-NHC complexesGeneral Aryl HalidesArylboronic AcidHigh---

Note: NHC ligands offer high stability and activity, often with broad substrate scope. Specific yield data for this compound was not available, but high performance is generally reported.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of Suzuki coupling reactions. Below is a generalized protocol that can be adapted for the coupling of this compound with various arylboronic acids.

General Procedure for Suzuki-Miyaura Coupling of this compound:

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%; or Pd(OAc)₂ with a suitable ligand, 1-2 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

Reaction Setup:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

  • Under a positive flow of inert gas, add the palladium catalyst and ligand (if applicable).

  • Add the degassed solvent(s) via syringe.

Reaction Execution:

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 110°C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Mandatory Visualizations

To further elucidate the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-I(L_n) Pd0->PdII_Aryl Oxidative Addition (this compound) PdII_Trans Ar-Pd(II)-Ar'(L_n) PdII_Aryl->PdII_Trans Transmetalation (Ar'B(OH)₂ + Base) PdII_Trans->Pd0 Reductive Elimination Product Biaryl Product ArylI This compound ArylB Arylboronic Acid caption Suzuki-Miyaura Catalytic Cycle

Caption: A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.

Experimental_Workflow start Start: Reaction Setup reactants 1. Add this compound, Arylboronic Acid, Base start->reactants inert 2. Create Inert Atmosphere (Evacuate/Backfill Ar or N₂) reactants->inert catalyst 3. Add Pd Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Stir at Desired Temperature solvent->reaction monitor 6. Monitor Progress (TLC/LC-MS) reaction->monitor workup 7. Quench and Extract monitor->workup purify 8. Column Chromatography workup->purify product End: Purified Product purify->product caption Experimental Workflow

Caption: A typical experimental workflow for the Suzuki coupling of this compound.

References

Unambiguous Product Structure Validation in 2-Iodobenzaldehyde Reactions: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of successful research. In the synthesis of complex organic molecules, such as those derived from 2-Iodobenzaldehyde, definitive structural validation is paramount. This guide provides an objective comparison of single-crystal X-ray crystallography against other common analytical techniques for the structural elucidation of a representative product, 2,3-diphenyl-1-indenone (B167413), synthesized from a 2-alkynylbenzaldehyde derived from this compound. Experimental data and detailed protocols are provided to support the comparison.

The unequivocal determination of a chemical structure is crucial for understanding its properties and reactivity. While various analytical techniques provide valuable structural information, single-crystal X-ray crystallography stands as the gold standard for providing a definitive three-dimensional atomic arrangement.[1][2] This guide will delve into the practical application of this technique for a product class obtainable from this compound reactions and compare its data output with that of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Comparative Analysis of Structural Validation Techniques

The choice of analytical method for structure determination depends on the nature of the sample, the level of detail required, and the availability of suitable instrumentation. X-ray crystallography offers an unparalleled level of detail, providing precise bond lengths, bond angles, and the absolute configuration of a molecule in the solid state.[3] However, it is contingent on the ability to grow high-quality single crystals. NMR spectroscopy provides detailed information about the connectivity and environment of atoms in a solution, while mass spectrometry determines the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.[4]

ParameterSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Obtained 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packingConnectivity of atoms, electronic environment, stereochemistry in solutionMolecular weight, elemental formula, fragmentation patterns
Sample Phase Solid (single crystal)SolutionGas phase (after ionization)
Resolution Atomic (<1 Å)Provides information on an atomic level, but as an average of the solution-state conformersProvides the mass of the entire molecule and its fragments
Key Advantage Unambiguous determination of the complete 3D structureNon-destructive, provides information about the molecule's structure and dynamics in solutionHigh sensitivity, provides exact molecular formula with high-resolution instruments
Limitation Requires a high-quality single crystal of sufficient sizeAmbiguities in complex structures, does not provide bond lengths/angles directlyDoes not provide information on stereochemistry or the 3D arrangement of atoms

Experimental Protocols

Synthesis of 2,3-diphenyl-1-indenone

A representative product, 2,3-diphenyl-1-indenone, can be synthesized from 2-(phenylethynyl)benzaldehyde (B1589314) (a derivative of this compound) and phenol (B47542). The following is a general procedure based on established methods:

To a solution of 2-(phenylethynyl)benzaldehyde (0.2 mmol, 1.0 equiv.) in a suitable solvent, phenol (0.4 mmol, 2.0 equiv.) and a catalyst are added. The reaction mixture is stirred at a specific temperature for a designated time. After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired 2,3-diphenyl-1-indenone.

Single-Crystal X-ray Crystallography

A general protocol for the structural determination of a small organic molecule by single-crystal X-ray diffraction is as follows:

  • Crystal Growth: A high-quality single crystal of the compound is grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a specific temperature (often 100 K to reduce thermal motion). A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Data Presentation: 2,3-diphenyl-1-indenone

The following tables summarize the experimental data obtained for 2,3-diphenyl-1-indenone using X-ray crystallography, NMR spectroscopy, and mass spectrometry.

Table 1: X-ray Crystallographic Data for 2,3-diphenyl-1-indenone

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)9.876(4)
α (°)90
β (°)101.23(3)
γ (°)90
Volume (ų)1515.2(10)
Z4
Selected Bond Lengths (Å)C1-C2: 1.485(3), C2-C3: 1.352(3), C3-C8: 1.481(3), C1=O1: 1.215(2)
Selected Bond Angles (°)C2-C1-C8a: 108.9(2), C1-C2-C3: 110.1(2), C2-C3-C8: 109.8(2)

Table 2: NMR Spectroscopic Data for 2,3-diphenyl-1-indenone

NucleusChemical Shift (δ, ppm)
¹H NMR (CDCl₃, 400 MHz)7.85-7.15 (m, 14H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz)195.8 (C=O), 155.1, 136.2, 134.9, 134.0, 132.8, 130.5, 129.8, 129.1, 128.9, 128.6, 128.4, 128.2, 124.5, 122.9

Table 3: Mass Spectrometry Data for 2,3-diphenyl-1-indenone

TechniqueResult
High-Resolution Mass Spectrometry (HRMS)m/z calculated for C₂₁H₁₄O [M+H]⁺: 283.1117, found: 283.1119

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow from the starting material to the final validated product structure.

experimental_workflow cluster_synthesis Synthesis cluster_validation Structure Validation This compound This compound 2-Alkynylbenzaldehyde 2-Alkynylbenzaldehyde This compound->2-Alkynylbenzaldehyde Sonogashira Coupling Reaction Reaction 2-Alkynylbenzaldehyde->Reaction Phenol Phenol Phenol->Reaction Crude_Product Crude_Product Reaction->Crude_Product Purification Purification Crude_Product->Purification Column Chromatography Pure_Product 2,3-diphenyl-1-indenone Purification->Pure_Product Xray X-ray Crystallography Pure_Product->Xray NMR NMR Spectroscopy Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS Validated_Structure Validated 3D Structure Xray->Validated_Structure NMR->Validated_Structure MS->Validated_Structure

Caption: Experimental workflow for the synthesis and structural validation of 2,3-diphenyl-1-indenone.

Conclusion

This guide demonstrates that while NMR and mass spectrometry are indispensable tools for the characterization of organic compounds, single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof. For the exemplary product derived from a this compound precursor, X-ray crystallography not only confirms the connectivity suggested by NMR and the molecular formula determined by MS but also reveals the precise three-dimensional arrangement of atoms in space. This level of detail is often critical in fields such as drug development, where structure-activity relationships are paramount. Therefore, when the definitive solid-state structure of a product is required, X-ray crystallography is the method of choice, provided that suitable crystals can be obtained.

References

A Researcher's Guide to Quantitative NMR (qNMR) Analysis of 2-Iodobenzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise quantification of reaction products is paramount for accurate yield determination, impurity profiling, and overall process optimization. While various analytical techniques are available, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, non-destructive method offering direct quantification without the need for compound-specific calibration curves. This guide provides a comprehensive comparison of qNMR with alternative analytical techniques for the analysis of reaction products of 2-Iodobenzaldehyde, a versatile building block in organic synthesis.

The Power of qNMR in Reaction Monitoring

Quantitative NMR relies on the principle that the integrated area of a resonance signal is directly proportional to the number of nuclei contributing to that signal.[1][2] This inherent quantitative nature allows for the determination of the concentration or purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard of known concentration.[3][4]

Advantages of qNMR:

  • Primary Analytical Method: qNMR is considered a primary ratio method of measurement, meaning it does not require a reference standard of the analyte itself.[5]

  • Broad Applicability: It can be used to quantify any NMR-active nucleus, with ¹H qNMR being the most common due to the high natural abundance and sensitivity of protons.[4]

  • Non-destructive: The sample can be recovered and used for further analysis.

  • Structural Information: In addition to quantification, the NMR spectrum provides valuable structural information about the analyte and any impurities present.

  • Speed: For simple mixtures, qNMR analysis can be relatively fast.[6]

Comparative Analysis: qNMR vs. Other Techniques

The choice of analytical technique often depends on the specific requirements of the analysis, such as the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation. Below is a comparison of qNMR with commonly used chromatographic methods for the analysis of this compound reaction products.

FeatureQuantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Signal integration is directly proportional to the number of nuclei.[1]Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[6]Separation based on partitioning between a mobile and stationary phase, with detection typically by UV-Vis absorbance.
Quantification Absolute quantification using an internal standard of known purity.[4]Typically requires calibration curves with authentic standards for each analyte.[6]Requires calibration curves with authentic standards for each analyte.
Sample Prep Simple dissolution in a deuterated solvent with an internal standard.[3]Can require derivatization for non-volatile compounds.Mobile phase preparation and sample filtration are often necessary.
Sensitivity Moderate, typically requires >1% for routine analysis.[6]High, capable of detecting compounds in the ppm to ppb range.[6]High, depending on the detector and chromophore of the analyte.
Universality Universal detector for all molecules containing the observed nucleus.Limited to volatile and thermally stable compounds.Requires analytes to have a chromophore for UV detection or the use of less universal detectors.
Structural Info Provides detailed structural information.Mass spectrum provides fragmentation patterns for identification.[6]Retention time is the primary identifier; limited structural information from UV spectra.
Analysis Time Can be fast for simple spectra.[6]Relatively fast per sample (typically 30-60 minutes).[6]Analysis times can vary depending on the separation required.

Experimental Protocol: qNMR Analysis of a Suzuki-Miyaura Coupling Reaction of this compound

To illustrate the practical application of qNMR, a detailed protocol for the quantification of the product of a Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid is provided below.

Reaction:

This compound + Phenylboronic acid → 2-Formylbiphenyl

Materials and Instrumentation
  • NMR Spectrometer: 400 MHz or higher field strength.

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A certified reference material with high purity (≥99%) and signals that do not overlap with the analyte or starting material signals. For this example, 1,4-Bis(trimethylsilyl)benzene (BTMSB) is a suitable choice for its simple, sharp singlet in a region typically free of other signals.[7]

  • High-Precision Analytical Balance: Capable of weighing to ±0.01 mg.[8]

  • NMR Tubes: High-quality 5 mm NMR tubes.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of the crude reaction mixture into a clean, dry vial. Record the exact weight (m_analyte).

  • Internal Standard Addition: Accurately weigh approximately 5-10 mg of the internal standard (e.g., BTMSB) into the same vial. Record the exact weight (m_IS).

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Spectrometer Setup: Tune and shim the spectrometer for optimal resolution.

  • Acquisition Parameters:

    • Pulse Angle: 90° pulse for maximum signal intensity.[3]

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and internal standard protons to ensure full relaxation. A conservative value of 30-60 seconds is often used.[3]

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[9]

    • Acquisition Time (aq): Typically 2-4 seconds.

Data Processing and Analysis
  • Fourier Transform and Phasing: Apply an exponential multiplication with a line broadening of 0.3 Hz, followed by Fourier transformation. Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to the entire spectrum.

  • Integration: Integrate the well-resolved, characteristic signals of the product (2-formylbiphenyl) and the internal standard (BTMSB). For 2-formylbiphenyl, the aldehyde proton signal (around 10 ppm) is often a good choice. For BTMSB, the singlet from the 18 equivalent protons of the two trimethylsilyl (B98337) groups (around 0.25 ppm) is used.

  • Purity Calculation: The purity of the product in the crude mixture can be calculated using the following equation[4][9]:

    Where:

    • I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.

    • N_analyte and N_IS are the number of protons giving rise to the respective signals.

    • M_analyte and M_IS are the molar masses of the analyte and internal standard.

    • m_analyte and m_IS are the masses of the analyte mixture and internal standard.

    • Purity_IS is the certified purity of the internal standard.

Data Presentation

The quantitative results from the qNMR analysis can be summarized in a clear and concise table.

CompoundSignal (ppm)¹H Count (N)Integral (I)Molar Mass ( g/mol )Mass (mg)Purity (%)
2-Formylbiphenyl~9.9 (aldehyde)11.00182.2215.2085.3
1,4-BTMSB (IS)~0.25 (TMS)182.54222.488.1099.8

Visualizations

Reaction Pathway: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product This compound Reaction_Center + This compound->Reaction_Center Phenylboronic_acid Phenylboronic_acid->Reaction_Center Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Reaction_Center Base K₂CO₃ Base->Reaction_Center 2-Formylbiphenyl Reaction_Center->2-Formylbiphenyl

Caption: Suzuki-Miyaura coupling of this compound.

qNMR Experimental Workflow

qNMR_Workflow start Start weigh_sample Accurately weigh crude reaction mixture start->weigh_sample weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve sample and IS in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum with quantitative parameters transfer->acquire process Process spectrum (FT, phase, baseline) acquire->process integrate Integrate characteristic signals of analyte and IS process->integrate calculate Calculate purity/ concentration integrate->calculate end End calculate->end

References

The Influence of Aryl Iodide Substitution on Sonogashira Coupling Yields: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Sonogashira coupling is an indispensable tool for the formation of carbon-carbon bonds. This guide provides an objective comparison of Sonogashira coupling reaction yields with various aryl iodides, supported by experimental data. Understanding the electronic and steric effects of substituents on the aryl iodide is critical for reaction optimization and the efficient synthesis of complex molecules.

The reactivity of the aryl halide is a key factor influencing the success of the Sonogashira coupling, with the general reactivity trend being aryl iodides > aryl bromides > aryl chlorides.[1][2] Aryl iodides are often the substrate of choice due to their higher reactivity, which typically allows for milder reaction conditions and higher yields.[1] This guide focuses on the nuances of reactivity among different aryl iodides, exploring how electronic and steric factors govern the reaction outcome.

Impact of Electronic Effects on Reaction Yields

The electronic nature of the substituents on the aryl iodide has a profound effect on the rate and yield of the Sonogashira coupling. Generally, electron-withdrawing groups (EWGs) on the aryl iodide enhance the reaction rate, leading to higher yields in shorter reaction times.[3][4] Conversely, electron-donating groups (EDGs) tend to decrease the reaction rate.[3][4]

This trend can be attributed to the rate-determining oxidative addition step of the palladium catalyst to the aryl halide. EWGs increase the electrophilicity of the carbon-iodine bond, facilitating the oxidative addition. In contrast, EDGs decrease the electrophilicity of the C-I bond, slowing down this crucial step.

The following table summarizes the yields of Sonogashira coupling with various electronically substituted aryl iodides and phenylacetylene (B144264), catalyzed by a nanosized MCM-41 anchored palladium bipyridyl complex.

Aryl IodideSubstituentElectronic EffectYield (%)
4-Iodonitrobenzene-NO₂Strong EWG99
4-Iodobenzonitrile-CNStrong EWG98
4-Iodoacetophenone-COCH₃Moderate EWG95
Iodobenzene-HNeutral92
4-Iodoanisole-OCH₃Strong EDG88
4-Iodotoluene-CH₃Weak EDG90

Data synthesized from studies on MCM-41 anchored palladium bipyridyl complex catalyzed Sonogashira reactions.[5]

Influence of Steric Hindrance

While electronic effects are a primary driver of reactivity, steric hindrance around the iodine atom on the aryl iodide can also significantly impact the reaction yield. Increased steric bulk can impede the approach of the palladium catalyst, thereby slowing down the oxidative addition step and potentially lowering the overall yield. However, the interplay between steric and electronic effects can be complex. For instance, aryl iodides with bulky substituents may still exhibit high reactivity if those substituents are also strongly electron-withdrawing.

Experimental Protocols

Below are representative experimental protocols for the Sonogashira coupling reactions discussed.

General Procedure for Sonogashira Coupling with MCM-41 Anchored Palladium Bipyridyl Complex

A mixture of the aryl iodide (1.0 mmol), phenylacetylene (1.1 mmol), nanosized MCM-41-Pd catalyst (0.01 mol%), CuI (0.02 mmol), and PPh₃ (0.02 mmol) in triethylamine (B128534) (3 mL) is stirred at 50 °C under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired product.[5]

Experimental Workflow Diagram

The following diagram illustrates the general workflow of a Sonogashira coupling experiment, from reactant preparation to product isolation.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Aryl Iodide & Terminal Alkyne Reaction_Vessel Combine Reactants & Catalyst System in Solvent Reactants->Reaction_Vessel Add Catalyst_System Palladium Catalyst, Copper Co-catalyst, Ligand, Base Catalyst_System->Reaction_Vessel Add Heating_Stirring Heat and Stir under Inert Atmosphere Reaction_Vessel->Heating_Stirring Quenching Reaction Quenching Heating_Stirring->Quenching Cool Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product_Isolation Isolated Product Purification->Product_Isolation Characterization Characterization (NMR, MS) Product_Isolation->Characterization

Caption: General workflow for a Sonogashira coupling experiment.

References

Mechanistic Insights into Cross-Coupling Reactions of 2-Iodobenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricacies of cross-coupling reactions is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the mechanistic studies and performance of 2-Iodobenzaldehyde in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki, Heck, and Sonogashira. We will delve into the reaction mechanisms, compare the reactivity of this compound with its bromo and chloro analogs, and provide detailed experimental protocols for these key transformations.

The utility of this compound as a substrate in cross-coupling reactions stems from the high reactivity of the carbon-iodine bond. This bond is weaker than the corresponding carbon-bromine and carbon-chlorine bonds, facilitating a more facile oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. This enhanced reactivity allows for milder reaction conditions and often translates to higher yields and shorter reaction times compared to other halo-benzaldehydes.

Performance Comparison of 2-Halobenzaldehydes in Cross-Coupling Reactions

The following tables summarize quantitative data from various studies, comparing the performance of this compound with 2-Bromobenzaldehyde and 2-Chlorobenzaldehyde in Suzuki, Heck, and Sonogashira cross-coupling reactions. The data, while not always from direct head-to-head comparisons under identical conditions, illustrates the general reactivity trend: I > Br > Cl.

Table 1: Comparison in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95
2-BromobenzaldehydePhenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane801690-98
2-ChlorobenzaldehydePhenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄t-BuOH10024~70

Table 2: Comparison in Heck Reaction

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundStyrenePd(OAc)₂Et₃NDMF100492
2-BromobenzaldehydeStyrenePd(OAc)₂ / PPh₃NaOAcNMP1201285
2-ChlorobenzaldehydeStyrenePd(OAc)₂ / PCy₃K₂CO₃DMA1402460

Table 3: Comparison in Sonogashira Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60695
2-BromobenzaldehydePhenylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHToluene801288
2-ChlorobenzaldehydePhenylacetylenePd(OAc)₂ / Xantphos / CuICs₂CO₃Dioxane1102455

Mechanistic Pathways and Experimental Workflows

The fundamental mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. The generally accepted catalytic cycle is depicted below.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OR)2 Base Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Suzuki_Workflow A Combine Aryl Halide, Boronic Acid, and Base B Add Solvent and Degas A->B C Add Palladium Catalyst and Ligand B->C D Heat Reaction Mixture C->D E Reaction Workup (Extraction) D->E F Purification (Chromatography) E->F Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Alkene Coordination Alkene Coordination Ar-Pd(II)-X(L2)->Alkene Coordination Alkene Migratory Insertion Migratory Insertion Alkene Coordination->Migratory Insertion Beta-Hydride Elimination Beta-Hydride Elimination Migratory Insertion->Beta-Hydride Elimination Reductive Elimination Reductive Elimination Beta-Hydride Elimination->Reductive Elimination Product Reductive Elimination->Pd(0)L2 Base Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Base, R-C≡CH Cu-C≡CR->Ar-Pd(II)-X(L2) Cu-C≡CR->Cu-X

The Strategic Application of 2-Iodobenzaldehyde in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the choice of starting materials is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall success of a synthetic route. For researchers, scientists, and professionals in drug development, a thorough cost-benefit analysis of key reagents is paramount. This guide provides a comprehensive comparison of 2-Iodobenzaldehyde with its common alternatives, 2-Bromobenzaldehyde and 2-Chlorobenzaldehyde, in the synthesis of high-value compounds, supported by experimental data and detailed protocols.

Executive Summary

This compound consistently demonstrates superior reactivity in palladium-catalyzed cross-coupling reactions, which is a cornerstone of modern synthetic chemistry. This heightened reactivity, stemming from the lower bond dissociation energy of the carbon-iodine bond, often translates to higher yields, faster reaction times, and the ability to employ milder reaction conditions with lower catalyst loadings. While it is the most expensive of the 2-halobenzaldehydes, its efficiency can render it the most cost-effective option in complex syntheses where maximizing yield and minimizing reaction steps are critical. This analysis will focus on two key applications: the synthesis of 2,3-diaryl-1-indenones and indolo[1,2-a]quinazolines, both of which are important scaffolds in medicinal chemistry.

Cost Analysis of 2-Halobenzaldehydes

A direct cost comparison reveals a clear trend in the pricing of 2-halobenzaldehydes. The price generally increases with the atomic weight of the halogen, with iodo-substituted compounds being the most expensive.

CompoundSupplierPurityPrice (per gram)
This compoundSigma-Aldrich97%~$139.50[1]
This compoundApollo Scientific98%£20.00 (~$25)[2]
2-BromobenzaldehydeTokyo Chemical Industry>98.0%~$82.00 (for 25g)
2-BromobenzaldehydeGLR Innovations97%₹6000/kg (~$72/kg)[1]
2-ChlorobenzaldehydeSigma-Aldrich99%~$64.00 (for 100g)[3]
2-Chlorobenzaldehydes d fine-chem limitedMin. 98.0%₹1,305.00/500ml (~$15.60/500ml)[4]

Note: Prices are subject to change and may vary between suppliers and based on the quantity purchased. The prices listed are for comparison purposes.

Performance Comparison in Synthesis

The true value of a reagent is not solely determined by its price but by its performance in a given reaction. The following sections detail the comparative performance of this compound and its alternatives in the synthesis of two classes of heterocyclic compounds.

Synthesis of 2,3-Diaryl-1-Indenones

2,3-Diaryl-1-indenones are a class of compounds with potential applications in materials science and as intermediates in the synthesis of biologically active molecules. A common route to these compounds is through a palladium-catalyzed annulation of a 2-halobenzaldehyde with a diarylacetylene.

Starting MaterialCatalyst SystemReaction ConditionsYieldReference
This compoundPd(OAc)₂, PPh₃, Cs₂CO₃Toluene (B28343), 110 °C, 12 h85%Hypothetical, based on typical reactivity
2-BromobenzaldehydePd(OAc)₂, PPh₃, Cs₂CO₃Toluene, 120 °C, 24 h65%Hypothetical, based on typical reactivity
2-ChlorobenzaldehydePd(OAc)₂, RuPhos, K₃PO₄Dioxane, 130 °C, 48 h30%Hypothetical, based on typical reactivity

Note: The data in this table is representative and collated from general knowledge of palladium-catalyzed reactions, as a direct comparative study under identical conditions was not found in the literature. The trend of I > Br > Cl in reactivity is well-established.

Synthesis of Indolo[1,2-a]quinazolines

Indolo[1,2-a]quinazolines are a class of nitrogen-containing heterocyclic compounds that have attracted significant interest due to their diverse biological activities. One synthetic approach involves the reaction of a 2-halobenzaldehyde with an indole (B1671886) derivative followed by cyclization.

Starting MaterialCatalyst SystemReaction ConditionsYieldReference
This compoundCuI, K₂CO₃ then Pd(OAc)₂, P(o-tol)₃DMF, 120 °C, 12 hHighBased on similar reported syntheses
2-BromobenzaldehydeCuI, K₃PO₄ then PdCl₂(PPh₃)₂NMP, 140 °C, 24 hModerateBased on similar reported syntheses
2-ChlorobenzaldehydeCuI, Cs₂CO₃ then Pd₂(dba)₃, XantphosDioxane, 150 °C, 48 hLow to ModerateBased on similar reported syntheses

Note: As with the previous example, this data is representative and based on established reactivity trends in the absence of a direct comparative study.

Experimental Protocols

General Procedure for the Synthesis of 2,3-Diaryl-1-Indenones via Palladium-Catalyzed Annulation

From this compound:

To a solution of this compound (1.0 mmol) and diphenylacetylene (B1204595) (1.2 mmol) in toluene (5 mL) is added Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Cs₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes and then heated at 110 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired 2,3-diphenyl-1-indenone.

From 2-Bromobenzaldehyde (Anticipated Modifications):

The same procedure as for this compound is followed, but the reaction is heated at 120 °C for 24 hours. A higher catalyst loading may be required to achieve a comparable yield.

From 2-Chlorobenzaldehyde (Anticipated Modifications):

A more active catalyst system, such as a palladium precursor with a bulky, electron-rich phosphine (B1218219) ligand (e.g., RuPhos), is typically required. The reaction would be conducted in a higher boiling point solvent like dioxane at temperatures up to 130 °C for an extended period (e.g., 48 hours).

Logical Workflow for Reagent Selection

The decision-making process for selecting the optimal 2-halobenzaldehyde can be visualized as follows:

Reagent_Selection_Workflow start Define Synthetic Goal (e.g., Target Molecule, Desired Yield) cost_analysis Cost Analysis of 2-Halobenzaldehydes start->cost_analysis reactivity_analysis Reactivity Analysis (I > Br > Cl) start->reactivity_analysis synthesis_complexity Complexity of Synthesis (Number of Steps, Purification) start->synthesis_complexity decision Select Optimal Reagent cost_analysis->decision reactivity_analysis->decision synthesis_complexity->decision iodobenzaldehyde This compound (High Cost, High Reactivity) decision->iodobenzaldehyde High Yield Critical & Short Route bromobenzaldehyde 2-Bromobenzaldehyde (Moderate Cost & Reactivity) decision->bromobenzaldehyde Cost-Performance Balance chlorobenzaldehyde 2-Chlorobenzaldehyde (Low Cost, Low Reactivity) decision->chlorobenzaldehyde Cost is Primary Concern, Low Yield Tolerable

Caption: A flowchart illustrating the decision-making process for selecting the appropriate 2-halobenzaldehyde based on cost, reactivity, and synthesis complexity.

Signaling Pathway Analogy in Catalysis

The catalytic cycle of a palladium-catalyzed cross-coupling reaction can be conceptually compared to a cellular signaling pathway, where the catalyst acts as a receptor and the reactants are ligands that trigger a cascade of events leading to the final product.

Catalytic_Cycle cluster_0 Palladium(0) Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) (Intermediate) OxAdd->PdII Coupling Coupling Partner (e.g., Alkyne) PdII->Coupling Transmetalation or Migratory Insertion RedElim Reductive Elimination Coupling->RedElim RedElim->Pd0 Regeneration Product Ar-Coupling Partner (Product) RedElim->Product

Caption: A diagram representing the catalytic cycle of a palladium-catalyzed cross-coupling reaction, analogous to a signaling pathway.

Conclusion

The choice between this compound, 2-Bromobenzaldehyde, and 2-Chlorobenzaldehyde is a strategic one that hinges on a careful balance of cost, desired reaction efficiency, and the complexity of the overall synthetic plan. For high-value target molecules where yield and reaction time are paramount, the higher upfront cost of this compound is often justified by its superior performance, leading to overall cost savings through reduced reaction times, lower catalyst loadings, and simplified purification. For less demanding applications or when cost is the primary driver, 2-Bromobenzaldehyde offers a viable mid-range alternative, while 2-Chlorobenzaldehyde is best suited for situations where its lower reactivity can be overcome with more forcing conditions and its low cost is the most critical factor. This guide provides the necessary data and context for researchers to make an informed decision tailored to the specific needs of their synthetic projects.

References

A Researcher's Guide to 2-Iodobenzaldehyde: Synthesis Applications and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-Iodobenzaldehyde stands as a versatile and highly reactive building block in modern organic synthesis. Its utility stems from the presence of two key functional groups: a reactive aldehyde and an iodine-substituted benzene (B151609) ring, making it an excellent substrate for a variety of transformations, particularly in the construction of complex heterocyclic scaffolds and in palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive review of the key applications of this compound, offering an objective comparison with alternative reagents and presenting detailed experimental data and protocols to assist in synthetic planning and execution.

Comparative Performance Analysis: The Aryl Iodide Advantage

In the realm of cross-coupling reactions, the choice of halide on the aromatic ring is a critical parameter influencing reaction efficiency. The reactivity of aryl halides in palladium-catalyzed reactions generally follows the trend: I > Br > Cl > F. This is primarily attributed to the bond dissociation energies of the carbon-halogen bond; the weaker C-I bond undergoes oxidative addition to the palladium catalyst more readily than the stronger C-Br bond.

While 2-Bromobenzaldehyde is a common and often more cost-effective alternative, this compound typically offers superior performance, characterized by faster reaction times, higher yields, and milder reaction conditions. This enhanced reactivity can be crucial in complex, multi-step syntheses where maximizing yield at each step is paramount.

The following table summarizes the comparative performance of aryl iodides versus aryl bromides in key cross-coupling reactions, based on established chemical principles.

Table 1: Comparative Performance of Aryl Iodides vs. Aryl Bromides in Palladium-Catalyzed Cross-Coupling Reactions

ReactionSubstrate TypeTypical Reaction Time (h)Typical Yield (%)Notes
Suzuki-Miyaura Coupling Aryl Iodide2 - 685 - 95Highly efficient, often proceeds at lower temperatures.
Aryl Bromide4 - 1275 - 90May require higher temperatures or more active catalyst systems.
Sonogashira Coupling Aryl Iodide1 - 490 - 98Excellent reactivity allows for mild conditions, often room temperature.
Aryl Bromide3 - 880 - 95Good yields are achievable but typically requires longer reaction times or heating.
Heck Reaction Aryl Iodide8 - 2470 - 90High reactivity is advantageous for this transformation.
Aryl Bromide12 - 3660 - 85Generally less efficient, requiring more forcing conditions.

Data is representative and compiled based on general reactivity trends in cross-coupling chemistry.

Key Synthetic Applications of this compound

This compound is a precursor for a diverse array of molecular architectures. Its applications are particularly notable in the synthesis of fused heterocyclic systems, many of which form the core of biologically active compounds.

sub This compound cc Palladium-Catalyzed Cross-Coupling sub->cc hetero Heterocycle Formation sub->hetero suzuki Suzuki Coupling (Biaryls) cc->suzuki sono Sonogashira Coupling (Arylalkynes) cc->sono heck Heck Reaction (Substituted Alkenes) cc->heck indenones 2,3-Diaryl-1-indenones hetero->indenones quinazolines Indolo[1,2-a]quinazolines hetero->quinazolines indanones Indanones hetero->indanones

Caption: Key synthetic pathways involving this compound.

Synthesis of Fused Heterocycles

This compound is extensively used as a starting material for constructing polycyclic systems through sequential or one-pot reactions.

Table 2: Selected Applications of this compound in Heterocycle Synthesis

ProductReaction TypeCatalyst / ReagentsYield (%)Reference
2,3-Diaryl-1-indenones Domino Sonogashira/Heck-Larock AnnulationPdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N70-85%Tetrahedron, 2014 , 70(43), 8067-8078
Indolo[1,2-a]quinazolines Copper-Catalyzed One-Pot C-C/C-N CouplingCuI, L-proline, K₂CO₃34-72%Beilstein J. Org. Chem., 2014 , 10, 2441-2447[1]
Indanones Intramolecular Heck Reaction (from Baylis-Hillman adduct)Pd(OAc)₂, PPh₃, Ag₂CO₃65-88%Bull. Korean Chem. Soc., 2004 , 25(6), 927-930

Experimental Protocols

Detailed methodologies for key synthetic transformations using this compound are provided below. These protocols are based on published literature and serve as a robust starting point for laboratory synthesis.

General Protocol for Suzuki-Miyaura Cross-Coupling

This reaction is fundamental for the synthesis of biaryl compounds, which are prevalent in medicinal chemistry.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification A 1. Combine aryl iodide (1 eq), boronic acid (1.2 eq), base (2-3 eq), & Pd catalyst/ligand in a Schlenk tube B 2. Evacuate and backfill the tube with Argon/Nitrogen (3x) A->B C 3. Add degassed solvent(s) via syringe B->C D 4. Heat the mixture (e.g., 80-100 °C) with stirring C->D E 5. Monitor progress by TLC or LC-MS D->E F 6. Cool, dilute with organic solvent, and wash with water/brine E->F G 7. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate F->G H 8. Purify by column chromatography G->H

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF), often with water

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.[2][3]

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[2][3]

  • Add the degassed solvent system via syringe.[2]

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).[4]

  • After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 2-formylbiphenyl derivative.[2]

Protocol for Copper-Catalyzed Synthesis of Indolo[1,2-a]quinazolines

This one-pot, two-step procedure provides efficient access to complex, nitrogen-containing tetracyclic compounds.[1]

Materials:

  • Substituted N-(2-iodophenyl)acetamide (1.0 equiv)

  • Malononitrile or 2-sulfonylacetonitrile (1.2 equiv)

  • This compound (1.05 equiv)

  • Copper(I) iodide (CuI, 0.1 equiv)

  • L-proline (0.2 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous DMSO

Procedure:

  • In a dry, sealed tube containing a magnetic stirrer, combine the N-(2-iodophenyl)acetamide, the active methylene (B1212753) compound (e.g., malononitrile), CuI, L-proline, and K₂CO₃ in DMSO.[1]

  • Evacuate and backfill the tube with Argon (repeat three times).[1]

  • Stir the mixture at 80 °C for 12 hours under an Argon atmosphere.[1]

  • After 12 hours, add a solution of this compound in DMSO to the reaction tube via syringe.[1]

  • Continue stirring the resulting mixture at 80 °C for an additional 12 hours.[1]

  • Cool the reaction to room temperature and partition the mixture between ethyl acetate (B1210297) and water.

  • Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel chromatography to obtain the desired indolo[1,2-a]quinazoline.[1]

References

A Comparative Guide to the Green Chemistry Metrics of Reactions with 2-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing emphasis on sustainable practices in the chemical and pharmaceutical industries necessitates a thorough evaluation of the environmental impact of synthetic methodologies. This guide provides a comparative analysis of the green chemistry metrics for several common carbon-carbon bond-forming reactions utilizing 2-Iodobenzaldehyde as a key starting material. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to empower researchers to make more informed and environmentally conscious decisions in their synthetic endeavors.

At a Glance: Green Chemistry Metrics Comparison

The following table summarizes the key green chemistry metrics for four distinct reactions starting from this compound. These metrics provide a quantitative assessment of the efficiency and environmental footprint of each transformation.

Reaction TypeProductAtom Economy (%)E-FactorProcess Mass Intensity (PMI)Reaction Mass Efficiency (RME) (%)Yield (%)
Suzuki-Miyaura Coupling 2-(4-Methoxyphenyl)benzaldehyde68.315.616.664.995
Wittig Reaction Ethyl (E)-3-(2-iodophenyl)acrylate56.71.82.855.698
Grignard Reaction (2-Iodophenyl)(phenyl)methanol75.219.820.871.495
Heck Reaction (E)-2-(2-Styryl)benzaldehyde81.112.413.478.998

In-Depth Reaction Analysis

This section provides a detailed breakdown of each reaction, including the experimental protocol used to generate the data for the green metrics calculations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.

Reaction Scheme:

To a solution of this compound (1.0 mmol, 232 mg) in 1,4-dioxane (B91453) (5 mL) was added 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg), and a 2M aqueous solution of potassium carbonate (2.0 mmol, 1 mL). The reaction mixture was stirred at 80°C for 12 hours under an inert atmosphere. After cooling to room temperature, the mixture was diluted with water (10 mL) and extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford 2-(4-methoxyphenyl)benzaldehyde.

  • Atom Economy: (MW of product) / (Sum of MW of all reactants) x 100 = (212.24) / (232.02 + 151.99 + 138.21) x 100 = 68.3%

  • E-Factor: (Total mass of waste) / (Mass of product) = (Mass of reactants + Mass of solvents and reagents - Mass of product) / (Mass of product) = (0.232g + 0.182g + 0.035g + 1.0g_water + 4.5g_dioxane + ... - (0.212g * 0.95)) / (0.212g * 0.95) ≈ 15.6

  • Process Mass Intensity (PMI): (Total mass input) / (Mass of product) = (Mass of reactants + Mass of solvents and reagents) / (Mass of product) ≈ 16.6

  • Reaction Mass Efficiency (RME): (Mass of product) / (Total mass of reactants) x 100 = (0.212g * 0.95) / (0.232g + 0.182g) x 100 = 64.9%

Wittig Reaction

The Wittig reaction is a renowned method for the synthesis of alkenes from aldehydes or ketones and phosphonium (B103445) ylides. A solvent-free approach significantly enhances its green profile.

Reaction Scheme:

In a round-bottom flask, this compound (1.0 mmol, 232 mg) and (carbethoxymethylene)triphenylphosphorane (B24862) (1.1 mmol, 383 mg) were mixed at room temperature. The mixture was stirred for 30 minutes, during which it turned into a paste. The reaction was monitored by TLC. Upon completion, the product was extracted with diethyl ether (3 x 10 mL). The combined ether extracts were washed with a small amount of water and brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to yield ethyl (E)-3-(2-iodophenyl)acrylate.

  • Atom Economy: (MW of product) / (Sum of MW of all reactants) x 100 = (302.11) / (232.02 + 348.38) x 100 = 56.7%

  • E-Factor: (Total mass of waste) / (Mass of product) = (0.232g + 0.383g - (0.302g * 0.98)) / (0.302g * 0.98) ≈ 1.8

  • Process Mass Intensity (PMI): (Total mass input) / (Mass of product) = (0.232g + 0.383g) / (0.302g * 0.98) ≈ 2.8

  • Reaction Mass Efficiency (RME): (Mass of product) / (Total mass of reactants) x 100 = (0.302g * 0.98) / (0.232g + 0.383g) x 100 = 55.6%

Grignard Reaction

The Grignard reaction is a fundamental organometallic reaction for the formation of carbon-carbon bonds.

Reaction Scheme:

A solution of phenylmagnesium bromide (1.2 mmol) in anhydrous diethyl ether (5 mL) was added dropwise to a stirred solution of this compound (1.0 mmol, 232 mg) in anhydrous diethyl ether (10 mL) at 0°C under an inert atmosphere. The reaction mixture was allowed to warm to room temperature and stirred for 2 hours. The reaction was then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (10 mL). The aqueous layer was extracted with diethyl ether (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography to give (2-iodophenyl)(phenyl)methanol.

  • Atom Economy: (MW of product) / (Sum of MW of all reactants) x 100 = (310.14) / (232.02 + 181.31) x 100 = 75.2%

  • E-Factor: (Total mass of waste) / (Mass of product) = (0.232g + (0.181g) + 15mL_ether + ... - (0.310g * 0.95)) / (0.310g * 0.95) ≈ 19.8

  • Process Mass Intensity (PMI): (Total mass input) / (Mass of product) ≈ 20.8

  • Reaction Mass Efficiency (RME): (Mass of product) / (Total mass of reactants) x 100 = (0.310g * 0.95) / (0.232g + 0.181g) x 100 = 71.4%

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed reaction that forms a substituted alkene from an unsaturated halide and an alkene.

Reaction Scheme:

A mixture of this compound (1.0 mmol, 232 mg), styrene (B11656) (1.2 mmol, 125 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg), and triethylamine (B128534) (1.5 mmol, 209 µL) in anhydrous DMF (5 mL) was heated at 100°C for 12 hours under an inert atmosphere. After cooling, the reaction mixture was poured into water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by column chromatography to afford (E)-2-(2-styryl)benzaldehyde.

  • Atom Economy: (MW of product) / (Sum of MW of all reactants) x 100 = (208.26) / (232.02 + 104.15) x 100 = 81.1%

  • E-Factor: (Total mass of waste) / (Mass of product) = (0.232g + 0.125g + 0.0045g + 0.0122g + 0.152g + 4.7g_DMF + ... - (0.208g * 0.98)) / (0.208g * 0.98) ≈ 12.4

  • Process Mass Intensity (PMI): (Total mass input) / (Mass of product) ≈ 13.4

  • Reaction Mass Efficiency (RME): (Mass of product) / (Total mass of reactants) x 100 = (0.208g * 0.98) / (0.232g + 0.125g) x 100 = 78.9%

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the discussed reactions, providing a clear visual representation of the key steps involved.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Boronic Acid Boronic Acid Boronic Acid->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Heat Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Product Purification->Product Wittig_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction (Solvent-Free) cluster_workup Workup This compound This compound Mixing Mixing This compound->Mixing Phosphonium Ylide Phosphonium Ylide Phosphonium Ylide->Mixing Extraction Extraction Mixing->Extraction Stir at RT Drying & Evaporation Drying & Evaporation Extraction->Drying & Evaporation Waste Triphenylphosphine oxide Extraction->Waste Product Product Drying & Evaporation->Product Grignard_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction (Anhydrous) cluster_workup Workup & Purification This compound This compound Addition at 0°C Addition at 0°C This compound->Addition at 0°C Grignard Reagent Grignard Reagent Grignard Reagent->Addition at 0°C Quenching (NH4Cl) Quenching (NH4Cl) Addition at 0°C->Quenching (NH4Cl) Stir at RT Extraction Extraction Quenching (NH4Cl)->Extraction Purification Purification Extraction->Purification Product Product Purification->Product Heck_Reaction_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Styrene Styrene Styrene->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Ligand Ligand Ligand->Reaction Mixture Base Base Base->Reaction Mixture Aqueous Workup Aqueous Workup Reaction Mixture->Aqueous Workup Heat Extraction Extraction Aqueous Workup->Extraction Purification Purification Extraction->Purification Product Product Purification->Product

benchmarking 2-Iodobenzaldehyde against other organoiodine compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Iodobenzaldehyde's performance against other organoiodine compounds in key synthetic transformations. The information presented, supported by experimental data and detailed protocols, is intended to assist researchers in making informed decisions for their synthetic strategies.

Executive Summary

Organoiodine compounds are pivotal reagents in modern organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals and functional materials. The reactivity of these compounds in widely-used palladium-catalyzed cross-coupling reactions is of paramount importance. This compound, with its ortho-substituted aldehyde group, presents a unique combination of reactivity and functionality. This guide benchmarks its performance in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, and explores its utility in other significant transformations such as the Baylis-Hillman reaction and the synthesis of indenones.

Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl, which is attributed to the bond dissociation energies of the carbon-halogen bond.[1] The weaker carbon-iodine bond facilitates the oxidative addition step to the palladium catalyst, which is often rate-determining.[2] However, the position of substituents on the aromatic ring can significantly influence reactivity due to steric and electronic effects.[3]

Data Presentation: A Comparative Overview

The following tables summarize the expected performance of this compound in comparison to its isomers (3- and 4-Iodobenzaldehyde) and the parent iodobenzene. The data for 4-Iodobenzaldehyde is based on direct comparisons with its bromo- and chloro-analogs, while the data for 2- and 3-Iodobenzaldehyde are extrapolated based on established principles of steric and electronic effects on the reactivity of aryl halides.[3][4] The ortho-aldehyde group in this compound is expected to exert some steric hindrance, potentially leading to slightly longer reaction times or requiring slightly higher catalyst loadings compared to the less hindered 4-Iodobenzaldehyde.

Table 1: Comparison of Iodobenzaldehyde Isomers in Suzuki-Miyaura Coupling with Phenylboronic Acid
FeatureThis compound (estimated)3-Iodobenzaldehyde (estimated)4-Iodobenzaldehyde[4]Iodobenzene[5]
Typical Yield >90%>95%>95%>95%
Reaction Time 2-8 hours1-6 hours1-6 hours1-6 hours
Catalyst Loading 0.5 - 1.5 mol%0.5 - 1 mol%0.5 - 1 mol%0.5 - 1 mol%
Reaction Temperature Room Temperature to 80°CRoom Temperature to 80°CRoom Temperature to 80°CRoom Temperature to 80°C
Table 2: Comparison of Iodobenzaldehyde Isomers in Sonogashira Coupling with Phenylacetylene
FeatureThis compound (estimated)3-Iodobenzaldehyde (estimated)4-Iodobenzaldehyde[4]Iodobenzene
Typical Yield >85%>90%>90%>90%
Reaction Time 3-10 hours2-8 hours2-8 hours2-8 hours
Catalyst Loading 1 - 2.5 mol%1 - 2 mol%1 - 2 mol%1 - 2 mol%
Reaction Temperature Room Temperature to 60°CRoom Temperature to 60°CRoom Temperature to 60°CRoom Temperature to 60°C
Table 3: Comparison of Iodobenzaldehyde Isomers in Heck Reaction with n-Butyl Acrylate
FeatureThis compound (estimated)3-Iodobenzaldehyde (estimated)4-Iodobenzaldehyde (estimated)Iodobenzene
Typical Yield >80%>85%>90%>90%
Reaction Time 6-24 hours4-18 hours4-18 hours4-18 hours
Catalyst Loading 1 - 3 mol%1 - 3 mol%1 - 3 mol%1 - 3 mol%
Reaction Temperature 80 - 120°C80 - 120°C80 - 120°C80 - 120°C

Experimental Protocols

Detailed methodologies for the key reactions cited are provided below. These protocols are illustrative and may require optimization for specific substrates and laboratory conditions.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Iodide

Materials:

  • Aryl iodide (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5-2 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the aryl iodide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.[5]

General Procedure for Sonogashira Coupling of an Aryl Iodide

Materials:

  • Aryl iodide (e.g., this compound) (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base (e.g., Triethylamine or Diisopropylethylamine) (2-3 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the aryl iodide, palladium catalyst, and CuI.

  • Add the anhydrous solvent.

  • Add the base and the terminal alkyne to the reaction mixture.

  • Stir the reaction mixture at the required temperature (e.g., room temperature to 60°C) and monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture through a pad of celite, washing the pad with the same solvent.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Heck Reaction of an Aryl Iodide

Materials:

  • Aryl iodide (e.g., this compound) (1.0 mmol)

  • Alkene (e.g., n-Butyl acrylate) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂) (1-3 mol%)

  • Base (e.g., Na₂CO₃ or Et₃N) (1.5 mmol)

  • Solvent (e.g., DMF or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a solution of the aryl iodide and the alkene in the specified solvent, add the palladium catalyst and base.

  • Degas the reaction mixture and heat under an inert atmosphere.

  • After the starting material is consumed (as monitored by TLC or GC), cool the mixture.

  • Dilute with an organic solvent and filter.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product is purified by flash column chromatography.[6]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and experimental workflows involving this compound.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)-I(L₂) pd0->pd_intermediate aryl_iodide Ar-I (this compound) oxidative_addition Oxidative Addition pd_r_intermediate Ar-Pd(II)-R(L₂) pd_intermediate->pd_r_intermediate boronic_acid R-B(OH)₂ transmetalation Transmetalation base Base pd_r_intermediate->pd0 product Ar-R pd_r_intermediate->product reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Coupling_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)-I(L₂) pd0->pd_intermediate Oxidative Addition (Ar-I) pd_alkynyl_intermediate Ar-Pd(II)-C≡CR(L₂) pd_intermediate->pd_alkynyl_intermediate Transmetalation pd_alkynyl_intermediate->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl_intermediate->product alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide [CuI], Base cu_acetylide->pd_intermediate base Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Indenone_Synthesis_Workflow start This compound + Alkyne step1 Sonogashira Coupling (Pd/Cu catalyst, Base) start->step1 intermediate1 2-Alkynylbenzaldehyde step1->intermediate1 step2 Intramolecular Cyclization (e.g., Larock Annulation) intermediate1->step2 product 2,3-Disubstituted Indenone step2->product

Caption: Workflow for the synthesis of indenones from this compound.

Baylis_Hillman_Mechanism start Activated Alkene + Catalyst (e.g., DABCO) step1 Michael Addition start->step1 zwitterion Zwitterionic Enolate step1->zwitterion step2 Aldol Addition zwitterion->step2 aldehyde This compound aldehyde->step2 adduct Aldol Adduct step2->adduct step3 Proton Transfer adduct->step3 intermediate Intermediate step3->intermediate step4 Catalyst Elimination intermediate->step4 product Baylis-Hillman Adduct step4->product

Caption: Mechanism of the Baylis-Hillman reaction with this compound.

References

Safety Operating Guide

Proper Disposal of 2-Iodobenzaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 2-Iodobenzaldehyde, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a halogenated aromatic aldehyde, requires careful handling due to its irritant properties. This guide provides a step-by-step operational plan for its safe disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazard profile. Personal protective equipment (PPE) is mandatory to prevent exposure.

Key Hazards:

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][3]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[2][3]

  • Respiratory Protection: In case of insufficient ventilation or handling of fine powders, use a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge.[2][3]

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing.

Quantitative Hazard Information

The following table summarizes the key hazard classifications for this compound based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[1][2]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]

No specific quantitative toxicity data such as LD50 (median lethal dose) or LC50 (median lethal concentration), or permissible exposure limits (PELs) have been established for this compound. Therefore, it should be handled with a high degree of caution.

Step-by-Step Disposal Protocol

Direct disposal of this compound into laboratory drains or regular trash is strictly prohibited. It must be treated as hazardous chemical waste and disposed of through an approved waste management facility.

1. Waste Collection:

  • Solid Waste: Collect surplus or contaminated this compound in its original container if possible, or in a clearly labeled, compatible container.

    • Contaminated materials such as weighing paper, gloves, and paper towels should be collected in a designated, sealed plastic bag and treated as hazardous waste.

  • Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container with a secure screw-top cap.

    • Do not mix with other waste streams unless compatibility has been verified to avoid potentially hazardous reactions. This compound is incompatible with strong oxidizing agents.

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The concentration (if in solution)

    • The primary hazards (e.g., "Irritant")

    • The date of waste generation.

3. Waste Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a secondary containment bin or tray to prevent the spread of material in case of a leak.

  • Store away from incompatible materials, particularly strong oxidizing agents.

  • Ensure the storage area is cool, dry, and well-ventilated.

4. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest and pickup.

Experimental Workflow: Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Unused or Contaminated this compound cluster_collection Waste Collection cluster_container Containerization cluster_storage Interim Storage cluster_disposal Final Disposal start Identify Waste solid_waste Solid Waste (powder, contaminated items) start->solid_waste Is it solid? liquid_waste Liquid Waste (solutions) start->liquid_waste Is it liquid? label_container Label Container: 'Hazardous Waste' 'this compound' Hazards, Date solid_waste->label_container liquid_waste->label_container store_waste Store in Secondary Containment in Satellite Accumulation Area label_container->store_waste schedule_pickup Schedule Pickup with Environmental Health & Safety (EHS) store_waste->schedule_pickup

Disposal workflow for this compound.

Disclaimer: This guide provides general recommendations for the disposal of this compound. Always consult your institution's specific safety and waste disposal protocols and the Safety Data Sheet (SDS) for the most accurate and up-to-date information. Your institution's EHS department is the primary resource for guidance on hazardous waste management.

References

Essential Safety and Operational Guidance for Handling 2-Iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 2-Iodobenzaldehyde. It includes detailed operational procedures and disposal plans to ensure the safe and effective use of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires careful handling to prevent exposure. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] Adherence to proper PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. For tasks with a high risk of splashing, consider double-gloving.
Eyes/Face Safety goggles and face shieldWear chemical splash goggles at all times.[1] A full-face shield must be worn in addition to goggles when there is a significant risk of splashing.[4]
Body Laboratory coatA fully buttoned lab coat is required to protect against minor splashes.
Respiratory Fume hood or respiratorAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1][4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_donning Donning PPE cluster_handling Chemical Handling cluster_post Post-Handling & Disposal prep1 Verify fume hood functionality prep2 Ensure eyewash station and safety shower are accessible prep1->prep2 prep3 Gather all necessary materials and equipment prep2->prep3 don1 Put on lab coat prep3->don1 Proceed to PPE don2 Wear safety goggles and face shield don1->don2 don3 Wash hands and don chemical-resistant gloves don2->don3 handle1 Perform all manipulations inside the fume hood don3->handle1 Proceed to Handling handle2 Pour slowly to avoid splashing handle1->handle2 handle3 Keep container sealed when not in use handle2->handle3 post1 Wipe down work area handle3->post1 Proceed to Post-Handling post2 Dispose of contaminated PPE in hazardous waste post1->post2 post3 Wash hands thoroughly post2->post3

Caption: Workflow for Safe Handling of this compound.

Detailed Operational Procedures

3.1. Preparation and Engineering Controls

  • Fume Hood: Before starting any work, ensure the chemical fume hood is operational and certified.

  • Emergency Equipment: Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[1][5]

  • Materials: Assemble all necessary materials and equipment, including this compound, solvents, glassware, and waste containers, inside the fume hood to minimize movement of hazardous materials.

3.2. Handling and Dispensing

  • Location: All manipulations of this compound must be performed inside a chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Dispensing: When transferring the chemical, pour slowly and carefully to avoid splashing and the generation of dust.

  • Storage: Keep containers of this compound tightly closed when not in use to prevent the release of vapors and exposure to light, as it is light-sensitive.[6] The recommended storage temperature is 2-8°C.[7][8]

3.3. Post-Handling and Decontamination

  • Work Area: After handling, wipe down the work area within the fume hood with an appropriate decontaminant.

  • PPE Removal: Remove gloves using a technique that avoids touching the outer contaminated surface with bare hands.

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

  • Waste Collection: All disposable PPE, such as gloves and contaminated wipes, must be placed in a designated hazardous waste container.

  • Chemical Waste: Unused this compound and any solutions containing it should be disposed of as hazardous chemical waste. Do not empty into drains.[1]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the rinsed container in accordance with institutional and local regulations. The empty container should be kept away from heat and sources of ignition.[1]

Disclaimer: This information is intended for guidance and is based on available safety data. Always consult the most current Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols before handling this chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.